2-Tetrahydrofuran-2-ylethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-3-6-2-1-5-8-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOIVJPCZLPQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406630 | |
| Record name | 2-tetrahydrofuran-2-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98277-97-5 | |
| Record name | 2-tetrahydrofuran-2-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxolan-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 2-Tetrahydrofuran-2-ylethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 2-Tetrahydrofuran-2-ylethanamine (CAS 98277-97-5), a heterocyclic amine of significant interest in medicinal chemistry and synthetic applications. The document delineates its molecular architecture, stereochemical properties, and the spectroscopic signatures used for its empirical identification and characterization. We will explore the causality behind its physicochemical properties, common synthetic strategies, and its reactivity profile. The guide concludes with essential safety information and its current and potential applications, offering a holistic resource for professionals in the field.
Molecular Identity and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a saturated five-membered ether ring (tetrahydrofuran, THF) and a primary amine functional group connected by an ethyl bridge. This unique combination imparts a set of properties that make it a valuable building block in the synthesis of more complex molecular targets.
Systematic IUPAC Name: 2-(Tetrahydrofuran-2-yl)ethan-1-amine.[1]
Common Synonyms: 2-(2-Aminoethyl)tetrahydrofuran, 2-Tetrahydro-2-furanylethylamine.[1]
The core physicochemical properties of this compound are summarized in Table 1. These properties are critical for predicting its behavior in reaction media, designing purification strategies, and ensuring appropriate handling and storage. The presence of both a hydrogen bond donor (the -NH₂ group) and two hydrogen bond acceptor sites (the nitrogen and the ether oxygen) suggests moderate polarity and potential for aqueous solubility.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 98277-97-5 | [1][2][3][4] |
| Molecular Formula | C₆H₁₃NO | [1][3][4] |
| Molecular Weight | 115.17 g/mol | [1][3] |
| Exact Mass | 115.099714038 Da | [1] |
| Physical Form | Liquid | [2] |
| Topological Polar Surface Area | 35.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Structural Elucidation and Stereochemistry
The molecular structure of this compound is defined by a tetrahydrofuran ring substituted at the C2 position. The substituent is an ethanamine group (-CH₂CH₂NH₂).
Core Components
-
Tetrahydrofuran (THF) Ring: A five-membered saturated heterocycle containing one oxygen atom. This moiety is a common structural motif in natural products and pharmaceuticals, valued for its ability to act as a polar, aprotic scaffold.[5]
-
Ethanamine Side Chain: A two-carbon chain terminating in a primary amine. The amine group is a key reactive site, capable of acting as a nucleophile or a base, and is fundamental to the formation of amides, imines, and other nitrogen-containing derivatives.
Chirality
A critical feature of the molecule is the presence of a stereocenter at the C2 position of the THF ring. This carbon is bonded to four different groups: the ring oxygen (O1), a methylene group in the ring (C3), a hydrogen atom, and the ethanamine side chain. Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers.
The specific stereoisomer can have profound effects on pharmacological activity in drug development, as biological systems are inherently chiral. While commercially available sources may provide the racemic mixture, enantiomerically pure forms are often required for pharmaceutical synthesis.[6][7] The differentiation and separation of these enantiomers typically require chiral chromatography or synthesis from a chiral precursor.
Caption: 2D structure of this compound with the chiral center at C2 marked (*).
Spectroscopic Signature for Structural Verification
Empirical confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides unique, complementary information about the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality and the overlapping signals of the THF ring protons. Key expected signals include:
-
A multiplet for the proton at the chiral C2 position (methine), shifted downfield due to the deshielding effect of the adjacent ether oxygen.
-
Several overlapping multiplets for the methylene protons on the THF ring (C3, C4, C5) and the ethyl bridge.
-
A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should resolve the distinct carbon environments:
-
A signal for the chiral C2 carbon, significantly shifted downfield (~75-85 ppm) due to its attachment to the oxygen atom.
-
Signals for the remaining three carbons of the THF ring.
-
Signals corresponding to the two carbons of the ethyl side chain.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Electron Ionization (EI-MS): One would expect to observe the molecular ion peak (M⁺) at m/z 115. Common fragmentation pathways would likely involve the loss of the aminoethyl side chain or cleavage of the THF ring, leading to characteristic fragment ions.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z 116.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A characteristic broad absorption in the range of 3300-3500 cm⁻¹ corresponds to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
-
C-H Stretch: Absorptions around 2850-2960 cm⁻¹ are due to the C-H stretching of the alkane backbone.
-
C-O-C Stretch: A strong, prominent absorption band typically in the 1050-1150 cm⁻¹ region confirms the presence of the cyclic ether linkage.
Table 2: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Amine Protons | Broad singlet, ~1.5-3.0 ppm | -NH₂ group, exchangeable |
| Methine Proton | Multiplet, ~3.7-4.2 ppm | H at C2, adjacent to oxygen | |
| Other Protons | Multiplets, ~1.5-3.0 ppm | THF ring and ethyl chain CH₂ | |
| ¹³C NMR | C2 Carbon | ~75-85 ppm | C-O bond causes downfield shift |
| Other Carbons | ~25-70 ppm | Alkane region | |
| IR | N-H Stretch | 3300-3500 cm⁻¹ (broad) | Primary amine functional group |
| C-O-C Stretch | 1050-1150 cm⁻¹ (strong) | Cyclic ether functional group | |
| MS (ESI+) | [M+H]⁺ | m/z 116 | Protonated molecular ion |
Note: Expected NMR chemical shifts are estimates based on analogous structures and may vary with solvent and experimental conditions.[8][9][10]
Synthesis and Reactivity
Common Synthetic Pathways
While multiple synthetic routes exist, a common strategy involves the modification of a precursor molecule already containing the tetrahydrofuran ring. A plausible pathway is the reduction of 2-(tetrahydrofuran-2-yl)acetonitrile.
This two-step process leverages readily available starting materials:
-
Nitrile Formation: A precursor such as 2-(bromomethyl)tetrahydrofuran can be reacted with sodium or potassium cyanide in a nucleophilic substitution reaction to form 2-(tetrahydrofuran-2-yl)acetonitrile.
-
Nitrile Reduction: The resulting nitrile is then reduced to the primary amine. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an ether solvent (such as THF or diethyl ether) are highly effective for this transformation.[11]
Caption: A plausible synthetic workflow for this compound.
Chemical Reactivity
The reactivity is dominated by its two functional groups:
-
Nucleophilic Amine: The primary amine is the main center of reactivity, readily participating in reactions such as acylation to form amides, reductive amination with aldehydes and ketones, and alkylation. This makes it a versatile handle for coupling the THF moiety to other molecules.
-
Ether Linkage: The THF ring is generally stable and unreactive, acting as a robust scaffold.[12] Its primary role is to impart specific steric and electronic properties to the final molecule, serving as a polar, non-protic element that can influence solubility and receptor binding.
Applications in Research and Development
The structural features of this compound make it a valuable intermediate in pharmaceutical and materials science research.[4]
-
Medicinal Chemistry: The THF ring is a privileged scaffold found in numerous FDA-approved drugs.[5] Its inclusion can enhance pharmacokinetic properties like solubility and metabolic stability. The ethanamine side chain provides a convenient point of attachment for building larger, more complex drug candidates. Molecules incorporating this scaffold may be investigated for a wide range of therapeutic targets.
-
Asymmetric Synthesis: The chiral nature of the molecule makes its enantiomerically pure forms valuable as chiral building blocks or as ligands in asymmetric catalysis.
-
Materials Science: As a bifunctional monomer, it can potentially be used in the synthesis of specialty polymers and functional materials where the THF moiety can be used to tune material properties such as polarity and thermal stability.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. Based on available safety data, this compound presents several hazards.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[2] Some suppliers also list H227 (Combustible liquid).[2]
-
Signal Word: Danger.[2]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Refrigeration is often recommended.[2]
-
In Case of Contact: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.
-
Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 98277-97-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 98277-97-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. TETRAHYDROFURAN-2-ACETIC ACID ETHYL ESTER(2434-02-8) 13C NMR spectrum [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Tetrahydrofuran-2-yl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic features anticipated for 2-(Tetrahydrofuran-2-yl)ethanamine (CAS 98277-97-5). In the absence of publicly available, peer-reviewed spectral data for this specific compound, this document serves as an expert-driven predictive guide. Leveraging foundational principles of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, we extrapolate expected data from the known spectral characteristics of analogous structures, including tetrahydrofuran and its derivatives. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for identifying and characterizing this molecule, enabling them to confirm its synthesis, assess its purity, and elucidate its structure with confidence.
Introduction and Molecular Structure
2-(Tetrahydrofuran-2-yl)ethanamine is a primary amine featuring a saturated five-membered ether ring (tetrahydrofuran, THF) connected to an ethylamine side chain at the C2 position. Its molecular formula is C₆H₁₃NO, with a monoisotopic mass of approximately 115.10 Da. The structure contains a chiral center at the C2 position of the THF ring. The presence of both a Lewis basic amine and a hydrogen-bond-accepting ether oxygen makes it an interesting building block in medicinal chemistry and materials science.
Accurate structural confirmation is paramount for any application. Spectroscopic methods provide a non-destructive means to obtain a detailed molecular fingerprint. This guide will systematically predict and interpret the data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the atoms are numbered as shown below. This systematic numbering will be used throughout the guide.
Caption: Molecular structure of 2-(Tetrahydrofuran-2-yl)ethanamine.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Predicted Fragmentation Pathway
The molecular ion (M⁺˙) for C₆H₁₃NO is expected at an m/z of 115. The fragmentation of this molecule is predicted to be dominated by two primary pathways originating from the amine and ether functionalities: α-cleavage.
-
α-Cleavage at the C₆-C₇ bond: This is a characteristic fragmentation for amines, leading to the loss of an amino-methylene radical (•CH₂NH₂) and formation of a stable oxonium ion. However, the more favorable amine-driven α-cleavage involves the C₆-C₂ bond.
-
α-Cleavage adjacent to the ether oxygen: Cleavage of the C₂-C₃ bond or C₅-O₁ bond can occur. The most significant fragmentation is the cleavage of the ethylamine side chain at the C₂-C₆ bond, which is alpha to the ring oxygen. This results in the formation of a very stable tetrahydrofuranyl cation at m/z 71 .
-
Formation of the Iminium Ion: A competing α-cleavage at the C₂-C₆ bond, driven by the nitrogen atom, would generate a fragment at m/z 44 ([CH₂CH₂NH₂]⁺). However, the most dominant fragmentation for primary amines is the cleavage that results in the loss of an alkyl radical to form the [CH₂=NH₂]⁺ ion at m/z 30 .
Caption: Predicted major fragmentation pathways in EI-MS.
Summary of Predicted Mass Spectrum Data
| m/z | Predicted Ion Structure | Interpretation | Relative Abundance |
| 115 | [C₆H₁₃NO]⁺˙ | Molecular Ion | Low to Medium |
| 114 | [M-H]⁺ | Loss of a hydrogen atom | Low |
| 71 | [C₄H₇O]⁺ | Base Peak. Loss of •CH₂CH₂NH₂ radical | High |
| 30 | [CH₂NH₂]⁺ | α-cleavage characteristic of primary amines | High |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The structure contains N-H bonds (primary amine), C-H bonds (alkane), and a C-O-C bond (ether). These will give rise to distinct absorption bands. The data below is predicted based on typical frequency ranges for these functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
| 3300 - 3400 | N-H | Asymmetric & Symmetric Stretch | Medium (two bands) |
| 2850 - 2960 | C-H | Symmetric & Asymmetric Stretch | Strong |
| 1590 - 1650 | N-H | Scissoring (Bend) | Medium |
| 1050 - 1150 | C-O-C | Asymmetric Stretch | Strong |
| 800 - 900 | N-H | Wag (Out-of-plane bend) | Medium-Broad |
The most prominent peaks will be the strong C-H stretching bands and the very strong C-O-C ether stretch. The presence of two distinct bands in the 3300-3400 cm⁻¹ region is a key indicator of the primary amine (-NH₂) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Predictions are based on analysis of chemical environments and data from analogous compounds like 2-(tetrahydrofuran-2-yl)ethan-1-ol and ethylamine.[1]
¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the protons on the THF ring and the ethylamine side chain. The protons on the THF ring (H-3, H-4, H-5) will likely appear as complex, overlapping multiplets due to complex spin-spin coupling.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-5 | 3.75 - 3.90 | Multiplet | 2H | Protons on carbon alpha to ether oxygen (C₅). |
| H-2 | 3.65 - 3.80 | Multiplet | 1H | Methine proton, deshielded by ether oxygen. |
| H-7 | 2.70 - 2.90 | Triplet (t) | 2H | Methylene protons alpha to the amine group. |
| H-3, H-4 | 1.80 - 2.05 | Multiplet | 4H | Methylene protons on the THF ring. |
| H-6 | 1.60 - 1.75 | Multiplet | 2H | Methylene protons beta to the amine and alpha to the ring. |
| NH ₂ | 1.20 - 2.00 | Broad Singlet | 2H | Amine protons; chemical shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)
Due to molecular asymmetry, all six carbon atoms are chemically distinct and should produce six unique signals in the ¹³C NMR spectrum.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 78 - 82 | Methine carbon, attached to ether oxygen and side chain. |
| C-5 | 67 - 70 | Methylene carbon (CH₂) alpha to ether oxygen. |
| C-7 | 40 - 44 | Methylene carbon (CH₂) alpha to the primary amine. |
| C-6 | 35 - 39 | Methylene carbon (CH₂) beta to the amine. |
| C-3 | 30 - 34 | Methylene carbon (CH₂) on the THF ring. |
| C-4 | 25 - 28 | Methylene carbon (CH₂) on the THF ring. |
Standardized Experimental Protocols
To acquire high-quality data for 2-(Tetrahydrofuran-2-yl)ethanamine, the following general protocols should be followed.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
-
Sample Preparation (NMR): Dissolve approximately 5-10 mg of the amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both proton and carbon should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Mass Spectrometry Acquisition: Introduce a dilute solution of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) with a standard non-polar column. Use a standard electron ionization (EI) energy of 70 eV.
-
Infrared Spectroscopy Acquisition: Place a drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and collect the spectrum over a range of 4000-600 cm⁻¹.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-(Tetrahydrofuran-2-yl)ethanamine. The predicted data, derived from established chemical principles and analysis of related structures, offers a robust baseline for researchers. The key identifying features are the molecular ion at m/z 115 and the base peak at m/z 71 in the mass spectrum; the characteristic primary amine (two N-H stretches) and strong ether (C-O-C) bands in the IR spectrum; and the unique sets of signals for the tetrahydrofuran ring and the ethylamine side-chain in the ¹H and ¹³C NMR spectra. This comprehensive guide should serve as a valuable resource for the unequivocal identification and characterization of this compound.
References
1H NMR spectrum of 2-Tetrahydrofuran-2-ylethanamine
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Tetrahydrofuran-2-ylethanamine
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H NMR for the structural elucidation of this versatile heterocyclic amine. We will explore the predicted chemical shifts, coupling constants, and multiplicity patterns, explain the rationale behind these spectral features, and provide a detailed, field-proven protocol for acquiring and interpreting the spectrum. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Structural Significance of this compound
This compound, a molecule incorporating both a saturated tetrahydrofuran (THF) ring and a primary amine functional group via an ethyl linker, serves as a valuable building block in medicinal chemistry and materials science. The precise arrangement of its atoms, including stereochemistry at the C2 position, is critical to its function and reactivity. ¹H NMR spectroscopy is an indispensable, non-destructive technique for confirming the covalent structure and providing insights into the conformational dynamics of this molecule. Understanding its characteristic ¹H NMR spectrum is therefore a fundamental requirement for any scientist working with this compound.
Molecular Structure and Proton Environments
To interpret the spectrum, one must first identify all unique proton environments within the molecule. Due to the chiral center at C2 and the diastereotopic nature of several methylene protons, the molecule presents a complex and information-rich spectrum.
Caption: Labeled proton environments in this compound.
The key proton environments are:
-
Hₗ (NH₂): Protons on the nitrogen atom.
-
Hⱼ,ₖ (α-CH₂): The methylene group adjacent to the amine.
-
Hₕ,ᵢ (β-CH₂): The methylene group adjacent to the THF ring.
-
Hₐ (C2-H): The single methine proton at the chiral center of the THF ring.
-
Hբ,₉ (C5-H₂): The methylene group adjacent to the ring oxygen.
-
H₂,꜀ and HᏧ,ₑ (C3-H₂ and C4-H₂): The remaining two methylene groups of the THF ring.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The chemical environment of each proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling).
Chemical Shift Predictions
The electronegativity of the oxygen and nitrogen atoms is the dominant factor influencing the chemical shifts.[1][2] Protons closer to these atoms are more "deshielded" and appear at a higher chemical shift (further downfield).
| Proton Label | Position | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |
| Hₗ | -NH₂ | 1.0 - 3.0 (broad) | Singlet (broad) | 2H | Highly variable due to H-bonding and solvent exchange.[3][4][5] Often does not couple.[6] |
| Hբ,₉ | C5-H₂ | 3.6 - 3.9 | Multiplet | 2H | Adjacent to the highly electronegative ring oxygen, causing strong deshielding.[7][8] |
| Hₐ | C2-H | 3.7 - 4.0 | Multiplet | 1H | Deshielded by both the ring oxygen and the ethylamine substituent. |
| Hⱼ,ₖ | α-CH₂ | 2.7 - 3.0 | Triplet or Multiplet | 2H | Adjacent to the electronegative nitrogen atom.[4][6] |
| H₂,꜀, HᏧ,ₑ, Hₕ,ᵢ | C3, C4, β-CH₂ | 1.5 - 2.1 | Complex Multiplets | 6H | Aliphatic protons in the THF ring and side chain, furthest from heteroatoms, thus more shielded.[7][8] |
Spin-Spin Coupling and Multiplicity
Spin-spin coupling provides connectivity information. The multiplicity of a signal is predicted by the n+1 rule, where n is the number of equivalent neighboring protons. For sp³-hybridized systems, vicinal coupling constants (³J) are typically in the 6-8 Hz range.[9]
Caption: Key ³J (three-bond) coupling relationships in the molecule.
-
Hⱼ,ₖ (α-CH₂): Will be split by the two Hₕ,ᵢ protons into a triplet (n=2, n+1=3).
-
Hₕ,ᵢ (β-CH₂): Will be split by both the two Hⱼ,ₖ protons and the single Hₐ proton, resulting in a complex multiplet (a triplet of doublets, if coupling constants are sufficiently different).
-
Hₐ (C2-H): Coupled to the two Hₕ,ᵢ protons and the two H₂,꜀ protons. This will result in a complex multiplet.
-
THF Ring Protons (H₂,꜀, HᏧ,ₑ, Hբ,₉): The THF ring's non-planar conformation leads to complex second-order coupling effects.[10] The protons of the C3, C4, and C5 methylenes will all appear as overlapping multiplets. Advanced techniques like 2D NMR would be required for definitive assignment.
Experimental Protocol for Spectrum Acquisition
This protocol ensures high-quality, reproducible data. The trustworthiness of the data relies on careful sample preparation and instrument calibration.
Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection & Dissolution: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds. The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]
-
Transfer: Vortex the vial to ensure complete dissolution, then transfer the solution to a clean, 5 mm NMR tube.
NMR Instrument Parameters
The choice of instrument parameters is critical for obtaining a spectrum with high resolution and signal-to-noise.
| Parameter | Recommended Value | Rationale |
| Spectrometer Freq. | ≥ 400 MHz | Higher field strength provides better signal dispersion, simplifying interpretation of complex multiplets. |
| Solvent | CDCl₃ | Standard, non-protic solvent. For observing NH₂ coupling, DMSO-d₆ can be used to slow proton exchange. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Pulse Program | zg30 | A standard 30-degree pulse experiment is sufficient for quantitative analysis. |
| Number of Scans | 8 - 16 | Adequate for achieving good signal-to-noise for a sample of this concentration. |
| Relaxation Delay (D1) | 1 - 5 seconds | Allows for nearly complete relaxation of protons, ensuring accurate integration. |
| Acquisition Time | 2 - 4 seconds | Determines the digital resolution of the spectrum. |
Data Processing
-
Fourier Transform: The raw time-domain signal (FID) is converted into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode.
-
Baseline Correction: Ensure the baseline of the spectrum is flat and at zero intensity.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak. The relative ratios of the integrals should correspond to the number of protons in each environment (e.g., 2H, 1H, 2H, etc.).
Conclusion
The ¹H NMR spectrum of this compound is a distinctive fingerprint that provides unequivocal structural confirmation. The key diagnostic signals include the deshielded multiplets for the protons at C2 and C5 of the THF ring, the characteristic triplet for the α-methylene group of the ethylamine chain, and a broad, exchangeable singlet for the amine protons. While the aliphatic region of the spectrum is complex due to overlapping signals, the combination of chemical shift, integration, and multiplicity allows for a confident assignment of the major structural features. This guide provides the theoretical basis and a robust experimental framework for researchers to successfully acquire and interpret this crucial analytical data.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 7. homework.study.com [homework.study.com]
- 8. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
13C NMR Analysis of 2-Tetrahydrofuran-2-ylethanamine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Tetrahydrofuran-2-ylethanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, ensuring a robust and scientifically sound methodology. We will explore the theoretical basis for predicting the ¹³C NMR spectrum, detail a validated experimental procedure, and provide a thorough analysis of the expected spectral data, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
Introduction to ¹³C NMR Spectroscopy in Structural Elucidation
Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule.[1] Unlike ¹H NMR, which observes proton nuclei, ¹³C NMR probes the ¹³C isotope, which has a natural abundance of only 1.1%.[1] This low abundance, combined with a smaller gyromagnetic ratio, results in a significantly lower sensitivity compared to proton NMR.[1] However, the information gleaned from a ¹³C spectrum is highly valuable. Each unique carbon atom in a molecule typically gives rise to a distinct signal, providing a direct count of non-equivalent carbons. Furthermore, the chemical shift (δ) of each signal offers profound insights into the electronic environment of the carbon atom, including its hybridization and proximity to electronegative atoms or functional groups.
For a molecule like this compound, ¹³C NMR is crucial for confirming the connectivity of the tetrahydrofuran ring and the ethanamine side chain. The spectrum will reveal distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts being influenced by the neighboring oxygen and nitrogen atoms.
Predicting the ¹³C NMR Spectrum of this compound
A foundational step in NMR analysis is the prediction of the spectrum based on the molecular structure. This allows for a more guided and accurate interpretation of the experimental data. The chemical shift of a carbon atom is primarily influenced by the electronegativity of adjacent atoms and the overall molecular geometry.
Key Structural Features Influencing Chemical Shifts:
-
Tetrahydrofuran (THF) Ring: The oxygen atom within the THF ring is highly electronegative and will deshield the adjacent α-carbons (C2 and C5), causing them to resonate at a lower field (higher ppm value) compared to the β-carbons (C3 and C4).[2][3][4]
-
Ethanamine Side Chain: The primary amine group (-NH₂) is also electronegative and will deshield the carbon atom to which it is directly attached (Cα').[5][6] The effect diminishes with distance, so the β-carbon of the side chain (Cβ') will be less affected.
-
Substitution at C2: The attachment of the ethanamine side chain at the C2 position of the THF ring will further influence the chemical shifts of the ring carbons, particularly C2, C3, and C5.
Based on these principles and data from analogous structures, we can estimate the chemical shifts for each carbon in this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 75 - 85 | α to ring oxygen and substituted with the side chain, leading to significant deshielding. |
| C3 | 25 - 35 | β to ring oxygen, less deshielded than α-carbons. |
| C4 | 25 - 35 | β to ring oxygen, similar environment to C3. |
| C5 | 65 - 75 | α to ring oxygen, deshielded. |
| Cα' | 40 - 50 | α to the nitrogen atom of the amine group, deshielded.[5][6] |
| Cβ' | 30 - 40 | β to the nitrogen atom, less deshielded than Cα'. |
Note: These are estimated ranges and the actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹³C NMR Acquisition
Achieving a high-quality ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed to produce reliable and reproducible results.
1. Sample Preparation:
-
Analyte Concentration: Dissolve approximately 50-200 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent.[7] A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for amines, the choice of solvent can influence the chemical shifts of carbons near the nitrogen atom.[8] Deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may offer better solubility or different hydrogen bonding interactions. It is crucial to report the solvent used as it is an integral part of the experimental data.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Instrument Setup and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.
-
Probe Tuning: Ensure the NMR probe is properly tuned to the ¹³C frequency to maximize signal reception.
-
Acquisition Mode: The standard experiment is a ¹³C{¹H} experiment, which involves broadband proton decoupling.[9] This collapses the carbon signals into singlets, simplifying the spectrum and improving the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[9]
-
Key Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay without saturating the signals, particularly for quaternary carbons which have longer relaxation times.[10]
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for protonated carbons.
-
Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) is often necessary to obtain a good signal-to-noise ratio.[9]
-
Spectral Width (sw): A spectral width of 0-220 ppm is typically sufficient to cover the chemical shift range of most organic compounds.[11][12]
-
Advanced NMR Techniques: DEPT for Multiplicity Assignment
To further elucidate the structure, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[13][14] DEPT spectroscopy allows for the differentiation of methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[14][15] Quaternary carbons are not observed in DEPT spectra.[14]
-
DEPT-90: This experiment will only show signals for CH carbons.
-
DEPT-135: This experiment will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons.[14][16][17]
By comparing the standard ¹³C{¹H} spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously assign the multiplicity of each carbon signal.
Workflow for DEPT Analysis:
Caption: Workflow for carbon multiplicity assignment using DEPT NMR.
Data Analysis and Interpretation
The analysis of the acquired spectra involves a systematic assignment of each peak to a specific carbon atom in the this compound molecule.
1. Initial Spectrum Examination:
-
Count the number of signals in the broadband proton-decoupled ¹³C spectrum. For this compound, six distinct signals are expected, corresponding to the six non-equivalent carbon atoms.
-
Note the chemical shift of each signal and compare it to the predicted values in Table 1.
2. Multiplicity Assignment with DEPT:
-
In the DEPT-90 spectrum of this compound, a single signal corresponding to the C2 methine carbon is expected.
-
In the DEPT-135 spectrum, the C2 signal should be positive, while the signals for the C3, C4, C5, Cα', and Cβ' methylene carbons should appear as negative peaks.
3. Final Assignments:
By combining the information from the chemical shifts and the DEPT experiments, a definitive assignment of each carbon atom can be made.
Logical Relationship for Spectral Assignment:
Caption: Logical flow for assigning ¹³C NMR signals.
Conclusion
The ¹³C NMR analysis of this compound, when conducted with the rigorous methodology outlined in this guide, provides unambiguous structural confirmation. By combining predictive knowledge with systematic experimental protocols and advanced techniques like DEPT, researchers can confidently elucidate the carbon framework of this and similar molecules. The principles of chemical shift correlation and multiplicity determination form the cornerstone of reliable structural characterization in modern drug discovery and development.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. sc.edu [sc.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 16. fiveable.me [fiveable.me]
- 17. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry of 2-Tetrahydrofuran-2-ylethanamine: A Technical Guide
This guide provides an in-depth technical overview of the mass spectrometric analysis of 2-Tetrahydrofuran-2-ylethanamine (C₆H₁₃NO, Mol. Wt.: 115.18 u)[1][2]. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's behavior under various ionization techniques and its subsequent fragmentation pathways. This document will delve into the theoretical underpinnings of its mass spectral analysis, provide practical experimental protocols, and present the expected data in a clear, concise format.
Introduction to this compound and its Mass Spectrometric Analysis
This compound is a heterocyclic organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring substituted at the 2-position with an ethanamine group[3][4]. The presence of both a cyclic ether and a primary amine functionality dictates its chemical properties and, consequently, its fragmentation behavior in a mass spectrometer. Understanding the mass spectrum of this compound is crucial for its identification, purity assessment, and for tracking its metabolic fate in biological systems.
Mass spectrometry serves as a powerful analytical tool for the structural elucidation and quantification of this compound. The choice of ionization technique, primarily Electron Ionization (EI) for volatile samples introduced via Gas Chromatography (GC) or Electrospray Ionization (ESI) for less volatile samples or those analyzed by Liquid Chromatography (LC), will significantly influence the appearance of the mass spectrum.
Predicted Fragmentation Pathways
The fragmentation of this compound is governed by the established fragmentation rules for ethers and amines. The following sections detail the anticipated fragmentation mechanisms under both EI and ESI conditions.
Electron Ionization (EI) Mass Spectrometry
Under typical 70 eV EI conditions, the molecular ion (M⁺˙) is expected to be observed at m/z 115. The fragmentation will likely be dominated by two primary pathways originating from the amine and the tetrahydrofuran ring.
-
Alpha-Cleavage (α-cleavage): This is a characteristic fragmentation of amines and ethers. For this compound, α-cleavage adjacent to the nitrogen atom is a highly probable event. This involves the homolytic cleavage of the C-C bond between the ethyl side chain and the THF ring, leading to the formation of a stable iminium ion.
-
Ring Cleavage of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can undergo cleavage, a common fragmentation pathway for cyclic ethers. This can be initiated by the ionization of the oxygen atom, followed by bond scission.
A proposed fragmentation scheme under EI is depicted below.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Mass Spectrometry
In positive-ion mode ESI-MS, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 116. Fragmentation of this ion via collision-induced dissociation (CID) in MS/MS experiments would likely involve the loss of neutral molecules.
-
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia.
-
Ring Opening and Subsequent Fragmentations: The protonated tetrahydrofuran ring can undergo ring-opening, followed by the loss of small neutral molecules like water (H₂O) or ethene (C₂H₄).
The proposed ESI-MS/MS fragmentation is illustrated below.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
The following are generalized protocols for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific system being used.
GC-MS Analysis (EI)
This method is suitable for the analysis of the pure compound or its presence in a volatile matrix.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 35-200.
-
LC-MS Analysis (ESI)
This method is ideal for analyzing this compound in complex matrices, such as biological fluids.
-
Sample Preparation: Prepare a solution of the analyte in a solvent compatible with the mobile phase (e.g., 50:50 methanol:water).
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: m/z 50-200 for MS1 scans. For MS/MS, select the precursor ion at m/z 116.
-
Data Presentation
The expected key ions and their relative abundances are summarized in the tables below. These are predictive and may vary based on experimental conditions.
Table 1: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 115 | [C₆H₁₃NO]⁺˙ | Molecular Ion | Low to Medium |
| 84 | [C₅H₁₀N]⁺ | Loss of CH₂O from M⁺˙ | Medium |
| 71 | [C₄H₇O]⁺ | Cleavage of the ethylamine side chain | Medium to High |
| 44 | [C₂H₆N]⁺ | α-cleavage | High (likely base peak) |
Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of Protonated this compound ([M+H]⁺ at m/z 116)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 116 | 99 | NH₃ |
| 116 | 86 | C₂H₄ |
Workflow for Analysis
The overall workflow for the mass spectrometric analysis of this compound is outlined below.
References
Purity and characterization of 2-Tetrahydrofuran-2-ylethanamine
<Technical Guide: Purity and Characterization of 2-Tetrahydrofuran-2-ylethanamine
This technical guide provides a comprehensive framework for the analytical characterization and purity assessment of this compound (CAS No. 98277-97-5).[1][2][3] As a crucial intermediate in pharmaceutical synthesis, the stringent evaluation of its identity, purity, and impurity profile is paramount to ensuring the quality and safety of downstream products. This document outlines a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques. We will delve into the causality behind the selection of specific methods, provide detailed, field-proven experimental protocols, and present data in a clear, comparative format. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust understanding of the analytical control strategies for this compound.
Introduction: The Significance of this compound in Synthesis
This compound, a substituted tetrahydrofuran derivative, serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural motif, combining a cyclic ether and a primary amine, imparts unique chemical properties that are leveraged in the construction of more complex molecular architectures. The purity of this starting material directly influences the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a thorough and well-validated analytical strategy is not merely a quality control measure but a critical component of a successful drug development program.
This guide will systematically address the key analytical challenges associated with this compound, including:
-
Identity Confirmation: Unambiguously verifying the chemical structure.
-
Purity Determination: Quantifying the main component and identifying and quantifying any impurities.
-
Chiral Purity (if applicable): Assessing the enantiomeric excess, as the molecule contains a chiral center.[4]
Foundational Characterization: Spectroscopic Analysis
Spectroscopic techniques provide the foundational evidence for the structural identity of this compound. Each method offers a unique piece of the structural puzzle, and together they provide a comprehensive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule.
While specific experimental data for this compound is not widely published in peer-reviewed journals, expected chemical shifts can be predicted based on the analysis of structurally similar compounds like 2-methyltetrahydrofuran and other substituted tetrahydrofurans.[5][6][7][8]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |
| ¹H | -CH- (C2 of THF ring) | 3.8 - 4.2 | Multiplet, deshielded by both the oxygen and the ethylamine group. |
| ¹H | -CH₂- (C5 of THF ring) | 3.6 - 3.9 | Multiplet, deshielded by the adjacent oxygen atom. |
| ¹H | -CH₂- (ethyl group) | 2.7 - 3.1 | Multiplet, adjacent to the amine group. |
| ¹H | -CH₂- (C3, C4 of THF ring) | 1.7 - 2.2 | Multiplet, typical aliphatic region. |
| ¹H | -NH₂ | 1.0 - 2.5 | Broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C | -CH- (C2 of THF ring) | 78 - 83 | Deshielded due to attachment to oxygen and the ethylamine side chain. |
| ¹³C | -CH₂- (C5 of THF ring) | 67 - 72 | Deshielded by the adjacent oxygen atom. |
| ¹³C | -CH₂- (ethyl group) | 40 - 45 | |
| ¹³C | -CH₂- (C3, C4 of THF ring) | 25 - 35 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[4]
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the key vibrational bands to observe are those corresponding to the amine and ether functionalities.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H stretch | Primary Amine |
| 2850 - 3000 | C-H stretch | Aliphatic |
| 1590 - 1650 | N-H bend | Primary Amine |
| 1050 - 1150 | C-O-C stretch | Cyclic Ether |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As a liquid, this compound can be analyzed neat by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice.
-
Data Acquisition: Record a background spectrum of the empty sample holder first. Then, acquire the sample spectrum, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected Ion | m/z | Notes |
| Electrospray (ESI+) | [M+H]⁺ | 116.1 | Protonated molecule. |
| Electron Ionization (EI) | [M]⁺ | 115.1 | Molecular ion. |
Note: The molecular weight of this compound is 115.18 g/mol .[1]
Purity Assessment: Chromatographic Techniques
Chromatography is the cornerstone of purity analysis, enabling the separation of the main component from any impurities. For a volatile and polar compound like this compound, both gas and liquid chromatography are viable options.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds and is a powerful tool for assessing the purity of this compound. The choice of column and detector is critical for achieving optimal separation and sensitivity.
Causality of Method Design:
-
Column Selection: A polar stationary phase is generally preferred for the analysis of amines to minimize peak tailing. However, a mid-polarity column can also provide good resolution.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For impurity identification, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[9]
Experimental Protocol: Gas Chromatography (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A suitable capillary column, such as one with a polyethylene glycol (wax) or a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Final Hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 280 °C.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or isopropanol) to an appropriate concentration.
High-Performance Liquid Chromatography (HPLC)
While GC is often the primary choice for volatile amines, HPLC offers an alternative, particularly for non-volatile impurities. Reversed-phase HPLC is a common mode used for such analyses.
Causality of Method Design:
-
Column Selection: A C18 column is a versatile choice for reversed-phase separations.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent ionization of the amine.
-
Detector: A UV detector may have limited utility if the compound and its impurities lack a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more universally applicable. Coupling to a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity.
Experimental Protocol: HPLC-ELSD
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be necessary to resolve all impurities. For example:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and increase over the course of the run.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase composition.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Impurity Profiling
A critical aspect of characterization is the identification and quantification of impurities. These can arise from the synthetic route or degradation.
Potential Impurities:
-
Starting materials and reagents from the synthesis.
-
By-products formed during the reaction.
-
Degradation products formed during storage.
-
Residual solvents. [10]
Workflow for Impurity Identification:
Caption: Workflow for the identification of unknown impurities.
Chiral Purity
Since this compound possesses a chiral center, it is crucial to determine the enantiomeric purity if the desired product is a single enantiomer. Standard chromatographic and spectroscopic techniques will not differentiate between enantiomers.[4]
Analytical Approach:
-
Chiral Chromatography (GC or HPLC): This is the most direct method for separating and quantifying enantiomers. It requires a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
-
NMR with a Chiral Solvating Agent: The addition of a chiral solvating agent can induce a chemical shift difference between the enantiomers in the NMR spectrum, allowing for their quantification.
Conclusion
The comprehensive characterization and purity assessment of this compound is a multi-step process that relies on the synergistic use of various analytical techniques. This guide has provided a detailed roadmap for establishing a robust analytical control strategy, from initial structural confirmation by spectroscopy to quantitative purity and impurity analysis via chromatography. The implementation of these methodologies will ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
- 1. 98277-97-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. scbt.com [scbt.com]
- 3. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. 2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 2-Tetrahydrofuran-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth technical overview of the safety and handling precautions for 2-Tetrahydrofuran-2-ylethanamine, a versatile building block in medicinal chemistry. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical laboratory application, ensuring that innovation and safety proceed hand-in-hand. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of informed caution.
Understanding the Hazard Profile: A Dual-Nature Molecule
This compound (CAS No: 98277-97-5) presents a unique combination of chemical functionalities: a cyclic ether (tetrahydrofuran) and a primary aliphatic amine. This duality dictates its hazard profile, which must be understood to mitigate risks effectively.
The primary hazards associated with this compound are:
-
Corrosivity: The presence of the amine group renders the molecule basic and corrosive. It can cause severe skin burns and eye damage upon contact.
-
Respiratory Irritation: Vapors or aerosols of this compound can irritate the respiratory tract.
-
Combustibility: The compound is a combustible liquid.
-
Potential for Peroxide Formation: The tetrahydrofuran moiety is known to form explosive peroxides upon prolonged exposure to air and light. While the presence of the amine may influence this reactivity, it is a critical potential hazard to consider.
GHS Hazard Identification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | Category 4 | H227: Combustible liquid | No Pictogram |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage | Corrosion |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Corrosion |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | Exclamation Mark |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Prudent Handling in the Laboratory: A Step-by-Step Protocol
Adherence to a strict handling protocol is non-negotiable. The following steps are designed to minimize exposure and ensure a safe working environment.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood to control vapor exposure. The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.
Caption: Workflow for establishing engineering controls.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is critical to prevent skin and eye contact.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact and burns. Standard nitrile gloves may have limited resistance to tetrahydrofuran and its derivatives; therefore, glove integrity should be frequently monitored and gloves changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. |
| Lab Coat | Flame-retardant lab coat. | To protect skin and clothing from splashes and in the event of a fire. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
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Caption: Essential PPE for handling the compound.
Storage and Stability: Preventing Hazardous Reactions
Proper storage is crucial to maintain the chemical's integrity and prevent the formation of hazardous byproducts.
Storage Conditions
- Temperature: Store in a cool, dry, and well-ventilated area. The recommended storage temperature is typically refrigerated (2-8°C).
- Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
- Container: Keep the container tightly sealed.
- Light: Protect from light, which can accelerate peroxide formation.
Peroxide Formation: A Latent Threat
The tetrahydrofuran ring is susceptible to the formation of explosive peroxides upon exposure to oxygen and light. This is a well-documented hazard for ethers.
Protocol for Peroxide Management:
- Date Containers: Upon receipt and upon opening, clearly label the container with both dates.
- Periodic Testing: Regularly test for the presence of peroxides, especially for containers that have been open for an extended period. Peroxide test strips are a convenient method for this.
- Inhibitors: While some ethers are supplied with inhibitors like BHT, their effectiveness diminishes over time, especially after the container is opened.
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Caption: The pathway from the THF moiety to potential explosion hazard.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
[1]* Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
[1]* Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe.
[2]* Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
[1]
Spill and Leak Procedures
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent the spill from entering drains or waterways.
-
Contact your institution's emergency response team.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain. Waste material should be treated as hazardous.
Conclusion: A Commitment to Safety
The responsible use of this compound in a research setting demands a thorough understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, vigilant storage practices, and emergency preparedness, researchers can confidently and safely explore the synthetic potential of this valuable compound. This guide serves as a foundational resource, and it is imperative that all personnel receive hands-on training and consult the specific Safety Data Sheet before commencing any work.
References
A Senior Application Scientist’s Guide to Sourcing and Utilizing 2-Tetrahydrofuran-2-ylethanamine in Drug Discovery
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Tetrahydrofuran-2-ylethanamine (CAS No. 98277-97-5). We delve into the commercial supplier landscape, establish a robust framework for supplier qualification, and offer expert insights into interpreting analytical documentation such as the Certificate of Analysis (CoA). Furthermore, this guide presents a detailed, field-proven protocol for a representative synthetic application—amide bond formation—highlighting the practical utility of this versatile building block. Our objective is to bridge the gap between procurement and application, empowering scientific teams to accelerate their research by making informed decisions on reagent selection and use.
Introduction: The Strategic Value of the Tetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its favorable physicochemical properties, including metabolic stability and the ability to act as a hydrogen bond acceptor, make it a desirable motif for modulating solubility and target engagement. This compound, specifically, offers a valuable entry point for introducing this scaffold into lead compounds. As a primary amine, it serves as a versatile nucleophilic handle for a wide array of synthetic transformations, including amidation, sulfonylation, and reductive amination, making it a key building block in the synthesis of novel chemical entities.[2]
Chemical Profile:
-
IUPAC Name: 2-(Tetrahydrofuran-2-yl)ethanamine
-
Molecular Formula: C₆H₁₃NO[3]
-
Molecular Weight: 115.18 g/mol [3]
Commercial Supplier Landscape
The accessibility of this compound from commercial sources is critical for research continuity. However, not all suppliers offer the same level of quality, documentation, and consistency. The choice of supplier can directly impact experimental reproducibility and timelines. Below is a comparative summary of prominent vendors offering this reagent.
Table 1: Comparison of Commercial Suppliers for this compound (CAS 98277-97-5)
| Supplier | Product Number (Example) | Stated Purity | Physical Form | Storage Temp. | Notes |
| Sigma-Aldrich | SY3371479077 (via Synthonix) | 95%[5] | Liquid | Refrigerator[5] | Provides detailed safety and handling information.[5] |
| Matrix Scientific | 027077 | Not specified | Not specified | Not specified | Lists CAS, formula, and weight; notes it is an irritant.[3] |
| CP Lab Safety | - | 95%[6] | Not specified | Not specified | Specifies product is for professional research use only.[6] |
Note: Availability, purity, and product codes are subject to change. Researchers should always verify specifications with the supplier before ordering.
Supplier Qualification & Quality Control: A Scientist's Due Diligence
Selecting a reagent supplier should be a deliberate process grounded in risk assessment. For a critical building block like this compound, ensuring batch-to-batch consistency is paramount. A failure in reagent quality can lead to weeks of lost work, confounding results, and compromised intellectual property.
A Workflow for Qualifying a Chemical Supplier
We recommend a systematic approach to supplier evaluation. The following workflow diagram illustrates a robust process for qualifying and maintaining a relationship with a chemical vendor.
Caption: A systematic workflow for qualifying chemical suppliers.
Interpreting the Certificate of Analysis (CoA)
The CoA is the single most important document accompanying a research chemical. It is a formal record from the supplier's Quality Control department certifying that the material meets its stated specifications.[7][8]
Key Sections to Scrutinize:
-
Identity Confirmation: This is typically confirmed by ¹H NMR spectroscopy. The CoA should state that the spectrum is "Consistent with structure."[7] As an end-user, you should see the expected peaks for the tetrahydrofuran ring and the ethylamine side chain. Any significant, unassigned peaks are a red flag for impurities.
-
Purity Assessment: Purity is often determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) integration. A purity level of ≥95% is common for building blocks of this type. It is crucial to understand the method used; GC-FID measures the area percent of volatile components, while qNMR (quantitative NMR) can provide a more absolute purity against a certified standard.
-
Appearance: The CoA will list the physical form, such as "Colorless to light yellow (Liquid)".[7] A significant deviation from this (e.g., a dark brown or black liquid) suggests potential degradation or contamination, even if the analytical purity meets the specification.
-
Water Content: Often determined by Karl Fischer titration. For moisture-sensitive reactions, this value is critical. While not always reported for a simple amine, its absence on a CoA for a reagent intended for cGMP synthesis would be a major concern.
Application in Synthetic Chemistry: Protocol for Amide Coupling
To demonstrate the utility of this compound, we provide a detailed protocol for a standard amide coupling reaction with benzoic acid. This transformation is fundamental in drug discovery for linking molecular fragments.
Rationale for Experimental Choices:
-
Coupling Agent (HATU): HATU is chosen for its high efficiency, fast reaction times, and ability to minimize racemization in chiral substrates. It activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.
-
Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base. Its role is to neutralize the ammonium salts formed during the reaction, driving the equilibrium towards product formation without competing as a nucleophile itself.
-
Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating a homogenous reaction environment.
Detailed Step-by-Step Protocol
Reaction: Synthesis of N-(2-(tetrahydrofuran-2-yl)ethyl)benzamide
-
Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir until all solids have dissolved.
-
Activation: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (418 mg, 1.1 mmol, 1.1 equiv) to the solution. Stir for 5 minutes at room temperature.
-
Amine Addition: Add this compound (115 mg, 1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (258 mg, 0.35 mL, 2.0 mmol, 2.0 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 30 mL of ethyl acetate and 30 mL of water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure amide product.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the amide coupling protocol.
Conclusion
This compound is a readily available and highly valuable building block for modern drug discovery programs. By applying a rigorous supplier qualification process and understanding the nuances of quality control documentation, research organizations can mitigate risks associated with reagent variability. The practical, robust protocol provided herein serves as a reliable starting point for chemists looking to incorporate this versatile amine into their synthetic routes. Ultimately, a strategic approach to both sourcing and synthesis is essential for the efficient and successful development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 98277-97-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 98277-97-5 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. matrixscientific.com [matrixscientific.com]
An In-depth Technical Guide to the Synthesis of 2-Tetrahydrofuran-2-ylethanamine from Tetrahydrofurfuryl Alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of synthetic routes for the preparation of 2-tetrahydrofuran-2-ylethanamine, a valuable building block in medicinal chemistry and materials science, starting from the readily available and bio-renewable tetrahydrofurfuryl alcohol. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for several key synthetic strategies. This document is intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development, offering insights into reaction optimization and the selection of appropriate synthetic methodologies.
Introduction: The Significance of this compound
This compound and its derivatives are important structural motifs found in a variety of biologically active compounds. The tetrahydrofuran ring, a privileged scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties, while the primary amine functionality serves as a crucial handle for further molecular elaboration. The synthesis of this compound from tetrahydrofurfuryl alcohol, a derivative of furfural obtained from biomass, represents an attractive and sustainable approach to accessing this valuable intermediate.[1]
This guide will explore multiple synthetic pathways, each with its own set of advantages and challenges, providing the reader with a robust toolkit for the preparation of this compound.
Overview of Synthetic Strategies
The conversion of tetrahydrofurfuryl alcohol to this compound necessitates the transformation of a primary alcohol to a primary amine. This can be achieved through several distinct synthetic strategies, which will be discussed in detail in the subsequent sections.
Caption: Overview of synthetic pathways from tetrahydrofurfuryl alcohol.
Pathway I: Direct Reductive Amination
Direct reductive amination offers a streamlined approach to the synthesis of this compound. This method typically involves the use of a heterogeneous catalyst, such as Raney® Nickel, in the presence of ammonia and hydrogen gas.[2][3][4]
Reaction Mechanism
The reaction is believed to proceed through a series of steps:
-
Dehydrogenation: The alcohol is first dehydrogenated on the catalyst surface to form the corresponding aldehyde, tetrahydrofurfural.
-
Condensation: The in-situ generated aldehyde then condenses with ammonia to form an imine intermediate.
-
Hydrogenation: Finally, the imine is hydrogenated to yield the target primary amine.
Caption: Mechanism of direct reductive amination.
Experimental Protocol: Reductive Amination with Raney® Nickel
Materials:
-
Tetrahydrofurfuryl alcohol
-
Raney® Nickel (catalyst)
-
Ammonia (in a suitable solvent or as a gas)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
-
Solvent (e.g., Tetrahydrofuran)
Procedure:
-
To a high-pressure reactor, add tetrahydrofurfuryl alcohol and the solvent.
-
Carefully add the Raney® Nickel catalyst under an inert atmosphere.
-
Seal the reactor and purge with nitrogen gas.
-
Introduce ammonia to the desired pressure.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture to the specified temperature (e.g., 160 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by analyzing aliquots (e.g., by GC-MS).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess gas.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by distillation under reduced pressure.
Note: The reaction conditions, particularly temperature and pressure, may require optimization for this specific substrate.
Pathway II: Two-Step Synthesis via an Activated Alcohol Intermediate
This classic approach involves the conversion of the primary alcohol into a good leaving group, followed by nucleophilic substitution with a suitable nitrogen source.
Step 1: Activation of the Alcohol
The hydroxyl group of tetrahydrofurfuryl alcohol can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base.
Step 2: Nucleophilic Substitution - The Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines that avoids the overalkylation often encountered with direct amination.[5][6][7] The activated alcohol (e.g., tetrahydrofurfuryl tosylate) is reacted with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.[5][8]
Caption: Workflow for the Gabriel synthesis.
Experimental Protocol: Gabriel Synthesis
Part A: Tosylation of Tetrahydrofurfuryl Alcohol
Materials:
-
Tetrahydrofurfuryl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
Dissolve tetrahydrofurfuryl alcohol in the chosen solvent and cool the solution in an ice bath.
-
Add the base (e.g., pyridine) dropwise.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.
Part B: Phthalimide Alkylation and Hydrazinolysis
Materials:
-
Tetrahydrofurfuryl tosylate (from Part A)
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the crude tosylate and potassium phthalimide in DMF.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and add ethanol.
-
Add hydrazine hydrate and reflux the mixture.
-
A precipitate of phthalhydrazide will form.[5]
-
Cool the reaction mixture and filter to remove the precipitate.
-
The filtrate contains the desired amine, which can be isolated and purified by distillation or chromatography.
Pathway III: Two-Step Synthesis via the Mitsunobu Reaction
The Mitsunobu reaction provides an alternative method for the direct conversion of the alcohol to the amine with inversion of configuration, although this is not relevant for the achiral starting material.[9][10][11] This reaction typically employs a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) in the presence of a nitrogen nucleophile.[12][13]
Reaction Mechanism
The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the nitrogen nucleophile in an SN2 fashion.[10] Suitable nitrogen nucleophiles include phthalimide or hydrazoic acid (generated in situ from diphenylphosphoryl azide).[9][13]
Caption: Simplified mechanism of the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Reaction with Phthalimide
Materials:
-
Tetrahydrofurfuryl alcohol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Phthalimide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve tetrahydrofurfuryl alcohol, triphenylphosphine, and phthalimide in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in THF dropwise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, N-(tetrahydrofurfuryl)phthalimide, can be purified by chromatography.
-
The phthalimide protecting group can then be removed by hydrazinolysis as described in the Gabriel synthesis protocol.
Pathway IV: Two-Step Synthesis via Oxidation and Subsequent Reductive Amination
This strategy involves the initial oxidation of tetrahydrofurfuryl alcohol to the corresponding aldehyde, followed by reductive amination.
Step 1: Oxidation of Tetrahydrofurfuryl Alcohol to Tetrahydrofurfural
A variety of methods are available for the selective oxidation of primary alcohols to aldehydes, such as Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or using TEMPO as a catalyst.[14][15] The choice of oxidant will depend on the scale of the reaction and the desired level of functional group tolerance.
Step 2: Reductive Amination of Tetrahydrofurfural
The resulting aldehyde can be converted to the primary amine via reductive amination. This is typically achieved by reacting the aldehyde with ammonia to form an imine, which is then reduced in situ with a suitable reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.[16][17][18]
Caption: Workflow for oxidation followed by reductive amination.
Experimental Protocol: Swern Oxidation and Reductive Amination
Part A: Swern Oxidation
Materials:
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofurfuryl alcohol
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Prepare a solution of oxalyl chloride in anhydrous DCM and cool it to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO in DCM.
-
Add a solution of tetrahydrofurfuryl alcohol in DCM.
-
Stir the mixture at -78 °C for a period of time.
-
Add triethylamine to quench the reaction.
-
Allow the reaction to warm to room temperature.
-
Add water and separate the organic layer.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer and carefully remove the solvent to obtain the crude aldehyde. Note: The aldehyde may be unstable and is often used immediately in the next step.
Part B: Reductive Amination of the Aldehyde
Materials:
-
Crude tetrahydrofurfural (from Part A)
-
Ammonia in methanol
-
Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent
-
Methanol
Procedure:
-
Dissolve the crude aldehyde in methanol.
-
Add a solution of ammonia in methanol.
-
Stir the mixture for a period to allow for imine formation.
-
Slowly add sodium cyanoborohydride.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC).
-
Quench the reaction carefully with dilute acid.
-
Basify the solution and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude amine, which can be purified by distillation or chromatography.
Data Summary and Comparison of Synthetic Routes
| Synthetic Pathway | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Direct Reductive Amination | Raney® Ni, NH3, H2 | High (up to 94% reported for similar systems)[3][4] | Atom economical, direct conversion | Requires high-pressure equipment, catalyst handling |
| Gabriel Synthesis | TsCl, Potassium phthalimide, Hydrazine | Moderate to High | Avoids overalkylation, reliable | Multi-step, harsh conditions for hydrolysis |
| Mitsunobu Reaction | PPh3, DEAD/DIAD, Phthalimide | Moderate to High | Mild conditions, good for sensitive substrates | Stoichiometric byproducts can complicate purification |
| Oxidation & Reductive Amination | Oxidant (e.g., Swern), NH3, NaBH3CN | Moderate to High | Modular, avoids high pressure | Multi-step, intermediate aldehyde can be unstable |
Conclusion
The synthesis of this compound from tetrahydrofurfuryl alcohol can be accomplished through several effective routes. The choice of the optimal pathway will depend on the specific requirements of the synthesis, including the available equipment, scale, and desired purity of the final product. Direct reductive amination is an attractive option for large-scale synthesis due to its efficiency, while the Gabriel and Mitsunobu reactions offer reliable alternatives for laboratory-scale preparations. The oxidation-reductive amination sequence provides a modular approach that allows for the independent optimization of each step. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable amine intermediate.
References
- 1. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]
- 2. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
A Technical Guide to the IUPAC Nomenclature of 2-(2-aminoethyl)tetrahydrofuran
This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the IUPAC nomenclature for the molecule commonly known as 2-(2-aminoethyl)tetrahydrofuran. We will deconstruct the name to understand the underlying principles of chemical nomenclature, ensuring clarity and precision in scientific communication.
Introduction: The Importance of Unambiguous Naming
In the fields of chemistry and drug development, precise communication is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming chemical compounds to avoid ambiguity. This system ensures that a chemical name corresponds to a single, unique molecular structure. The compound of interest, with the structure of an aminoethyl group attached to a tetrahydrofuran ring, serves as an excellent case study for applying these systematic rules.
Deconstructing the IUPAC Name: A Step-by-Step Analysis
The preferred IUPAC name for the molecule with the common name 2-(2-aminoethyl)tetrahydrofuran is 2-(oxolan-2-yl)ethan-1-amine [1]. Let's break down how this name is derived according to IUPAC nomenclature rules.
Identifying the Principal Functional Group
The first step in IUPAC nomenclature is to identify the principal functional group, which determines the suffix of the name. In this molecule, we have two functional groups: an amine (-NH2) and an ether (the oxygen within the tetrahydrofuran ring). According to IUPAC priority rules, the amine group has higher priority than the ether. Therefore, the suffix of the name will be "-amine".
Determining the Parent Chain
The parent chain is the longest continuous carbon chain that contains the principal functional group. In this case, the amine group is attached to an ethyl group (-CH2CH2-). This two-carbon chain is therefore the parent chain, giving us the base name "ethanamine".
Numbering the Parent Chain
The parent chain is numbered to give the principal functional group the lowest possible locant. The carbon atom directly attached to the amine group is designated as carbon 1.
Figure 1: Numbering of the ethanamine parent chain.
This numbering leads to the name "ethan-1-amine".
Identifying and Naming the Substituent
The tetrahydrofuran ring is treated as a substituent on the parent ethanamine chain. The IUPAC preferred name for the saturated five-membered heterocyclic ether, tetrahydrofuran, is oxolane [2][3].
When a cyclic group is a substituent, its name is modified by adding the suffix "-yl". Therefore, the substituent is named "oxolanyl".
Locating the Substituent on the Parent Chain and the Ring
The oxolane ring is attached to the second carbon (C2) of the ethan-1-amine parent chain. Therefore, it is a "2-(oxolanyl)" substituent.
Furthermore, we need to specify the point of attachment on the oxolane ring itself. The numbering of the oxolane ring starts at the oxygen atom as position 1 and proceeds around the ring. The attachment point to the ethyl chain is at position 2 of the oxolane ring. This gives us the substituent name "oxolan-2-yl".
Figure 2: Visualization of the numbered oxolane ring and its attachment to the ethan-1-amine chain.
Assembling the Final IUPAC Name
Combining all the components, we arrive at the full, unambiguous IUPAC name: 2-(oxolan-2-yl)ethan-1-amine [1].
An alternative, and also acceptable, IUPAC name is 2-(tetrahydrofuran-2-yl)ethan-1-amine [1]. This name uses the more common name for the heterocyclic ring system.
Compound Identifiers and Properties
For comprehensive identification and characterization, the following information is crucial for researchers.
| Identifier | Value | Source |
| Preferred IUPAC Name | 2-(oxolan-2-yl)ethan-1-amine | [1] |
| Alternative IUPAC Name | 2-(tetrahydrofuran-2-yl)ethan-1-amine | [1] |
| CAS Number | 98277-97-5 | [1] |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
Conclusion
The systematic application of IUPAC nomenclature rules allows for the precise and unambiguous naming of chemical structures. For the molecule with a 2-aminoethyl group attached to a tetrahydrofuran ring at the 2-position, the preferred IUPAC name is 2-(oxolan-2-yl)ethan-1-amine . Understanding the principles behind this nomenclature is essential for clear communication in scientific research and development.
References
An In-depth Technical Guide to the Physical Properties of 2-Tetrahydrofuran-2-ylethanamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Tetrahydrofuran-2-ylethanamine, a substituted heterocyclic amine, serves as a valuable building block in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical industry. Its structural motif, combining a tetrahydrofuran ring with an ethylamine side chain, imparts specific physicochemical properties that influence its reactivity, solubility, and handling characteristics. An in-depth knowledge of these properties is crucial for process optimization, formulation development, and ensuring safety and regulatory compliance. This guide is designed to be a primary reference for professionals working with this compound, offering a centralized repository of its physical data and the methodologies to ascertain them.
Molecular and Chemical Identity
A foundational aspect of understanding any chemical compound is to establish its fundamental identifiers.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2-(2-Aminoethyl)tetrahydrofuran | N/A |
| CAS Number | 98277-97-5 | [1] |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Chemical Structure | [1] |
Tabulated Physical Properties
The following table summarizes the available and predicted physical properties of this compound. It is critical to note that where experimental data is unavailable, values are predicted based on computational models or extrapolated from structurally similar compounds.
| Physical Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | General observation for similar amines. |
| Boiling Point | 47-48 °C at 13 Torr | Experimental data. |
| Melting Point | Not available | Experimental data not found. |
| Density | Predicted: 0.959 g/cm³ | Value from computational prediction. |
| pKa | Predicted: 9.97 ± 0.10 | Value from computational prediction. |
| Solubility | Soluble in water, ethanol, and dichloromethane. | Based on the polarity of the molecule and general solubility of amines.[2][3][4] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectral characteristics based on the functional groups present in the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide distinct signals for the protons of the tetrahydrofuran ring and the ethylamine side chain.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
δ 3.7-4.0 ppm (m, 1H): Proton on the carbon adjacent to the ring oxygen (C2-H).
-
δ 3.6-3.8 ppm (m, 2H): Protons on the carbon adjacent to the ring oxygen (C5-H₂).
-
δ 2.7-2.9 ppm (t, 2H): Protons on the carbon adjacent to the amine group (-CH₂-NH₂).
-
δ 1.5-2.0 ppm (m, 4H): Protons on the C3 and C4 carbons of the tetrahydrofuran ring.
-
δ 1.2-1.4 ppm (br s, 2H): Protons of the amine group (-NH₂). The chemical shift of these protons is highly dependent on solvent and concentration and may exchange with D₂O.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ ~77 ppm: Carbon adjacent to the ring oxygen and the ethyl side chain (C2).
-
δ ~68 ppm: Carbon adjacent to the ring oxygen (C5).
-
δ ~42 ppm: Carbon adjacent to the amine group (-CH₂-NH₂).
-
δ ~35 ppm: Carbon of the ethyl side chain attached to the ring (-CH₂-C₂H₄NH₂).
-
δ ~25-30 ppm: Carbons of the tetrahydrofuran ring (C3 and C4).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the amine and ether functional groups.
Expected IR Absorption Bands:
-
3300-3500 cm⁻¹ (medium, two bands): N-H stretching vibrations of the primary amine.[6]
-
2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
1590-1650 cm⁻¹ (medium): N-H bending vibration of the primary amine.
-
1050-1150 cm⁻¹ (strong): C-O stretching vibration of the ether in the tetrahydrofuran ring.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 115.
-
Major Fragmentation Pathways: Alpha-cleavage is a dominant fragmentation pathway for amines, leading to the loss of an ethyl radical to give a fragment at m/z = 86.[5][7] Cleavage of the tetrahydrofuran ring is also expected.
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section details the methodologies for determining the key physical properties of this compound.
Determination of Boiling Point
The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.
Methodology: Distillation Method
-
Place a small volume (e.g., 5 mL) of this compound into a small-scale distillation apparatus.
-
Add a few boiling chips to ensure smooth boiling.
-
Insert a calibrated thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.
-
Slowly heat the distillation flask.
-
Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
-
For determination at reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.
Diagram: Boiling Point Determination Setup
Caption: A simplified workflow for boiling point determination using a standard distillation apparatus.
Determination of Density
Density is the mass per unit volume and is an important parameter for quality control and dosage calculations.
Methodology: Pycnometer Method
-
Thoroughly clean and dry a pycnometer of a known volume.
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until thermal equilibrium is reached.
-
Carefully dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Diagram: Density Determination Workflow
Caption: Step-by-step process for determining liquid density using a pycnometer.
Determination of Solubility
Solubility data is crucial for selecting appropriate solvents for reactions, purifications, and formulations.
Methodology: Visual Method
-
To a series of small, clear vials, add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, dichloromethane, toluene, hexanes).
-
To each vial, add a small, measured amount of this compound (e.g., 10 mg).
-
Vortex or shake each vial vigorously for a set period (e.g., 1 minute).
-
Visually inspect each vial for the presence of undissolved material.
-
If the sample dissolves completely, continue adding small, known increments of the amine until saturation is reached or a predetermined concentration is achieved, noting the amount added.
-
Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL).
Acquisition of Spectroscopic Data
Methodology: NMR Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Methodology: IR Spectroscopy
-
Obtain a background spectrum of the empty ATR crystal or salt plates.
-
Apply a small drop of neat this compound to the ATR crystal or between two salt plates.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Methodology: Mass Spectrometry
-
Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Safety and Handling
Based on safety data for similar amines, this compound should be handled with care. It is likely to be a corrosive and flammable liquid.[6][8][9][10][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has synthesized the available and predicted physical properties of this compound, providing a valuable resource for researchers and developers. While some experimental data is lacking, the provided protocols offer a clear path for their determination. A comprehensive understanding of these properties is fundamental to the safe and effective use of this important pharmaceutical intermediate.
References
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. 2-Furan-2-yl-ethylamine (1121-46-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-FURAN-2-YL-ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 7. 2-(Furan-2-yl)ethanamine | CAS#:1121-46-6 | Chemsrc [chemsrc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. actylislab.com [actylislab.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Tetrahydrofuran-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of diverse derivatives from the versatile building block, 2-Tetrahydrofuran-2-ylethanamine. The strategic importance of this scaffold in medicinal chemistry stems from the unique combination of a hydrophilic tetrahydrofuran (THF) ring and a reactive primary amine, offering a gateway to a wide array of functionalized molecules with significant therapeutic potential.[1][2][3] This guide moves beyond simple procedural lists, delving into the causality behind experimental choices, providing self-validating protocols, and grounding all claims in authoritative scientific literature. Key synthetic transformations, including amide and sulfonamide formation, and reductive amination, are detailed with step-by-step protocols, data presentation, and visual workflows to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Value of the this compound Scaffold
The tetrahydrofuran motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its presence often enhances solubility, metabolic stability, and can facilitate crucial interactions with biological targets.[3] When coupled with a primary ethylamine side chain, as in this compound (CAS 98277-97-5), the resulting molecule becomes a powerful synthon for creating libraries of novel compounds.[4][5] The primary amine serves as a versatile nucleophilic handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space around the core THF structure.
This guide will focus on three principal classes of derivatives, selected for their prevalence in pharmacologically active compounds:
-
Amides: Formed by coupling with carboxylic acids, amides are a cornerstone of many drug molecules due to their metabolic stability and ability to participate in hydrogen bonding.[6]
-
Sulfonamides: As a key functional group in "sulfa drugs" and other therapeutics, sulfonamides offer a distinct geometric and electronic profile compared to amides, influencing binding affinities and pharmacokinetic properties.[7][8][9]
-
N-Alkylated Amines (via Reductive Amination): This reaction provides a controlled method for introducing alkyl substituents, leading to secondary and tertiary amines which are prevalent in many drug classes.[10][11][12]
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of this compound is dominated by the nucleophilicity of its primary amine. The choice of synthetic strategy is therefore dictated by the desired functional group to be installed.
Amide Synthesis: The Power of Coupling Reagents
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process. Therefore, the use of coupling reagents is essential to activate the carboxylic acid.
Causality of Experimental Choices:
-
Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO-) are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[13]
-
Solvent: Aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to prevent interference with the activated carboxylic acid intermediate.[14]
-
Base: An organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 98277-97-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. frontiersrj.com [frontiersrj.com]
- 9. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 10. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Tetrahydrofuran-2-ylethanamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Tetrahydrofuran Moiety in Synthesis
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active molecules.[1][2] Its presence can influence solubility, metabolic stability, and receptor binding interactions. 2-Tetrahydrofuran-2-ylethanamine, a bifunctional building block featuring both the THF ring and a primary amine, offers a direct and efficient entry point for incorporating this valuable motif into diverse molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols for key transformations.
Physicochemical Properties and Handling
This compound is a liquid at room temperature with a molecular weight of 115.18 g/mol .[3][4][5] Its basicity is primarily attributed to the primary amine, making it a competent nucleophile in a variety of reactions.
| Property | Value | Source |
| CAS Number | 98277-97-5 | [4][5] |
| Molecular Formula | C₆H₁₃NO | [3][4][5] |
| Molecular Weight | 115.18 g/mol | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | Not specified | |
| Storage | Refrigerator | [4] |
Safety and Handling: this compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Applications in Organic Synthesis: A Gateway to Novel Amides and Ureas
The primary amine functionality of this compound serves as a versatile handle for the construction of more complex molecules, primarily through the formation of amide and urea linkages. These functional groups are cornerstones of many pharmaceutical compounds due to their ability to participate in hydrogen bonding interactions with biological targets.[6]
Application 1: Synthesis of N-(2-(Tetrahydrofuran-2-yl)ethyl) Amides
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The reaction of this compound with carboxylic acids or their activated derivatives provides a straightforward route to novel amides bearing the THF moiety. These products can be explored for a wide range of biological activities.
Caption: Workflow for the synthesis of N-(2-(Tetrahydrofuran-2-yl)ethyl) amides.
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of benzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(2-(tetrahydrofuran-2-yl)ethyl)benzamide.
Expected Product Characteristics:
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| Physical State | Solid or oil |
| Typical Yield | 70-90% |
Application 2: Synthesis of N,N'-Disubstituted Ureas
Urea derivatives are another class of compounds with significant biological activity, including applications as enzyme inhibitors.[7] The reaction of this compound with an isocyanate provides a direct and high-yielding route to unsymmetrical ureas incorporating the THF motif.
References
- 1. US11149015B2 - Methods for producing tetrahydrofuran - Google Patents [patents.google.com]
- 2. WO2016135756A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline - Google Patents [patents.google.com]
- 3. EP2526099B1 - Improved process for the preparation of amide intermediates and their use thereof - Google Patents [patents.google.com]
- 4. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 5. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
The Strategic Integration of 2-(Tetrahydrofuran-2-yl)ethanamine in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
The tetrahydrofuran (THF) moiety is a cornerstone in contemporary drug discovery, recognized as a privileged scaffold due to its favorable physicochemical properties that often translate to improved pharmacokinetic profiles. This document provides an in-depth guide for medicinal chemists on the strategic use of 2-(Tetrahydrofuran-2-yl)ethanamine, a versatile building block for introducing the THF motif into novel chemical entities. We will explore the underlying rationale for its application, present detailed protocols for its incorporation into lead compounds, and discuss the expected impact on molecular properties.
Introduction: The Value Proposition of the Tetrahydrofuran Scaffold
The five-membered cyclic ether structure of tetrahydrofuran is a common feature in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] Its prevalence is not coincidental but rather a result of the distinct advantages it confers upon a molecule:
-
Metabolic Stability: The THF ring is generally resistant to metabolic degradation, offering a more robust alternative to other, more labile heterocyclic systems.
-
Improved Solubility: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.
-
Three-Dimensionality: The non-planar nature of the THF ring introduces conformational rigidity and a three-dimensional topology to a molecule. This can lead to more specific and higher-affinity interactions with biological targets.
-
Bioisosterism: The THF moiety can serve as a bioisostere for other cyclic structures, such as cyclopentane or even a phenyl group in some contexts, allowing for fine-tuning of a compound's properties while maintaining its core binding interactions.
2-(Tetrahydrofuran-2-yl)ethanamine provides a direct and efficient means of incorporating this valuable scaffold into a drug candidate. The primary amine functionality serves as a versatile chemical handle for a wide range of synthetic transformations.
Physicochemical Properties of 2-(Tetrahydrofuran-2-yl)ethanamine
A thorough understanding of the properties of a building block is essential for its effective application.
| Property | Value | Source |
| CAS Number | 98277-97-5 | [3] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in a wide range of organic solvents | Inferred |
Core Applications in Medicinal Chemistry
The primary amine of 2-(Tetrahydrofuran-2-yl)ethanamine is the gateway to its synthetic utility. The following sections detail its application in two of the most fundamental transformations in drug synthesis: amide bond formation and reductive amination.
Amide Bond Formation: A Ubiquitous Linkage
The amide bond is a cornerstone of peptide and protein structure and is prevalent in a vast number of synthetic drugs. The reaction of 2-(Tetrahydrofuran-2-yl)ethanamine with a carboxylic acid introduces the THF moiety as a terminal group or as part of a larger, more complex scaffold.
Protocol 1: General Procedure for Amide Coupling
This protocol outlines a standard procedure for the coupling of 2-(Tetrahydrofuran-2-yl)ethanamine with a generic carboxylic acid using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
2-(Tetrahydrofuran-2-yl)ethanamine
-
Carboxylic acid of interest
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Amine Addition: Add 2-(Tetrahydrofuran-2-yl)ethanamine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Causality and Experimental Choices:
-
HATU: Chosen for its high efficiency and low rate of epimerization, which is critical when working with chiral carboxylic acids.
-
DIPEA: A non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
-
Aqueous Workup: Essential for removing the DMF and water-soluble byproducts.
Diagram 1: Amide Coupling Workflow
Caption: Workflow for amide bond formation.
Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction of 2-(Tetrahydrofuran-2-yl)ethanamine with an aldehyde or ketone, followed by reduction of the intermediate imine or enamine, provides access to secondary amines. This transformation is highly valuable for extending a carbon skeleton and introducing a key basic nitrogen atom, which is often crucial for target engagement and favorable pharmacokinetic properties.
Protocol 2: General Procedure for Reductive Amination
This protocol describes a one-pot reductive amination procedure using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Materials:
-
2-(Tetrahydrofuran-2-yl)ethanamine
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in DCM or DCE, add 2-(Tetrahydrofuran-2-yl)ethanamine (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired secondary amine.
Causality and Experimental Choices:
-
STAB: A mild reducing agent that is selective for imines and enamines in the presence of aldehydes and ketones. It is also tolerant of a wide range of functional groups.
-
DCM/DCE: Common solvents for reductive amination that are compatible with the reagents and reaction conditions.
-
Acetic Acid: Can catalyze the formation of the iminium ion, accelerating the reaction rate.
-
Basic Workup: Neutralizes any remaining acid and quenches the excess reducing agent.
Diagram 2: Reductive Amination Pathway
Caption: General pathway for reductive amination.
Conclusion: A Versatile Tool for Drug Discovery
2-(Tetrahydrofuran-2-yl)ethanamine represents a valuable and versatile building block for the medicinal chemist's toolbox. Its straightforward incorporation via robust and well-established synthetic methodologies, such as amide coupling and reductive amination, allows for the efficient introduction of the beneficial tetrahydrofuran scaffold. By leveraging the favorable physicochemical properties conferred by the THF moiety, researchers can rationally design and synthesize novel drug candidates with enhanced potential for clinical success. The protocols and insights provided herein serve as a practical guide for the effective application of this promising building block in the pursuit of new therapeutics.
References
Application Notes and Protocols for N-Alkylation Reactions with 2-Tetrahydrofuran-2-ylethanamine
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Abstract
This technical guide provides detailed application notes and protocols for the N-alkylation of 2-Tetrahydrofuran-2-ylethanamine, a valuable building block in medicinal chemistry and drug development. N-alkylated amines are pivotal structural motifs found in a wide range of pharmaceuticals.[1] This document outlines two primary, robust methodologies for the synthesis of N-alkylated derivatives of this compound: reductive amination and direct alkylation with alkyl halides. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of the underlying chemical principles, and troubleshooting guidance. The aim is to provide a comprehensive resource that ensures reproducible and efficient synthesis of these important compounds.
Introduction: The Significance of this compound and its N-Alkylated Derivatives
This compound is a primary amine featuring a tetrahydrofuran (THF) moiety. The THF ring is a prevalent structural feature in numerous natural products and bioactive molecules, often contributing to favorable pharmacokinetic properties. The primary amine group serves as a key functional handle for introducing a wide variety of substituents through N-alkylation, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
The N-alkylation of amines is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where it is used to create vast libraries of compounds for biological screening.[2] The resulting secondary and tertiary amines often exhibit enhanced biological activity, improved metabolic stability, and better cell permeability compared to their primary amine precursors.
This guide focuses on two of the most common and versatile methods for N-alkylation:
-
Reductive Amination: A one-pot reaction involving the formation of an imine from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[3][4]
-
Direct Alkylation: A classical SN2 reaction where the amine acts as a nucleophile, displacing a leaving group from an alkyl halide.[5][6]
Reaction Mechanisms and Principles
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and is widely favored in medicinal chemistry for its operational simplicity and broad substrate scope.[3][4] The reaction proceeds in two main steps:
-
Imine Formation: The nucleophilic primary amine of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (or an iminium ion under acidic conditions). This step is typically reversible.[4]
-
Reduction: The imine intermediate is then reduced in the same reaction vessel to the corresponding secondary amine. Mild reducing agents are often employed to selectively reduce the imine in the presence of the starting carbonyl compound.[3][7]
Caption: General workflow of a one-pot reductive amination reaction.
Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a fundamental method for forming C-N bonds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The reaction involves the lone pair of electrons on the nitrogen atom of this compound attacking the electrophilic carbon of the alkyl halide, displacing the halide ion.
A key challenge in the direct alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[9] This can lead to the formation of tertiary amines and even quaternary ammonium salts.[6] Careful control of stoichiometry and reaction conditions is therefore essential to achieve selective mono-alkylation. The use of a base is necessary to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[10]
Caption: Two-step process of direct N-alkylation of a primary amine.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reductive Amination
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde or ketone.
Materials and Reagents:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes)
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like DCM or DCE.[3]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a dehydrating agent such as anhydrous MgSO₄ can be beneficial.[3] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.[3] This reducing agent is particularly effective as it is mild and selective for imines over carbonyls.[7][11]
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, which typically takes 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.[3]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.[3]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate it under reduced pressure. The crude product should then be purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[3]
Protocol 2: Direct Alkylation with Alkyl Halides
This protocol provides a general method for the selective mono-N-alkylation of this compound using an alkyl halide.
Materials and Reagents:
-
This compound (2.0-3.0 equivalents to favor mono-alkylation)
-
Alkyl halide (e.g., bromide or iodide) (1.0 equivalent)
-
A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the base in a suitable solvent like acetonitrile or DMF.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 eq.) dropwise to the stirred solution at room temperature. For highly reactive alkyl halides, cooling the reaction mixture to 0 °C can help control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the alkyl halide is consumed. Monitor the progress of the reaction by TLC or LC-MS, paying close attention to the formation of any di-alkylated byproducts.
-
Work-up: Upon completion, filter off any inorganic salts. If a water-miscible solvent like DMF was used, dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue via flash column chromatography to isolate the desired mono-alkylated secondary amine.[3]
Data Presentation and Troubleshooting
The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of this compound.
Table 1: Reductive Amination - Representative Examples
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 25 | 85-95 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 16 | 25 | 80-90 |
| Acetone | NaBH(OAc)₃ | DCE | 24 | 25 | 75-85 |
Table 2: Direct Alkylation - Representative Examples
| Alkyl Halide | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | ACN | 8 | 50 | 70-80 |
| Ethyl Iodide | DIPEA | DMF | 12 | 25 | 65-75 |
| 1-Bromobutane | K₂CO₃ | ACN | 24 | 60 | 60-70 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor by TLC/LC-MS. |
| Deactivated catalyst or reagent. | Use fresh reagents. For reductive amination, ensure the reducing agent is not hydrolyzed. | |
| Over-alkylation (Direct Alkylation) | Stoichiometry of amine to alkyl halide is too low. | Increase the excess of the primary amine. |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Formation of Side Products | Impurities in starting materials. | Purify starting materials before use. |
| Unwanted side reactions (e.g., elimination with alkyl halides). | Use a less hindered base or a milder alkylating agent. | |
| Difficult Purification | Similar polarity of product and starting material/byproducts. | Optimize the eluent system for column chromatography. Consider derivatization to aid separation. |
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reaction of Lithium Diethylamide with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: Reductive Amination Using 2-Tetrahydrofuran-2-ylethanamine
Introduction: The Strategic Advantage of the Tetrahydrofuran Moiety in Amine Synthesis
Reductive amination stands as a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to construct primary, secondary, and tertiary amines.[1][2] This powerful reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[1][3][4] The choice of the amine component is critical, as it directly dictates the structural and functional properties of the final product.
This guide focuses on the application of 2-Tetrahydrofuran-2-ylethanamine , a primary amine featuring a tetrahydrofuran (THF) ring. The THF moiety is not merely a benign substituent; it is a privileged structural motif found in numerous FDA-approved pharmaceuticals, valued for its ability to modulate pharmacokinetic properties and engage in specific biological interactions.[5] Furthermore, the use of THF and its derivatives, such as 2-methyltetrahydrofuran (2-MeTHF), is increasingly favored in the pharmaceutical industry due to their favorable environmental and safety profiles, aligning with the principles of green chemistry.[6][7][8][9]
These application notes provide a comprehensive overview of the reductive amination process using this compound, detailing the underlying mechanism, offering a robust experimental protocol, and discussing the critical parameters that ensure a successful and high-yielding synthesis.
Mechanistic Insights: A Stepwise Look at the Transformation
The reductive amination using this compound and a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) follows a well-established mechanistic pathway.
Step 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically catalyzed by mild acid.[3] This addition forms an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine, facilitated by the acidic conditions, leads to the formation of a protonated imine, known as an iminium ion.[3][10]
Step 2: Hydride Reduction The iminium ion is highly electrophilic and readily accepts a hydride from a suitable reducing agent. Sodium triacetoxyborohydride is a particularly effective reagent for this transformation.[11][12][13] Its mild nature allows for the reduction of the iminium ion to proceed much faster than the reduction of the starting carbonyl compound, enabling a one-pot procedure.[12][14] The transfer of a hydride to the iminium carbon results in the formation of the desired secondary amine product.
Visualizing the Reductive Amination Workflow
Caption: Workflow for the one-pot reductive amination.
Experimental Protocol: Synthesis of N-Benzyl-2-(tetrahydrofuran-2-yl)ethanamine
This protocol details the reductive amination of benzaldehyde with this compound using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Benzaldehyde | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| This compound | 95% | Synthonix Corp. | CAS: 98277-97-5[15][16] |
| Sodium triacetoxyborohydride | 97% | Sigma-Aldrich | Handle in a fume hood |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Preferred solvent[12][17] |
| Saturated aq. NaHCO₃ | For workup | ||
| Anhydrous MgSO₄ | For drying | ||
| Diethyl ether | Anhydrous | For extraction | |
| Silica gel | 230-400 mesh | For chromatography | |
| Hexanes | HPLC grade | For chromatography | |
| Ethyl acetate | HPLC grade | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add benzaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the benzaldehyde in anhydrous 1,2-dichloroethane (DCE). Add this compound (1.05 eq) to the solution.
-
Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-(tetrahydrofuran-2-yl)ethanamine.
Key Considerations and Field-Proven Insights
Choice of Reducing Agent
While several hydride reagents can effect reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for several reasons:[12]
-
Mildness and Selectivity: It is a milder reducing agent than sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[13] This allows for the one-pot procedure as it reduces the iminium ion much faster than the starting aldehyde or ketone.[12][14]
-
Safety: It avoids the use of toxic cyanide, a byproduct of NaBH₃CN.
-
pH Compatibility: The reaction can be performed under neutral or weakly acidic conditions, which is ideal for imine formation without causing side reactions.[1]
Solvent Selection
The choice of solvent is crucial for a successful reductive amination.
-
Aprotic Solvents are Preferred: Solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and acetonitrile are commonly used.[11][17]
-
Incompatibility with Protic Solvents: Sodium triacetoxyborohydride is sensitive to water and incompatible with methanol, as it can decompose.[13][18]
Stoichiometry and Reaction Conditions
-
Amine Equivalence: A slight excess of the amine (1.05-1.1 equivalents) is often used to drive the imine formation to completion.[14]
-
Reducing Agent Equivalence: An excess of the reducing agent (typically 1.4-1.6 equivalents) is necessary to ensure complete reduction of the iminium intermediate.[11][14]
-
Temperature: Most reductive aminations with NaBH(OAc)₃ can be conveniently carried out at room temperature.
Visualizing the Key Reaction Parameters
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. scbt.com [scbt.com]
- 16. 98277-97-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: 2-Tetrahydrofuran-2-ylethanamine as a Versatile Building Block in Heterocyclic Synthesis
Abstract
This technical guide provides detailed application notes and protocols for the use of 2-Tetrahydrofuran-2-ylethanamine (THFEA) as a foundational building block in the synthesis of medicinally relevant heterocyclic compounds. We move beyond simple procedural lists to explain the chemical rationale behind protocol choices, offering insights into how the unique structural features of THFEA—a reactive primary amine coupled with a polar, non-aromatic tetrahydrofuran (THF) moiety—can be leveraged to construct diverse molecular scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate this versatile synthon into their synthetic strategies. Protocols for the synthesis of substituted pyrroles, pyrimidines, and imidazoles are detailed, supported by mechanistic diagrams and comprehensive references.
Introduction: The Strategic Value of the Tetrahydrofuran Moiety
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, forming the core of countless active molecules.[1] The choice of starting materials is therefore a critical decision in the design of novel chemical entities. This compound (CAS 98277-97-5) presents itself as a particularly strategic building block.[2][3]
Its primary amine group serves as a versatile reactive handle for participating in a wide array of classical cyclization and multicomponent reactions.[4] More importantly, the appended tetrahydrofuran ring is not merely a passive scaffold. The THF moiety is a well-regarded structural motif in medicinal chemistry for its ability to:
-
Enhance Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, often improving the pharmacokinetic profile of a drug candidate.
-
Modulate Lipophilicity: It serves as a less lipophilic, more polar bioisosteric replacement for carbocyclic rings like cyclopentane.
-
Improve Metabolic Stability: The saturated ring can block potential sites of metabolic oxidation that might be present on an analogous alkyl or aromatic chain.
This guide details how to harness the reactivity of the amine to build complex heterocyclic cores while retaining the beneficial physicochemical properties of the THF group.
Figure 1: Synthetic utility of THFEA in building diverse heterocyclic scaffolds.
Synthesis of N-Substituted Pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and highly reliable method for constructing the pyrrole ring system. It involves the condensation of a primary amine with a 1,4-dicarbonyl compound under neutral or slightly acidic conditions. The reaction proceeds through the formation of a di-imine intermediate which then undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Causality of Experimental Choices:
-
Solvent: Ethanol or acetic acid are commonly used. Acetic acid can serve as both the solvent and a catalyst, protonating the carbonyl oxygen to facilitate the initial nucleophilic attack by the amine.
-
Temperature: Reflux temperatures are typically required to drive the dehydration step and ensure complete aromatization of the heterocyclic ring.
Protocol 2.1: Synthesis of 1-(2-(Tetrahydrofuran-2-yl)ethyl)-2,5-dimethyl-1H-pyrrole
Materials and Reagents:
-
This compound (THFEA) (1.0 eq)
-
Hexane-2,5-dione (1.0 eq)
-
Glacial Acetic Acid (or Ethanol)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl Solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add hexane-2,5-dione (1.0 mmol, 114 mg).
-
Dissolve the dione in 10 mL of glacial acetic acid.
-
Add this compound (1.0 mmol, 115 mg) to the solution at room temperature with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing 50 mL of ice-water.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Figure 2: Workflow for the Paal-Knorr synthesis of N-substituted pyrroles.
Multicomponent Synthesis of Substituted Imidazoles
The Radziszewski synthesis and related multicomponent reactions (MCRs) provide a convergent and atom-economical pathway to highly substituted imidazoles.[5][6] In a typical one-pot procedure, a 1,2-dicarbonyl compound, an aldehyde, a primary amine (THFEA), and an ammonia source (like ammonium acetate) are condensed. THFEA is an excellent candidate for the primary amine component, enabling the installation of the N-1 substituent in a single step.
Causality of Experimental Choices:
-
Ammonia Source: Ammonium acetate is ideal as it serves as the source for the second ring nitrogen and the acetate ion can act as a mild base to facilitate the reaction.
-
Solvent: Glacial acetic acid is a common solvent as it promotes the formation of the necessary imine intermediates.
-
Reaction Conditions: The condensation is typically driven by heating, which facilitates the multiple dehydration steps required for cyclization and aromatization.
Protocol 3.1: Synthesis of 1-(2-(Tetrahydrofuran-2-yl)ethyl)-2,4,5-triphenyl-1H-imidazole
Materials and Reagents:
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
This compound (THFEA) (1.0 eq)
-
Ammonium Acetate (excess, ~5-10 eq)
-
Glacial Acetic Acid
-
Standard workup reagents (as in Protocol 2.1)
Equipment:
-
Same as Protocol 2.1
Procedure:
-
In a 100 mL round-bottom flask, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), this compound (1.0 mmol, 115 mg), and ammonium acetate (10.0 mmol, 771 mg).
-
Add 15 mL of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours with vigorous stirring.
-
Monitor the reaction by TLC. The product is often UV-active and may be fluorescent.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water, which may cause the product to precipitate.
-
If a solid forms, collect it by vacuum filtration and wash thoroughly with water. The crude solid can be recrystallized (e.g., from ethanol) or purified by column chromatography.
-
If the product remains in solution, perform an extractive workup as described in Protocol 2.1, neutralizing the acetic acid with sodium bicarbonate before extracting with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purify the crude material by silica gel column chromatography to obtain the desired tri-substituted imidazole.
Synthesis of Densely Functionalized Pyrimidines
Pyrimidines are a cornerstone of medicinal chemistry and are often synthesized by condensing a three-carbon dielectrophile with an N-C-N synthon.[7][8] While THFEA itself is not an N-C-N synthon, it can be readily incorporated into the pyrimidine core through multicomponent strategies or by reacting with a pre-formed pyrimidine scaffold. A straightforward approach involves the reaction of a β-ketoester with an amidine or guanidine derivative. THFEA can be used to synthesize a custom guanidine which is then cyclized.
A more direct method, the Biginelli reaction, allows for a one-pot synthesis from an aldehyde, a β-ketoester, and a urea or thiourea.[9] While THFEA does not directly participate as one of the three core components, this highlights the general principles of pyrimidine synthesis where custom amine-derived synthons are crucial.
Protocol 4.1: Two-Step Synthesis of a 2-Amino-pyrimidine Derivative
This protocol demonstrates a common two-step logic: first, create a key intermediate from the amine, then perform the cyclization.
Step A: Synthesis of N-(2-(Tetrahydrofuran-2-yl)ethyl)guanidine
-
React THFEA with a guanylating agent like S-methylisothiourea sulfate or N,N'-di-Boc-1H-pyrazole-1-carboxamidine under basic conditions.
-
Purify the resulting guanidine intermediate.
Step B: Cyclization to form the Pyrimidine Ring
-
To a solution of the guanidine from Step A (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq).
-
Add a β-dicarbonyl compound, such as ethyl acetoacetate (1.0 eq), to the mixture.
-
Heat the reaction to reflux for 6-12 hours.
-
After completion, cool the reaction, neutralize with acid (e.g., acetic acid), and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
| Heterocycle | General Reaction Type | Key Co-Reagents for THFEA | Typical Conditions |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acetic Acid, Reflux |
| Imidazole | Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, NH₄OAc | Acetic Acid, Reflux |
| Pyrimidine | Condensation | Guanidine (pre-formed from THFEA), β-Dicarbonyl | Basic (NaOEt), Ethanol, Reflux |
Table 1: Summary of synthetic strategies for heterocycles using THFEA.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of diverse and medicinally relevant nitrogen-containing heterocycles. Its primary amine allows for facile participation in classical, high-yield cyclization reactions such as the Paal-Knorr and Radziszewski syntheses. The integral THF moiety imparts desirable physicochemical properties, making THFEA a valuable tool for scaffold decoration and the development of new chemical entities with potentially improved pharmacokinetic profiles. The protocols provided herein serve as a robust starting point for researchers to explore the full synthetic potential of this versatile reagent.
References
- 1. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 98277-97-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound | 98277-97-5 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu.eg [bu.edu.eg]
- 8. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for Asymmetric Synthesis Involving (S)-2-(Aminomethyl)tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Tetrahydrofuran Moiety in Chiral Synthesis
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active natural products.[1] Its prevalence stems from its ability to act as a bioisostere for other functionalities, improve pharmacokinetic properties through enhanced solubility and metabolic stability, and provide a rigid, three-dimensional structure for precise molecular recognition. When combined with a chiral amine, as in 2-(aminomethyl)tetrahydrofuran (also known as tetrahydrofurfurylamine), the resulting molecule becomes a powerful asset in drug discovery and asymmetric synthesis.[2]
Chiral amines are cornerstone building blocks for an estimated 40-45% of small-molecule drugs.[3] They can be employed as starting materials in a chiral pool approach, act as transient chiral auxiliaries to direct the stereochemical outcome of a reaction, or serve as ligands for asymmetric metal catalysts.[3][4] (S)-2-(Aminomethyl)tetrahydrofuran, derivable from renewable biomass sources, represents a sustainable and versatile building block for introducing both a key heterocyclic motif and a stereocenter into a target molecule.[5]
This guide provides an in-depth exploration of the application of (S)-2-(aminomethyl)tetrahydrofuran in asymmetric synthesis, focusing on its use as a chiral building block for the synthesis of a pharmaceutically relevant target. We will detail a robust protocol, explain the causality behind experimental choices, and present data in a clear, actionable format.
Application I: A Chiral Building Block for DPP-IV Inhibitor Synthesis
One of the most powerful applications of (S)-2-(aminomethyl)tetrahydrofuran is as a chiral building block. By incorporating the entire amine-THF fragment into the final molecule, its inherent chirality is directly transferred to the product, defining a key stereocenter. This strategy is highly atom-economical and efficient.
A prominent example lies in the synthesis of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a major target for type 2 diabetes therapeutics. Many potent DPP-IV inhibitors feature a chiral amine component that binds to a specific pocket in the enzyme's active site. Here, we outline the synthesis of an advanced amide intermediate, a precursor to a potent DPP-IV inhibitor, using (S)-2-(aminomethyl)tetrahydrofuran.
Workflow for Amide Intermediate Synthesis
Below is a diagram illustrating the key transformation: the coupling of the chiral amine with a functionalized carboxylic acid to form the critical amide bond.
Caption: Workflow for the synthesis of a chiral amide intermediate.
Protocol 1: Synthesis of (S)-N-((Tetrahydrofuran-2-yl)methyl)-2-amino-3-methylbutanamide
This protocol details the coupling of (S)-2-(aminomethyl)tetrahydrofuran with a protected amino acid, a common step in peptide-like drug synthesis. The choice of coupling reagent is critical for minimizing side reactions and ensuring high yield and purity.
Reagents and Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (S)-2-(Aminomethyl)tetrahydrofuran | 72748-66-4 | 101.15 | 10.0 | 1.0 |
| Boc-(L)-Valine | 13734-41-3 | 217.26 | 10.5 | 1.05 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | 380.23 | 11.0 | 1.1 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | 25.0 | 2.5 |
| Anhydrous DMF (N,N-Dimethylformamide) | 68-12-2 | 73.09 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | - | - |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add Boc-(L)-Valine (2.28 g, 10.5 mmol) and dissolve it in anhydrous DMF (40 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add HATU (4.18 g, 11.0 mmol) to the solution, followed by the dropwise addition of DIPEA (4.35 mL, 25.0 mmol). Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid. Causality: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-OAt ester, facilitating efficient nucleophilic attack by the amine.
-
Amine Addition: Add (S)-2-(aminomethyl)tetrahydrofuran (1.01 g, 10.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching and Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Wash the organic layer sequentially with 50 mL of saturated aq. NaHCO₃ (2x), and 50 mL of brine (1x). Causality: The aqueous washes remove unreacted starting materials, DMF, and coupling byproducts, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% Ethyl Acetate in Hexanes) to afford the pure chiral amide intermediate.
Expected Results
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Diastereomeric Excess | >99% de |
| Appearance | White solid |
Application II: Prospective Use as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3][4] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. Primary amines like (S)-2-(aminomethyl)tetrahydrofuran are excellent candidates for this role, particularly in the diastereoselective alkylation of enolates.
The proposed workflow involves first forming an amide with a simple carboxylic acid (e.g., propanoic acid). The THF moiety of the auxiliary then sterically shields one face of the corresponding lithium enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity.
Logical Framework for Diastereoselective Alkylation
The following diagram outlines the proposed strategy for using the amine as a chiral auxiliary.
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Protection of 2-Tetrahydrofuran-2-ylethanamine
Introduction: The Synthetic Challenge
In the landscape of modern drug discovery and fine chemical synthesis, 2-Tetrahydrofuran-2-ylethanamine serves as a valuable building block. Its structure, featuring a primary amine nucleophile and a stable tetrahydrofuran (THF) ring, offers a versatile scaffold for elaboration. However, the very reactivity that makes the primary amine useful—its nucleophilicity and basicity—often necessitates its temporary masking to prevent unwanted side reactions during subsequent synthetic steps. This guide provides a comprehensive overview of robust and reliable protecting group strategies tailored for this specific molecule, emphasizing the chemical reasoning behind protocol selection and offering detailed, field-tested methodologies.
The primary objective of amine protection is to reversibly render the nitrogen non-nucleophilic and non-basic. The choice of a suitable protecting group is dictated by its stability towards the reaction conditions planned for other parts of the molecule and, crucially, the ability to remove it cleanly and selectively without compromising the integrity of the target structure. This concept, known as an orthogonal strategy , allows for the sequential deprotection of different functional groups and is a cornerstone of complex molecule synthesis.[1][2]
This document will focus on the three most prevalent and synthetically useful amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile carboxybenzyl (Cbz) group, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
Caption: General workflow for amine protection in multi-step synthesis.
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is arguably the most common protecting group for amines in non-peptide chemistry due to its ease of introduction and clean, mild removal under acidic conditions.[3][4] It effectively shields the amine as a carbamate, which is stable to a wide array of reagents, including bases, nucleophiles, and catalytic hydrogenation.[5]
Mechanism of Boc Protection
The protection reaction proceeds via the nucleophilic attack of the primary amine of this compound on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6] This forms a tetrahedral intermediate which then collapses, releasing the stable N-Boc protected product, carbon dioxide, and tert-butanol.[3] The reaction is often facilitated by a base, though it can proceed under catalyst-free conditions.[5][7]
Caption: Mechanism of N-Boc protection using Boc anhydride.
Protocol 1A: N-Boc Protection of this compound
This protocol describes a general procedure on a 10 mmol scale.
-
Materials:
-
This compound (1.15 g, 10 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol, 1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous (40 mL)
-
Triethylamine (TEA) (2.1 mL, 15 mmol, 1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound and triethylamine in THF.
-
Stir the solution at room temperature for 5 minutes.
-
Add the di-tert-butyl dicarbonate in one portion. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product.[6]
-
If necessary, purify the product via flash column chromatography on silica gel.
-
Protocol 1B: N-Boc Deprotection
The key consideration for deprotecting the Boc group on this substrate is the potential for acid-catalyzed opening of the THF ring.[8] While strong acids like neat trifluoroacetic acid (TFA) are common for Boc removal, milder conditions are recommended here to preserve the ether linkage.[3][9][10]
-
Materials:
-
N-Boc-2-Tetrahydrofuran-2-ylethanamine (10 mmol)
-
4 M HCl in 1,4-dioxane (25 mL, 10 equiv) or 25% TFA in Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1 M NaOH for neutralization
-
-
Procedure:
-
Dissolve the N-Boc protected amine in a minimal amount of DCM or use the HCl/dioxane solution directly.
-
Add the acidic solution (e.g., 4 M HCl in dioxane) to the substrate at 0 °C.
-
Stir the mixture at room temperature and monitor by TLC (typically 1-2 hours). Vigorous gas (CO₂) evolution will be observed initially.[3]
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ or 1 M NaOH until the solution is basic (pH > 9).
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
The Carboxybenzyl (Cbz) Group: Hydrogenolysis-Labile Protection
Introduced in the 1930s for peptide synthesis, the Cbz group remains a highly versatile and robust protecting group.[11] It is stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[12] Its primary removal method, catalytic hydrogenolysis, is exceptionally mild and clean.
Protocol 2A: N-Cbz Protection of this compound
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under aqueous basic conditions (Schotten-Baumann conditions).[11][13]
-
Materials:
-
This compound (1.15 g, 10 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.7 mL, 12 mmol, 1.2 equiv)
-
Sodium carbonate (Na₂CO₃) (2.12 g, 20 mmol, 2.0 equiv)
-
Dioxane and Water (1:1 mixture, 40 mL)
-
Diethyl ether
-
-
Procedure:
-
In a flask, dissolve sodium carbonate in water (20 mL). Add the this compound followed by dioxane (20 mL).
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[12]
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Wash the reaction mixture with diethyl ether (2 x 20 mL) to remove excess Cbz-Cl.
-
Acidify the aqueous layer carefully with 1 M HCl to pH ~2, which may precipitate the product if it is a solid, or allow for extraction.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Cbz protected amine.
-
Protocol 2B: N-Cbz Deprotection (Catalytic Hydrogenolysis)
This is the preferred method for Cbz removal due to its mildness. The reaction cleaves the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide as the only byproducts.[11][14]
-
Materials:
-
N-Cbz-2-Tetrahydrofuran-2-ylethanamine (10 mmol)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol % by weight, e.g., ~100 mg)
-
Methanol or Ethanol (50 mL)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite
-
-
Procedure:
-
Dissolve the N-Cbz protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction by TLC until completion (typically 2-16 hours).
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[12]
-
Concentrate the filtrate under reduced pressure to yield the pure deprotected amine.
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is a cornerstone of solid-phase peptide synthesis and is prized for its unique cleavage condition: mild base.[15] It is stable to acid and hydrogenolysis, making it fully orthogonal to both Boc and Cbz groups.[16]
Protocol 3A: N-Fmoc Protection of this compound
Fmoc protection is typically achieved using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under mild basic conditions.[15][16]
-
Materials:
-
This compound (1.15 g, 10 mmol)
-
Fmoc-OSu (3.71 g, 11 mmol, 1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.68 g, 20 mmol, 2.0 equiv)
-
Dioxane and Water (1:1 mixture, 50 mL)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in the dioxane/water mixture containing sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu in dioxane (10 mL).
-
Slowly add the Fmoc-OSu solution to the vigorously stirring amine solution at room temperature.
-
Stir the reaction mixture overnight.
-
Dilute with water and wash with diethyl ether to remove byproducts.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the N-Fmoc protected amine.
-
Protocol 3B: N-Fmoc Deprotection
The Fmoc group is cleaved via a β-elimination mechanism initiated by a base, most commonly a secondary amine like piperidine.[17]
-
Materials:
-
N-Fmoc-2-Tetrahydrofuran-2-ylethanamine (10 mmol)
-
20% Piperidine in N,N-dimethylformamide (DMF) (v/v) (50 mL)
-
DCM or Ethyl Acetate for workup
-
-
Procedure:
-
Dissolve the N-Fmoc protected compound in the 20% piperidine/DMF solution.
-
Stir the reaction at room temperature. The reaction is typically very fast (5-30 minutes).[18][19] Monitor by TLC.
-
Once complete, remove the solvent under high vacuum.
-
Co-evaporate the residue with a high-boiling solvent like toluene to remove residual piperidine.
-
Dissolve the residue in DCM or ethyl acetate and wash with water to remove the dibenzofulvene-piperidine adduct.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Orthogonal Strategies and Comparative Summary
The true power of these protecting groups lies in their selective removal, or orthogonality. A molecule containing all three protected amines could have each one removed in a specific order without affecting the others.[2][20]
Caption: Selective deprotection based on orthogonal protecting groups.
Comparative Data Table
| Protecting Group | Protection Reagent | Deprotection Condition | Stability | Key Considerations for THFEA |
| Boc | Boc₂O | Mild Acid (e.g., HCl, TFA)[21] | Base, H₂, Nucleophiles | High risk of THF ring opening with strong acid. Use mild, controlled conditions.[8] |
| Cbz | Cbz-Cl | H₂/Pd/C (preferred); Strong Acid[14][22] | Base, Mild Acid | Excellent choice. Hydrogenolysis is very mild and will not affect the THF ring. |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% Piperidine/DMF)[23] | Acid, H₂ | Excellent choice. Basic deprotection is fully compatible with the THF ring. |
Conclusion
The effective protection and deprotection of the primary amine in this compound is critical for its successful application in multi-step synthesis. The choice between Boc, Cbz, and Fmoc groups should be guided by the planned downstream reaction conditions. While Boc is a workhorse protecting group, special care must be taken during its acidic removal to preserve the integrity of the tetrahydrofuran ring. Both Cbz and Fmoc represent excellent, robust, and orthogonal alternatives whose deprotection conditions are fully compatible with the substrate, offering the synthetic chemist a versatile toolkit for complex molecular architecture.
References
- 1. fiveable.me [fiveable.me]
- 2. media.neliti.com [media.neliti.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. ijacskros.com [ijacskros.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. benchchem.com [benchchem.com]
- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. peptide.com [peptide.com]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. Boc Deprotection - TFA [commonorganicchemistry.com]
- 22. tdcommons.org [tdcommons.org]
- 23. genscript.com [genscript.com]
Introduction: The Significance of the Tetrahydrofuran Moiety in Modern Chemistry
An Application Guide to the Synthesis of N-(2-(Tetrahydrofuran-2-yl)ethyl)amides via Acid Chloride Acylation
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry and materials science. Its presence can enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a versatile synthetic handle. The reaction of 2-tetrahydrofuran-2-ylethanamine with acid chlorides provides a robust and direct route to a diverse array of N-substituted amides. These products are valuable as final drug compounds, key intermediates in multi-step syntheses, and molecular probes for biological systems.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of this important transformation. We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, discuss common challenges, and outline the necessary safety precautions.
Part 1: The Underlying Chemistry: A Mechanistic Perspective
The formation of an amide from an amine and an acid chloride is a classic example of a nucleophilic acyl substitution.[1][2] The reaction is highly efficient due to the high electrophilicity of the acid chloride's carbonyl carbon. The overall transformation is typically exothermic and proceeds rapidly, even at low temperatures.[]
The mechanism can be broken down into three key stages:
-
Nucleophilic Attack: The primary amine, this compound, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride. This initial attack breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[4][5]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: The resulting product is a protonated amide. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed.[6] This is a critical step; without the base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] This general procedure is often referred to as the Schotten-Baumann reaction.[7][8]
Caption: Nucleophilic Acyl Substitution Mechanism.
Part 2: Experimental Protocol
This protocol provides a general method for the acylation of this compound. It should be adapted based on the specific acid chloride used, particularly concerning stoichiometry and reaction time.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Sigma-Aldrich | CAS: 98277-97-5 |
| Acetyl Chloride | Reagent Grade | Major Supplier | Example acid chloride. Highly reactive and corrosive. |
| Benzoyl Chloride | Reagent Grade | Major Supplier | Example acid chloride. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Major Supplier | Used as a base. Must be dry. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Supplier | Reaction solvent. Other aprotic solvents like THF can be used.[9] |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | - | For aqueous workup. |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent. |
| Silica Gel | 230-400 mesh | Major Supplier | For column chromatography. |
| Round-bottom flasks, magnetic stir bar | - | - | Glassware must be oven- or flame-dried. |
| Septa, needles, syringes | - | - | For handling anhydrous reagents under an inert atmosphere. |
Step-by-Step Procedure
Caption: General Experimental Workflow.
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon.
-
Dissolution: Using a syringe, add anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration relative to the amine) followed by anhydrous triethylamine (TEA, 1.2 eq).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. The reaction is exothermic, and cooling is essential to control the reaction rate and minimize side products.[]
-
Acid Chloride Addition: Add the desired acid chloride (1.1 eq) dropwise to the stirred amine solution via syringe over 15-20 minutes. A white precipitate of triethylammonium chloride will form.[5]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 1-3 hours).
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining acid chloride and neutralize the ammonium salt.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove bulk water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a yellow or brown oil/solid. Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[10] Recrystallization can also be effective for solid products.[10]
Troubleshooting
-
Low Yield: May be caused by wet reagents or solvent. Ensure all materials are anhydrous as acid chlorides react readily with water.[1] Insufficient base can also lead to low yield.
-
Reaction Stalls: If the starting amine is not fully consumed, it may indicate that the acid chloride has degraded or that the amine has been protonated due to insufficient base.
-
Difficult Purification: The triethylammonium chloride salt can sometimes be difficult to remove. Thorough washing during the workup is crucial. If the product is very polar, alternative purification methods like reverse-phase chromatography may be necessary.
Part 3: Product Characterization
The identity and purity of the synthesized N-(2-(tetrahydrofuran-2-yl)ethyl)amide should be confirmed using standard analytical techniques.
| Technique | Expected Observations for N-(2-(tetrahydrofuran-2-yl)ethyl)acetamide |
| ¹H NMR | δ (ppm): ~5.8-6.5 (broad s, 1H, NH ), ~4.0-4.3 (m, 1H, CH -O), ~3.7-4.0 (m, 2H, CH ₂-O), ~3.2-3.5 (m, 2H, N-CH ₂), ~2.5-2.8 (m, 2H, CH ₂-CH-O), ~1.8-2.2 (m, 4H, ring CH ₂'s), ~2.0 (s, 3H, CO-CH ₃). Chemical shifts are approximate and depend on the solvent.[11] |
| ¹³C NMR | δ (ppm): ~170 (C=O), ~75-80 (CH-O), ~65-70 (CH₂-O), ~40-45 (N-CH₂), ~25-35 (ring CH₂'s and CH₂-CH-O), ~23 (CO-CH₃).[11] |
| FT-IR | ν (cm⁻¹): ~3300 (N-H stretch, secondary amide), ~1640 (C=O stretch, amide I band), ~1550 (N-H bend, amide II band).[12] |
| Mass Spec (ESI+) | Expected to observe the [M+H]⁺ ion. For the acetamide derivative, this would be at m/z = 158.12. |
Part 4: Safety and Handling
Chemical Hazard Overview:
-
Acid Chlorides: Are highly corrosive, lachrymatory, and react violently with water. They cause severe skin burns and eye damage. All manipulations must be performed in a well-ventilated chemical fume hood.[13]
-
This compound: Is an irritant and may cause allergic skin reactions or serious eye irritation.[14]
-
Triethylamine: Is flammable and has a strong, unpleasant odor. It is corrosive and can cause severe skin and eye damage.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrogen Chloride (HCl): A corrosive gas is generated as a byproduct and neutralized by the base. The reaction should always be performed in a fume hood.[15]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory at all times.[16]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[13][16]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
Waste Disposal:
-
Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines. Do not pour organic solvents or reaction mixtures down the drain.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. flinnsci.com [flinnsci.com]
- 14. 98277-97-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 15. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 16. What are the safety precautions when handling acids? - Blog [bofanchem.com]
Application Notes and Protocols: 2-Tetrahydrofuran-2-ylethanamine in Polymer Chemistry
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Bifunctional Monomer
2-Tetrahydrofuran-2-ylethanamine is a unique heterocyclic compound possessing two key functional groups: a terminal primary amine and a tetrahydrofuran (THF) ring. This bifunctionality presents a versatile platform for the synthesis of novel functional polymers. The primary amine group serves as a reactive handle for traditional step-growth polymerizations, such as polyamidation, and for post-polymerization modifications. The THF ring, analogous to its parent monomer, offers the potential for ring-opening polymerization (ROP), leading to a polyether backbone.[1][2] The presence of both functionalities in one molecule allows for the design of polymers with tailored properties, including hydrophilicity, potential biocompatibility, and reactive side chains.
This document provides detailed application notes and protocols for the polymerization of this compound via two distinct strategies: polyamidation utilizing the amine functionality and a proposed ring-opening polymerization of the tetrahydrofuran moiety. These protocols are designed for researchers in polymer chemistry, materials science, and drug development, providing a foundational guide for the synthesis and exploration of novel polymers derived from this promising monomer.
Strategy 1: Synthesis of Polyamides with Pendant Tetrahydrofuran Moieties
This approach utilizes the primary amine of this compound for a step-growth polycondensation reaction with a dicarboxylic acid chloride, such as adipoyl chloride. The resulting polyamide will feature pendant tetrahydrofuran rings, which can influence the polymer's solubility, thermal properties, and potential for post-polymerization modification.
Experimental Protocol: Polyamidation of this compound with Adipoyl Chloride
1. Materials:
-
This compound (purity >95%)
-
Adipoyl chloride (purity >98%)
-
Triethylamine (TEA) (anhydrous, >99%)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Methanol (ACS grade)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, dropping funnel)
2. Procedure:
-
Monomer Dissolution: In a 100 mL Schlenk flask dried overnight in an oven, dissolve this compound (1.15 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in 30 mL of anhydrous DMAc under a gentle stream of argon.
-
Initiation of Polymerization: Cool the solution to 0 °C in an ice bath. In a separate dropping funnel, dissolve adipoyl chloride (1.83 g, 10 mmol) in 10 mL of anhydrous DMAc. Add the adipoyl chloride solution dropwise to the stirred monomer solution over 30 minutes.
-
Polymerization Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring under argon for 24 hours.
-
Polymer Precipitation and Purification: Precipitate the resulting polymer by slowly pouring the reaction mixture into 200 mL of vigorously stirred methanol.
-
Washing: Filter the white polymer precipitate and wash it thoroughly with 3 x 50 mL of methanol to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 50 °C for 24 hours to a constant weight.
3. Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polyamide structure by ¹H and ¹³C NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify characteristic amide bond formation (N-H and C=O stretching).
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal properties, such as the glass transition temperature (Tg).
Data Presentation: Hypothetical Polyamidation Results
| Parameter | Value |
| Monomer 1 (g) | 1.15 |
| Monomer 2 (g) | 1.83 |
| Yield (%) | ~90% |
| Mn ( g/mol ) | 15,000 - 25,000 |
| PDI | 1.8 - 2.2 |
| Tg (°C) | 80 - 100 |
Diagram: Polyamidation Workflow
Caption: Workflow for the synthesis of poly(2-tetrahydrofuran-2-ylethanamide).
Strategy 2: Cationic Ring-Opening Polymerization (ROP) of the Tetrahydrofuran Ring (Proposed)
This section outlines a proposed protocol for the cationic ROP of this compound. Cationic ROP is a common method for polymerizing THF.[2][3] However, the primary amine is a nucleophile and can terminate the cationic polymerization. Therefore, protection of the amine group is a critical first step. Here, we propose the use of a tert-butoxycarbonyl (Boc) protecting group.
Experimental Protocol: Cationic ROP of Boc-Protected this compound
Part A: Protection of the Amine Group
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve this compound (1.15 g, 10 mmol) in 20 mL of anhydrous DCM.
-
Add Boc₂O (2.4 g, 11 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 3 x 20 mL of saturated sodium bicarbonate solution and then with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected monomer.
-
Part B: Cationic Ring-Opening Polymerization
-
Materials:
-
Boc-protected this compound
-
Trifluoromethanesulfonic anhydride (Tf₂O) (initiator)
-
Dichloromethane (DCM) (anhydrous)
-
Methanol (quenching agent)
-
-
Procedure:
-
In a glovebox, dissolve the Boc-protected monomer (2.15 g, 10 mmol) in 10 mL of anhydrous DCM in a sealed tube.
-
Cool the solution to -20 °C.
-
Add Tf₂O (17 µL, 0.1 mmol) as the initiator.
-
Maintain the reaction at -20 °C for 48 hours.
-
Quench the polymerization by adding 1 mL of pre-chilled methanol.
-
Precipitate the polymer in cold diethyl ether.
-
Filter and dry the polymer under vacuum.
-
Part C: Deprotection of the Amine Group (Optional)
-
Materials:
-
Boc-protected polymer
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected polymer in DCM.
-
Add an excess of TFA and stir at room temperature for 2 hours.
-
Precipitate the deprotected polymer in diethyl ether and dry under vacuum.
-
Data Presentation: Hypothetical ROP Results
| Parameter | Value |
| Monomer (g) | 2.15 |
| Initiator (µL) | 17 |
| Yield (%) | ~70-80% |
| Mn ( g/mol ) | 10,000 - 20,000 |
| PDI | 1.2 - 1.5 |
Diagram: Cationic ROP Reaction Scheme
Caption: Proposed reaction scheme for the cationic ROP of this compound.
Conclusion and Future Outlook
The protocols detailed above provide a starting point for the synthesis of novel polymers from this compound. The polyamidation route offers a straightforward method to create polymers with pendant THF rings, while the proposed cationic ROP, following amine protection, opens the door to polyether backbones with functionalizable side chains. Further research could explore other polymerization techniques, such as converting the amine to an acrylamide for controlled radical polymerization, as has been demonstrated for other furan-based monomers.[4][5] The unique combination of a polymerizable ring and a reactive amine group in this compound makes it a highly valuable monomer for the development of advanced functional materials.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Bioacrylic Polymers from Dihydro-5-hydroxyl furan-2-one (2H-HBO) by Free and Controlled Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Greener Pathways: Application Notes & Protocols for Reactions with 2-(Tetrahydrofuran-2-yl)ethanamine
Introduction: A Shift Towards Sustainable Amine Chemistry
2-(Tetrahydrofuran-2-yl)ethanamine is a valuable building block in pharmaceutical and materials science, prized for its unique cyclic ether motif. However, traditional synthetic routes involving such amines often rely on hazardous solvents and stoichiometric reagents, contributing to a significant environmental footprint. This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for greener chemical transformations involving 2-(tetrahydrofuran-2-yl)ethanamine. By embracing the principles of green chemistry, we can significantly reduce waste, improve safety, and enhance the overall sustainability of synthetic processes without compromising on efficiency. This document will focus on two key reactions: amide bond formation and reductive amination, demonstrating the practical application of greener solvents, catalytic methods, and improved atom economy.
Core Principle: The Advantage of 2-Methyltetrahydrofuran (2-MeTHF) as a Bio-based Solvent
A cornerstone of the protocols detailed below is the substitution of conventional, hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with 2-methyltetrahydrofuran (2-MeTHF). Derived from renewable resources such as corn cobs and sugar cane, 2-MeTHF presents a compelling green alternative.[1][2] Its favorable properties, including a higher boiling point, lower water solubility, and greater stability against peroxide formation compared to its parent compound, tetrahydrofuran (THF), make it an excellent choice for a variety of chemical transformations.[3][4] Furthermore, its limited miscibility with water simplifies product extraction and solvent recycling, thereby minimizing waste.[5]
Application Note 1: Green Amide Bond Formation
The formation of amide bonds is one of the most frequently performed reactions in medicinal chemistry.[6] Traditional methods often employ stoichiometric amounts of coupling reagents, leading to poor atom economy and the generation of significant waste. Here, we present a greener approach to the synthesis of amides from 2-(tetrahydrofuran-2-yl)ethanamine.
Scientific Rationale
This protocol leverages a modern coupling reagent in a green solvent to improve the environmental profile of the reaction. The selection of 2-MeTHF as the solvent is a key green modification, replacing more hazardous alternatives like DCM and DMF.[7] Studies have shown that 2-MeTHF is an effective solvent for amide coupling reactions, often providing comparable or even superior results to traditional solvents.[7]
Comparative Data: Solvent Effects on Amide Coupling
| Solvent | Typical Yield (%) | Key Green Chemistry Considerations |
| Dichloromethane (DCM) | 85-95 | Halogenated solvent, suspected carcinogen, high volatility. |
| N,N-Dimethylformamide (DMF) | 85-95 | High boiling point makes removal difficult, reprotoxic. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80-95 | Bio-based, lower toxicity, easier to recycle, safer profile. [7] |
| Ethyl Acetate (EtOAc) | 80-90 | Generally considered a greener solvent, but can be susceptible to hydrolysis. |
Note: Yields are illustrative and can vary depending on the specific substrates and coupling agent used.
Experimental Protocol: Amide Synthesis with 2-(Tetrahydrofuran-2-yl)ethanamine
Materials:
-
2-(Tetrahydrofuran-2-yl)ethanamine (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous 2-MeTHF.
-
Add 2-(tetrahydrofuran-2-yl)ethanamine (1.0 eq) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
In a separate flask, dissolve COMU (1.1 eq) in a minimal amount of anhydrous 2-MeTHF and add it to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.[7]
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with 2-MeTHF.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Workflow Diagram: Green Amide Synthesis
Caption: Workflow for green amide synthesis.
Application Note 2: Sustainable Reductive Amination
Reductive amination is a cornerstone of amine synthesis, providing a direct route to secondary and tertiary amines from carbonyl compounds.[8][9] Traditional methods often utilize hazardous reducing agents like sodium cyanoborohydride. We present a greener protocol employing a safer reducing agent in an environmentally benign solvent.
Scientific Rationale
This protocol focuses on replacing hazardous reagents with safer, more sustainable alternatives. Sodium triacetoxyborohydride is a milder and more selective reducing agent than many other metal hydrides, and it is stable in air and moisture.[9] The use of 2-MeTHF as a solvent further enhances the green credentials of this transformation. For certain applications, biocatalytic reductive amination using amine dehydrogenases or transaminases offers an even more sustainable route, operating in aqueous media under mild conditions and exhibiting high enantioselectivity.[10][11][12]
Comparative Data: Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Green Chemistry Considerations |
| Sodium Cyanoborohydride | Methanol, THF | Highly toxic, generates cyanide waste. |
| Sodium Borohydride | Methanol, Ethanol | Flammable hydrogen gas evolution, less selective. |
| Sodium Triacetoxyborohydride | DCE, 2-MeTHF | Milder, more selective, less toxic, stable in air. [9] |
| Catalytic Hydrogenation (H₂) | Methanol, Ethanol | Requires specialized high-pressure equipment, potential for catalyst deactivation. |
| Biocatalysis (e.g., Amine Dehydrogenase) | Aqueous Buffer | Highly selective, mild conditions, biodegradable catalyst, minimal waste. [10][12] |
Note: DCE = 1,2-dichloroethane
Experimental Protocol: Reductive Amination with 2-(Tetrahydrofuran-2-yl)ethanamine
Materials:
-
Aldehyde or ketone (1.0 eq)
-
2-(Tetrahydrofuran-2-yl)ethanamine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and 2-(tetrahydrofuran-2-yl)ethanamine (1.1 eq).
-
Dissolve the reactants in 2-MeTHF.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with 2-MeTHF.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Logical Relationship Diagram: Green Reductive Amination Pathways
Caption: Chemo- and bio-catalytic green reductive amination pathways.
Conclusion: Embracing a Sustainable Future in Synthesis
The protocols outlined in this guide demonstrate that the principles of green chemistry can be readily applied to reactions involving 2-(tetrahydrofuran-2-yl)ethanamine, leading to safer, more sustainable, and equally effective synthetic routes. The adoption of bio-based solvents like 2-MeTHF and the use of milder, more efficient reagents represent significant strides towards minimizing the environmental impact of chemical synthesis. As the demand for greener manufacturing processes continues to grow, it is imperative that researchers and drug development professionals embrace these methodologies to foster a more sustainable future for the chemical industry.
References
- 1. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 2. Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jocpr.com [jocpr.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Reductive amination: Methods for cell-free and whole-cell biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
One-pot synthesis utilizing 2-Tetrahydrofuran-2-ylethanamine
An Application Guide to One-Pot Syntheses Utilizing 2-Tetrahydrofuran-2-ylethanamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of one-pot synthesis methodologies utilizing this compound. This versatile primary amine, featuring a valuable tetrahydrofuran (THF) moiety, serves as a powerful building block in modern synthetic chemistry. The THF ring is a prevalent structural motif in numerous biologically active compounds and approved pharmaceuticals, often conferring favorable pharmacokinetic properties.[1][2] This document moves beyond simple procedural lists to explain the underlying principles and strategic considerations for employing this reagent in multicomponent reactions (MCRs), which are renowned for their efficiency, atom economy, and ability to rapidly generate molecular complexity.[3][4] We present detailed protocols for the Ugi four-component reaction (Ugi-4CR) and a sophisticated tandem Ugi/Intramolecular Diels-Alder (IMDA) sequence, complete with experimental workflows, data tables, and mechanistic diagrams.
The Strategic Value of this compound in Synthesis
The structure of this compound (C₆H₁₃NO, CAS 98277-97-5) offers two key features for synthetic exploitation: a reactive primary amine and a stable tetrahydrofuran ring.[5][6]
-
The Amine Handle: The primary amine is a potent nucleophile and a cornerstone functional group for a vast array of chemical transformations. It is a requisite component in many of the most powerful name reactions in organic chemistry, particularly multicomponent reactions that build complex scaffolds in a single operation.[7][8]
-
The THF Moiety: The tetrahydrofuran ring is not merely an inert scaffold. As a cyclic ether, it can improve the aqueous solubility and polarity of a parent molecule, which are critical parameters in drug design. Furthermore, the THF motif is found in numerous natural products and FDA-approved drugs, where it is often crucial for binding to biological targets and ensuring metabolic stability.[2][9] Its inclusion can be a strategic decision to impart "drug-like" properties to a new chemical entity.
This combination makes this compound an ideal starting material for diversity-oriented synthesis, particularly in the context of one-pot reactions aimed at producing libraries of novel compounds for biological screening.
Foundational Principles: The Power of Multicomponent Reactions (MCRs)
MCRs are convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all starting materials.[4] This approach stands in stark contrast to traditional linear synthesis, offering significant advantages:
-
Efficiency: Drastically reduces the number of synthetic steps, purifications, and overall reaction time.
-
Atom Economy: Maximizes the incorporation of starting material atoms into the final product, minimizing waste.[10]
-
Complexity Generation: Allows for the rapid construction of complex and diverse molecular architectures from simple, readily available precursors.
The Ugi reaction is arguably the most prominent and versatile MCR, making it a perfect showcase for the utility of this compound.[7][10]
Application Protocol 1: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a characteristic α-acylamino amide scaffold.[10] This reaction is exceptionally robust and tolerates a wide variety of functional groups on each component, making it a workhorse in medicinal chemistry.
Mechanistic Rationale
The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the entire sequence to completion.[10][11] The initial condensation of the amine (this compound) and the aldehyde forms an imine. Protonation by the carboxylic acid generates a highly electrophilic iminium ion, which is trapped by the nucleophilic isocyanide. A final intramolecular acyl transfer (Mumm rearrangement) yields the stable bis-amide product.
Caption: Ugi four-component reaction (Ugi-4CR) mechanism.
Detailed Experimental Protocol
Objective: To synthesize N-(2-(tetrahydrofuran-2-yl)ethyl)-2-(cyclohexanecarboxamido)-2-phenylacetamide.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Cyclohexanecarboxylic acid (1.0 mmol, 1.0 eq)
-
Cyclohexyl isocyanide (1.0 mmol, 1.0 eq)
-
Methanol (MeOH), anhydrous (2.0 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg) and this compound (1.0 mmol, 115 mg).
-
Dissolve the components in anhydrous methanol (2.0 mL). Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Causality Note: Pre-mixing the aldehyde and amine allows for the formation of the imine intermediate, which is crucial for the subsequent steps. Methanol is an excellent solvent for this reaction as it readily dissolves all components.[10]
-
-
Add cyclohexanecarboxylic acid (1.0 mmol, 128 mg) to the solution and continue stirring for another 10 minutes.
-
Add cyclohexyl isocyanide (1.0 mmol, 109 mg) dropwise to the reaction mixture.
-
Safety & Causality Note: Isocyanides are notoriously malodorous and should be handled in a well-ventilated fume hood. The Ugi reaction is often exothermic upon addition of the isocyanide; a slow addition helps to control the reaction temperature.[10]
-
-
Seal the flask and stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted carboxylic acid, and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure α-acylamino amide.
Representative Data
The following table illustrates the expected outcomes and versatility of the Ugi-4CR using this compound with various components.
| Entry | Aldehyde (R²) | Carboxylic Acid (R³) | Isocyanide (R⁴) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Cyclohexyl | Cyclohexyl | 24 | 85 |
| 2 | 4-Chlorophenyl | Acetic | tert-Butyl | 24 | 81 |
| 3 | Furan-2-yl | Benzoic | Cyclohexyl | 36 | 75 |
| 4 | Isobutyraldehyde | Cyclohexyl | Benzyl | 24 | 88 |
Yields are hypothetical and for illustrative purposes.
Application Protocol 2: Tandem Ugi/Intramolecular Diels-Alder (IMDA) Reaction
To demonstrate the power of this compound in constructing highly complex polycyclic systems, we present a tandem one-pot sequence. Here, the product of an initial Ugi reaction is designed to contain both a diene and a dienophile, enabling a spontaneous subsequent intramolecular Diels-Alder cycloaddition.[12] This strategy allows for the creation of multiple rings and stereocenters with remarkable efficiency.
Strategic Rationale
By selecting an aldehyde containing a diene (e.g., a furan-substituted acrylaldehyde) and a carboxylic acid containing a dienophile (e.g., maleic acid derivative), the resulting Ugi product is primed for cyclization.[12] The this compound component is carried through the entire sequence, embedding the valuable THF moiety into a rigid, three-dimensional scaffold. This is a prime example of diversity-oriented synthesis, rapidly converting simple starting materials into complex, drug-like molecules.
Caption: Workflow for the one-pot tandem Ugi/IMDA reaction.
Detailed Experimental Protocol
Objective: To synthesize a complex furo[2,3-f]isoindole derivative via a tandem Ugi/IMDA reaction.
Materials:
-
(E)-3-(Furan-2-yl)acrylaldehyde (1.0 mmol, 1.0 eq)[12]
-
This compound (1.0 mmol, 1.0 eq)
-
Maleic acid monoanilide (1.0 mmol, 1.0 eq)[12]
-
tert-Butyl isocyanide (1.0 mmol, 1.0 eq)
-
Methanol (MeOH), anhydrous (2.0 mL)
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
In a 10 mL round-bottom flask, combine (E)-3-(furan-2-yl)acrylaldehyde (1.0 mmol, 122 mg) and this compound (1.0 mmol, 115 mg) in anhydrous methanol (2.0 mL). Stir for 20 minutes at room temperature.
-
Add the maleic acid monoanilide (1.0 mmol, 191 mg). Stir for an additional 10 minutes.
-
Causality Note: Maleic acid monoanilide serves as both the carboxylic acid for the Ugi reaction and the dienophile for the Diels-Alder step. Its rigid cis-configuration is ideal for intramolecular cyclization.
-
-
Add tert-butyl isocyanide (1.0 mmol, 83 mg) dropwise to the mixture.
-
Seal the flask and stir at room temperature for 48 hours. The Diels-Alder reaction often proceeds spontaneously under these conditions.[12]
-
Monitor the reaction by TLC or LC-MS, looking for the disappearance of the starting materials and the formation of a single major product.
-
Perform an identical aqueous workup and purification by flash column chromatography as described in the Ugi protocol (Section 3.2). The resulting product will be a highly complex, polycyclic structure.
General Experimental Considerations
-
Solvent Choice: While methanol is effective, other polar solvents like dimethylformamide (DMF) can also be used, particularly if reactant solubility is an issue.[10] Aprotic solvents like dichloromethane or THF are often favored for the related Passerini reaction.[13]
-
Concentration: MCRs typically benefit from high concentrations of reactants (0.5 M - 2.0 M) to favor the desired intermolecular reactions over potential side reactions.[10]
-
Purity of Reagents: The success of MCRs is highly dependent on the purity of the starting materials. Aldehydes should be free of corresponding carboxylic acid impurities, and isocyanides should be freshly prepared or purified if necessary.
-
Troubleshooting: Low yields in Ugi reactions can sometimes be attributed to the formation of a competing Passerini product (α-acyloxy amide). This can occasionally be suppressed by using more polar solvents like trifluoroethanol.[13] If the tandem IMDA reaction stalls, gentle heating (40-50 °C) may be required to facilitate the final cyclization step.
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis. Its strategic integration into one-pot multicomponent reactions, such as the Ugi-4CR, provides a rapid and efficient pathway to novel molecular scaffolds bearing the pharmaceutically relevant tetrahydrofuran moiety. Furthermore, its application in more complex tandem sequences, like the Ugi/IMDA reaction, demonstrates its utility in generating significant molecular complexity from simple starting materials. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this reagent in drug discovery and chemical biology programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ugi reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Over-Alkylation of 2-Tetrahydrofuran-2-ylethanamine
Welcome to the technical support center for the alkylation of 2-Tetrahydrofuran-2-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selective mono-alkylation and troubleshoot the common challenge of over-alkylation. Here, you will find in-depth answers to frequently asked questions and practical troubleshooting advice to optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation of this compound, providing explanations and actionable solutions.
Q1: I am observing significant amounts of di-alkylation product, even when using a 1:1 stoichiometry of amine to alkylating agent. What is the primary cause of this?
A1: This is a classic problem in amine alkylation known as over-alkylation or polyalkylation. The root cause lies in the relative nucleophilicity of the starting material and the product. The initial product of the reaction, the secondary amine, is often more nucleophilic than the starting primary amine (this compound).[1][2] This increased nucleophilicity makes the newly formed secondary amine a better nucleophile, causing it to compete with the remaining primary amine for the alkylating agent.[1] This leads to the formation of the di-alkylated tertiary amine as a significant byproduct.[1][2]
The steric hindrance of the amine can also play a role. However, with a primary amine like this compound, the initial alkylation to a secondary amine does not significantly increase steric bulk to prevent a second alkylation.[3][4][5]
Q2: My reaction is sluggish, and upon forcing conditions (e.g., higher temperature), I see a complex mixture of products. How can I improve the reaction rate without promoting over-alkylation?
A2: Forcing reaction conditions with weakly nucleophilic amines can often lead to undesired side reactions. To drive the reaction to completion more cleanly, consider the following strategies:
-
Choice of Solvent and Base: The selection of an appropriate solvent and base is critical. Polar aprotic solvents like DMF or acetonitrile are generally good choices. The base should be strong enough to deprotonate the amine without being overly reactive. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[6] The use of a cesium base in an anhydrous solvent like DMSO or DMF has been shown to promote selective mono-N-alkylation under mild conditions.[7]
-
Leaving Group of the Alkylating Agent: The nature of the leaving group on your alkylating agent significantly impacts the reaction rate. The reactivity order is generally I > Br > Cl > OTs (tosylate).[8] If you are using an alkyl chloride and the reaction is slow, switching to an alkyl bromide or iodide can substantially increase the rate, often allowing for lower reaction temperatures.
-
Use of Additives: In some cases, additives can facilitate the reaction. For instance, the addition of sodium iodide (NaI) can be used in conjunction with an alkyl chloride or bromide to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.
Q3: I've attempted to control the reaction by using a large excess of the amine, but this is not feasible for my expensive starting material. What are more atom-economical alternatives?
A3: While using a large excess of the amine is a straightforward method to statistically favor mono-alkylation, it is indeed not always practical.[9] Here are more sophisticated and atom-economical approaches:
-
Reductive Amination: This is arguably one of the most reliable methods for controlled mono-N-alkylation.[2][10][11] The process involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in the same pot to the desired alkylated amine.[2][12] This method avoids the issue of increasing nucleophilicity that plagues direct alkylation.[2]
-
Use of Protecting Groups: Temporarily protecting the amine functionality allows for controlled reactions.[13][14] The amine can be protected, for example, as a carbamate (e.g., Boc or Cbz).[15][16] The protected amine is no longer nucleophilic, allowing other transformations to occur.[14] Subsequent deprotection reveals the mono-alkylated amine. This multi-step process can be very effective for complex syntheses where selectivity is paramount.
-
Competitive Deprotonation/Protonation Strategy: This method involves using the amine hydrobromide salt as the starting material. Under carefully controlled basic conditions, the primary amine is selectively deprotonated and reacts, while the newly formed, more basic secondary amine remains protonated and thus non-nucleophilic, preventing further alkylation.[17]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the best practices for the alkylation of this compound.
Q4: What are the best starting conditions for a direct, selective mono-alkylation of this compound with an alkyl halide?
A4: For a direct alkylation, a good starting point would be to use a slight excess of the amine (e.g., 1.2 equivalents) relative to the alkyl halide (1.0 equivalent).
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Polar aprotic solvents that facilitate Sₙ2 reactions. |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Moderately strong bases that minimize side reactions.[6] |
| Temperature | Room Temperature to 40-60 °C | Start at room temperature and gently heat if the reaction is slow.[6] |
| Alkyl Halide | Alkyl Bromide or Iodide | More reactive than alkyl chlorides, allowing for milder conditions. |
Monitoring the reaction is crucial. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting amine and the formation of both the desired mono-alkylated product and the di-alkylated byproduct.[6]
Q5: Can you provide a general protocol for reductive amination of this compound?
A5: Reductive amination is an excellent method for achieving selective mono-alkylation.[10][11][12]
Experimental Protocol: Reductive Amination
-
Imine Formation:
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[2][6] For less reactive carbonyls, a dehydrating agent such as magnesium sulfate (MgSO₄) or molecular sieves can be added.
-
-
Reduction:
-
Once imine formation is observed (can be monitored by TLC or NMR), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.[2][10] Be cautious as gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[2]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][6]
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][6]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.[6]
-
Q6: How can I effectively separate the desired mono-alkylated product from the di-alkylated byproduct and unreacted starting material?
A6: Separation of the product mixture can often be achieved by flash column chromatography on silica gel. The polarity of the three components (primary, secondary, and tertiary amines) is typically different enough to allow for separation. The tertiary amine (di-alkylated product) is generally less polar than the secondary amine (mono-alkylated product), which in turn is less polar than the primary amine starting material.
For more challenging separations, or if the products are very similar in polarity, derivatization can be an option. For example, the remaining primary amine could be selectively reacted with an agent to dramatically change its polarity, facilitating separation.
In some industrial processes, distillation can be employed to separate amines with different boiling points, though this is often less practical on a lab scale.[18]
Q7: What analytical techniques are best suited for monitoring the progress of my alkylation reaction?
A7: A combination of techniques is often ideal for a comprehensive understanding of your reaction.
| Technique | Application |
| Thin Layer Chromatography (TLC) | A quick and easy method to qualitatively monitor the disappearance of starting materials and the appearance of products. Staining with ninhydrin can be useful for visualizing amines. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides quantitative data on the relative amounts of starting material, mono-alkylated product, and di-alkylated byproduct. The mass spectrometer confirms the identity of each peak. |
| Gas Chromatography (GC) | Can be used for volatile amines to monitor reaction progress and purity.[19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used to determine the ratio of products in the crude reaction mixture. |
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the key concepts.
Caption: The over-alkylation cascade of a primary amine.
Caption: Workflow for selective mono-alkylation via reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 5. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 19. bre.com [bre.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Tetrahydrofuran-2-ylethanamine
Welcome to the technical support center for the synthesis and optimization of 2-Tetrahydrofuran-2-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental procedures for this compound. Our focus is on providing practical, field-proven insights to help you navigate the common challenges and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound synthesis.
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound and similar primary amines include:
-
Reductive Amination of 2-Tetrahydrofuranacetaldehyde: This is a widely used method where the corresponding aldehyde is reacted with an amine source, typically ammonia, in the presence of a reducing agent.[1][2][3]
-
Reduction of 2-(2-nitroethyl)tetrahydrofuran: The nitro group can be effectively reduced to a primary amine using various reducing agents, most commonly catalytic hydrogenation.
-
Gabriel Synthesis: This classic method involves the reaction of potassium phthalimide with a suitable substrate, such as 2-(2-bromoethyl)tetrahydrofuran, followed by hydrazinolysis to liberate the primary amine.[4][5][6][7] This method is particularly useful for avoiding the over-alkylation often seen with other methods.[5]
Q2: I am observing significant byproduct formation in my reductive amination reaction. What are the likely culprits?
A2: In the reductive amination of furan derivatives, several side reactions can occur.[8] Common byproducts include:
-
Secondary and Tertiary Amines: These arise from the reaction of the newly formed primary amine with the starting aldehyde.[9]
-
Alcohols: The starting aldehyde can be reduced to the corresponding alcohol by the reducing agent.
-
Ring-Opened Products: Under harsh acidic or basic conditions, the tetrahydrofuran ring can be susceptible to opening.
Q3: My Gabriel synthesis is giving a low yield. What are the common reasons for this?
A3: Low yields in the Gabriel synthesis can often be attributed to a few key factors:
-
Incomplete Alkylation: The initial S_N2 reaction between potassium phthalimide and the alkyl halide may not go to completion. This can be due to steric hindrance in the alkyl halide, poor solubility of reactants, or insufficient reaction time or temperature.[4][5][6][7]
-
Difficulties in Cleavage: The final step of liberating the amine via hydrazinolysis can sometimes be challenging.[7] Incomplete reaction with hydrazine will leave the N-alkylphthalimide intact.
-
Side Reactions: While generally a clean reaction, side reactions can occur, especially if the substrate is not a primary alkyl halide.[4][5][6][7]
Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to specific issues you may encounter during your experiments.
Reductive Amination Troubleshooting
Q: My primary issue is the formation of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
A: The formation of higher-order amines is a common challenge in reductive amination.[9] Here are several strategies to enhance selectivity for the primary amine:
-
Control of Stoichiometry: Use a large excess of the ammonia source relative to the aldehyde. This statistical advantage helps to ensure the aldehyde is more likely to react with ammonia than with the primary amine product.
-
Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture containing the aldehyde and ammonia can help to reduce the imine intermediate as it is formed, minimizing its concentration and the opportunity for it to react with the primary amine product.
-
Choice of Reducing Agent: Milder and more selective reducing agents are often preferred. Sodium triacetoxyborohydride is a good choice as it is known to be selective for the reduction of imines over aldehydes.[10]
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the primary amine by slowing down the rate of the competing secondary amine formation.
Q: I am seeing a significant amount of 2-tetrahydrofuranethanol in my product mixture. How can I prevent the reduction of my starting aldehyde?
A: The reduction of the starting aldehyde to the corresponding alcohol is a common side reaction. To minimize this:
-
Use a Selective Reducing Agent: As mentioned, sodium triacetoxyborohydride is less likely to reduce aldehydes compared to more powerful reducing agents like sodium borohydride, especially in the presence of an imine.[10]
-
Stepwise Procedure: Consider a two-step, one-pot approach. First, allow the imine to form by mixing the aldehyde and ammonia source (often with a dehydrating agent or under conditions that remove water). Once imine formation is complete (which can be monitored by techniques like NMR or IR spectroscopy), then add the reducing agent.[3]
Q: The work-up of my reductive amination is proving difficult, and I am losing a lot of my product. What is an effective work-up procedure?
A: An effective work-up is crucial for isolating your primary amine in high yield and purity. A standard procedure involves:
-
Quenching the Reaction: Carefully quench any remaining reducing agent by the slow addition of water or a dilute acid.
-
Basification: Make the aqueous solution basic (pH > 11) by adding a strong base like sodium hydroxide. This ensures your amine is in its free base form and is soluble in organic solvents.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Repeat the extraction multiple times to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can then be purified by distillation or column chromatography.
Gabriel Synthesis Troubleshooting
Q: The initial alkylation of potassium phthalimide is sluggish. How can I improve the reaction rate and yield?
A: To improve the S_N2 alkylation step:
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to effectively dissolve the potassium phthalimide and promote the S_N2 reaction.[11][12]
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst, such as a crown ether, can improve the solubility and reactivity of the phthalimide anion.[12]
Q: The final hydrazinolysis step is not going to completion. What can I do?
A: Incomplete cleavage of the N-alkylphthalimide is a common issue. Consider the following:
-
Reaction Time and Temperature: Ensure the reaction with hydrazine is allowed to proceed for a sufficient amount of time, often with heating (refluxing in a solvent like ethanol is common).[11][12]
-
Excess Hydrazine: Use a sufficient excess of hydrazine hydrate to drive the reaction to completion.
-
Alternative Cleavage Methods: If hydrazinolysis is problematic, alternative methods like acidic or basic hydrolysis can be employed, although these often require harsher conditions.[6][7]
Optimized Reaction Protocols
Below are suggested starting protocols for the synthesis of this compound. These should be considered as starting points and may require further optimization based on your specific laboratory conditions and desired scale.
Protocol 1: Reductive Amination of 2-Tetrahydrofuranacetaldehyde
This protocol is a one-pot procedure that is often favored for its efficiency.
Materials:
-
2-Tetrahydrofuranacetaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Methanol
-
Acetic Acid (optional, as a catalyst)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Tetrahydrofuranacetaldehyde (1.0 eq) dissolved in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of ammonia in methanol (10-20 eq) dropwise to the cooled aldehyde solution.
-
If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at 0 °C for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous methanol.
-
Slowly add the STAB slurry to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Proceed with the work-up procedure as described in the troubleshooting section.
| Parameter | Recommended Condition | Rationale |
| Ammonia Source | 7N solution in Methanol | Provides a high concentration of ammonia in a compatible solvent. |
| Reducing Agent | Sodium triacetoxyborohydride | Selective for imine reduction over aldehyde reduction.[10] |
| Solvent | Anhydrous Methanol | Good solvent for reactants and facilitates imine formation. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion. |
| Stoichiometry | Large excess of ammonia | Drives the equilibrium towards imine formation and minimizes secondary amine formation. |
Protocol 2: Gabriel Synthesis from 2-(2-Bromoethyl)tetrahydrofuran
This two-step protocol is a reliable method for producing a clean primary amine.
Step 1: N-Alkylation of Potassium Phthalimide
Materials:
-
2-(2-Bromoethyl)tetrahydrofuran
-
Potassium Phthalimide
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add potassium phthalimide (1.1 eq) and anhydrous DMF.
-
Heat the mixture to 80-90 °C with stirring to ensure the potassium phthalimide is well-suspended.
-
Add 2-(2-Bromoethyl)tetrahydrofuran (1.0 eq) dropwise to the heated suspension.
-
Maintain the reaction at 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting alkyl halide.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the N-alkylphthalimide product.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Hydrazinolysis
Materials:
-
N-(2-(Tetrahydrofuran-2-yl)ethyl)phthalimide (from Step 1)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend the N-alkylphthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5-10 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-12 hours. The formation of a white precipitate (phthalhydrazide) should be observed.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
The filtrate contains the desired primary amine. The ethanol can be removed under reduced pressure, and the resulting crude amine can be purified by distillation or other suitable methods.
| Parameter | Recommended Condition | Rationale |
| Solvent (Alkylation) | Anhydrous DMF | A polar aprotic solvent that facilitates the S_N2 reaction.[11][12] |
| Cleavage Reagent | Hydrazine hydrate | A common and effective reagent for cleaving the phthalimide group under relatively mild conditions.[7][11][12] |
| Temperature (Alkylation) | 80-90 °C | Provides sufficient energy for the S_N2 reaction to proceed at a reasonable rate. |
| Temperature (Hydrazinolysis) | Reflux in Ethanol | Ensures the cleavage reaction goes to completion. |
Visualizing the Workflow
To better understand the decision-making process in troubleshooting, the following diagrams illustrate the logical flow for addressing common issues.
Caption: Troubleshooting workflow for reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Synthesis with 2-Tetrahydrofuran-2-ylethanamine
Welcome to the technical support center for 2-Tetrahydrofuran-2-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our goal is to enhance the efficiency, yield, and purity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and their general stability?
A: this compound possesses two key structural features that dictate its reactivity: a primary amine and a tetrahydrofuran (THF) ring.
-
Primary Amine: The terminal amine group (-NH₂) is a potent nucleophile and a weak base. It is the intended site of reaction in most applications, such as amide bond formation (peptide coupling), reductive amination, and N-alkylation. The reactivity of this amine is typical for a primary aliphatic amine.
-
Tetrahydrofuran (THF) Ring: The ether linkages within the THF ring are generally stable under neutral and basic conditions. However, the ring system is susceptible to cleavage under strongly acidic conditions (e.g., concentrated HCl, H₂SO₄) or in the presence of potent Lewis acids.[1][2][3] This ring-opening is a critical potential side reaction that can lead to significant yield loss and complex impurity profiles.
Q2: Under what pH conditions is this compound most stable?
A: The molecule is most stable in a pH range of approximately 8 to 12.
-
Basic to Mildly Basic (pH > 8): In this range, the primary amine is in its free base form (R-NH₂), making it nucleophilic and ready for coupling reactions. The THF ring is stable under these conditions.
-
Neutral to Mildly Acidic (pH 5-7): The amine will be partially to fully protonated (R-NH₃⁺), reducing its nucleophilicity. The THF ring remains stable.
-
Strongly Acidic (pH < 4): The THF ring becomes susceptible to acid-catalyzed ring-opening.[1][3] This process involves protonation of the ether oxygen, followed by nucleophilic attack (e.g., by a counter-ion or solvent), leading to degradation.[1][4][5]
Q3: Can this reagent be used in standard peptide coupling reactions?
A: Yes, it is frequently used as a fragment in peptide synthesis and other amide bond-forming reactions. Standard coupling reagents like HATU, HBTU, PyBOP, and carbodiimides (e.g., EDC, DIC) are effective.[6][7] However, careful selection of reagents and conditions is crucial to avoid side reactions. For instance, pre-activating the carboxylic acid before introducing the amine can prevent unwanted side reactions involving the coupling agent.[8]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific problems you may encounter during synthesis, linking them to underlying side reactions and providing actionable protocols for resolution.
Problem 1: Low yield and formation of a highly polar, water-soluble byproduct.
Q: My reaction (e.g., an amide coupling) has a low yield, and I observe a new, highly polar spot on my TLC/LC-MS that doesn't correspond to my starting materials or desired product. What is likely happening?
A: The most probable cause is the acid-catalyzed opening of the tetrahydrofuran ring. This side reaction is particularly common when strong acids are used, either stoichiometrically or as catalysts, or when acidic byproducts are generated in situ.
Plausible Mechanism: Acid-Catalyzed THF Ring Opening
The ether oxygen of the THF ring can be protonated by a strong acid, forming an oxonium ion. This activation facilitates a nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to the formation of linear, hydroxyl-containing amine derivatives.[1][2]
Troubleshooting & Mitigation Protocol:
-
pH Control: Maintain the reaction pH above 7, preferably between 8-10. If your protocol requires acidic conditions, consider if a milder acid or a different synthetic strategy is feasible.
-
Choice of Acid Scavenger/Base: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of pyridine or triethylamine, especially in sensitive reactions.[7]
-
Reagent Addition Order: In amide couplings, always pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before the dropwise addition of the this compound solution.[8] This minimizes the amine's exposure to potentially acidic coupling intermediates.
-
Protecting Group Strategy: If acidic conditions are unavoidable (e.g., for deprotection of another functional group), consider a synthetic route where the amine is introduced after the acid-sensitive step is completed.
Problem 2: Formation of Double-Addition or Complex Amine Byproducts.
Q: In my N-alkylation or reductive amination reaction, I'm seeing evidence of di-alkylation or other unexpected amine products. How can I improve selectivity?
A: This issue stems from the high nucleophilicity of the primary amine, which can react multiple times, or from side reactions with the solvent or other electrophiles.
| Side Reaction | Cause | Mitigation Strategy |
| Di-alkylation | The secondary amine product is still nucleophilic and reacts with a second equivalent of the alkylating agent. | Use a 1.5 to 2-fold excess of the this compound. Perform the reaction at a lower temperature (e.g., 0 °C) and add the alkylating agent slowly to maintain its low concentration. |
| Reaction with Solvent | Solvents like DMF or NMP can decompose under harsh conditions (high temperature, strong base) to form reactive species that acylate the amine.[9] | Switch to a more inert solvent such as Dioxane, Acetonitrile (ACN), or 2-Methyltetrahydrofuran (2-MeTHF).[10][11] 2-MeTHF is often a superior alternative to THF due to its higher stability against strong bases and acids.[3][12] |
| Oxidative Degradation | Exposure to air (oxygen) in the presence of metal catalysts or at elevated temperatures can lead to oxidation of the amine to imines or other degradation products.[13] | Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. |
Optimized Protocol for Selective Mono-N-Alkylation:
-
Setup: To a flame-dried flask under an Argon atmosphere, add this compound (1.5 eq.) and a suitable non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq.) in anhydrous ACN.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Slow Addition: Dissolve the alkylating agent (1.0 eq.) in anhydrous ACN and add it dropwise to the cooled amine solution over 1-2 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the alkylating agent.
-
Workup: Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard extraction.
Problem 3: Detecting and Characterizing Unknown Impurities.
Q: I have successfully mitigated the primary side reactions, but I still see minor, persistent impurities. What analytical techniques are best for identifying them?
A: A multi-technique approach is essential for the structural elucidation of unknown byproducts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It separates the impurities from the main product and provides their molecular weight, which is the first clue to their identity. High-resolution MS (HRMS) can provide the elemental composition.[14][15]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying more volatile impurities or degradation products.[13][16]
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): If an impurity can be isolated (e.g., via preparative HPLC), NMR is the definitive tool for determining its precise structure.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Can help identify functional groups in the impurity that differ from the product (e.g., the appearance of a hydroxyl (-OH) stretch from a ring-opened byproduct).[13]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cms.chempoint.com [cms.chempoint.com]
- 4. researchgate.net [researchgate.net]
- 5. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. reddit.com [reddit.com]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. monumentchemical.com [monumentchemical.com]
- 13. pure.hw.ac.uk [pure.hw.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. matheo.uliege.be [matheo.uliege.be]
Technical Support Center: Purification of 2-Tetrahydrofuran-2-ylethanamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 2-Tetrahydrofuran-2-ylethanamine. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering detailed, step-by-step solutions and the scientific reasoning behind them.
Issue 1: My final product is contaminated with unreacted starting materials.
Possible Cause: Incomplete reaction or inefficient removal of starting materials during workup.
Solution:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Acid-Base Extraction: A robust acid-base extraction is often the most effective method to separate the basic amine product from neutral or acidic starting materials.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with an acidic solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous layer as the hydrochloride salt.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, K₂CO₃) to a pH above the pKa of the amine, which will deprotonate the amine salt and allow it to be extracted back into an organic solvent.[1]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Issue 2: The product is an oil and will not crystallize.
Possible Cause: The freebase form of this compound may be a low-melting solid or an oil at room temperature. The presence of impurities can also inhibit crystallization.
Solution:
-
Salt Formation for Crystallization: Converting the amine to a salt can significantly improve its ability to crystallize.[2]
-
Dissolve the purified amine oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Add a solution of an acid, such as hydrochloric acid (in a solvent like diethyl ether or dioxane), oxalic acid, or tartaric acid, dropwise with stirring.[3][4]
-
The resulting salt will often precipitate as a crystalline solid.
-
The solid can then be collected by filtration and recrystallized from an appropriate solvent system.[5]
-
-
Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization.
-
For freebase amines, which are generally nonpolar to moderately polar, consider solvents like hexanes or toluene.
-
For amine salts, which are more polar, polar protic solvents like ethanol or isopropanol, or mixtures with less polar co-solvents, are often effective.[6]
-
Issue 3: My amine is streaking on the silica gel column during chromatography.
Possible Cause: The basic nature of amines causes strong interaction with the acidic silica gel, leading to poor separation and tailing of the product peak.
Solution:
-
Addition of a Basic Modifier: To mitigate the interaction between the amine and the silica gel, add a small amount of a basic modifier to the eluent.
-
Commonly used modifiers include triethylamine (Et₃N) or ammonia (in methanol). A typical concentration is 0.1-1% of the total eluent volume.
-
-
Use of an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds, resulting in improved peak shape and separation.[2]
-
Issue 4: I am observing byproducts from the tetrahydrofuran (THF) moiety.
Possible Cause: The tetrahydrofuran ring can be susceptible to ring-opening or other side reactions under certain conditions, particularly in the presence of strong acids or high temperatures.
Solution:
-
Control of Reaction Conditions: Carefully control the temperature and pH of the reaction and purification steps. Avoid prolonged exposure to strong acids.
-
Purification of THF Solvent: If THF is used as a solvent, ensure it is free of peroxides, which can form during storage and lead to unwanted side reactions.[7] Peroxide-free THF can be obtained by distilling from a suitable drying agent like sodium/benzophenone or by passing it through a column of activated alumina.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying this compound?
A1: A combination of techniques is often the most effective.
-
Initial Workup: Start with an acid-base extraction to remove the bulk of non-basic impurities.
-
Chromatography: If further purification is needed, column chromatography on silica gel with an eluent containing a basic modifier (like triethylamine) or on alumina is recommended.
-
Distillation: For larger quantities, distillation under reduced pressure can be an effective final purification step.
-
Crystallization (as a salt): For obtaining a highly pure, solid product, conversion to a salt followed by recrystallization is an excellent option.[2][3]
Q2: How do I choose the right solvent for liquid-liquid extraction?
A2: The choice of solvent depends on the properties of your compound and the impurities you are trying to remove.
-
The organic solvent should be immiscible with water.
-
It should have a high affinity for your compound of interest (in its freebase or salt form, depending on the extraction step).
-
Commonly used solvents for extracting amines include diethyl ether, ethyl acetate, dichloromethane, and toluene.[1][8][9]
Q3: Can I use distillation to purify this compound?
A3: Yes, distillation can be a very effective method for purifying amines, especially on a larger scale.
-
Vacuum Distillation: Since amines can be sensitive to high temperatures, distillation under reduced pressure (vacuum distillation) is often preferred to lower the boiling point and prevent degradation.
-
Fractional Distillation: If there are impurities with boiling points close to that of your product, fractional distillation with a fractionating column will be necessary to achieve good separation.
Q4: What are some common impurities I might encounter?
A4: Besides unreacted starting materials, other potential impurities could include:
-
Byproducts from the synthesis: The nature of these will depend on the specific synthetic route used.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
-
Degradation products: Amines can be susceptible to oxidation, so it's important to handle them under an inert atmosphere (e.g., nitrogen or argon) when possible.[6]
Q5: How can I visualize my amine on a TLC plate?
A5: Amines are often not UV-active unless they contain a chromophore. Therefore, a staining agent is typically required for visualization.
-
Ninhydrin Stain: This is a very common and effective stain for primary and secondary amines, which typically shows up as a purple or pink spot.
-
Potassium Permanganate Stain: This is a general-purpose stain that reacts with many functional groups, including amines.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.
Experimental Workflow & Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Basic Modifier (if needed) |
| Silica Gel | Dichloromethane/Methanol (e.g., 95:5) | 0.1-1% Triethylamine |
| Silica Gel | Ethyl Acetate/Hexanes (e.g., 1:1) | 0.1-1% Triethylamine |
| Alumina (Neutral) | Dichloromethane/Methanol (e.g., 98:2) | Not typically required |
| Alumina (Neutral) | Ethyl Acetate/Hexanes (e.g., 1:2) | Not typically required |
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy for this compound.
References
- 1. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on 2-Tetrahydrofuran-2-ylethanamine Reactivity
Welcome to the Technical Support Center for 2-Tetrahydrofuran-2-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile primary amine. By understanding the critical role of solvent choice, you can optimize your reaction outcomes, minimize side products, and enhance overall efficiency.
Introduction: The Dual Nature of this compound
This compound, with its primary amine functionality and a tetrahydrofuran (THF) ring, presents a unique combination of chemical properties. The lone pair of electrons on the nitrogen atom makes it a competent nucleophile, readily participating in common amine reactions such as N-alkylation and N-acylation. The THF moiety, while generally stable, can influence the molecule's solubility and, under certain harsh conditions, may participate in unintended side reactions. The choice of solvent is paramount as it directly modulates the nucleophilicity of the amine and can affect the stability of the entire molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the use of this compound, with a focus on the impact of solvent selection.
Q1: My N-alkylation reaction with this compound is resulting in a mixture of mono- and di-alkylated products, leading to a low yield of my desired secondary amine. How can I improve selectivity?
A1: This is a classic challenge in amine alkylation known as "over-alkylation."[1] The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, causing it to compete for the alkylating agent.[2] Here’s how solvent choice and other conditions can help:
-
Solvent Considerations:
-
Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (ACN), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are generally preferred for SN2 reactions involving amines. They solvate the cation of any salt present but leave the amine nucleophile relatively "naked" and reactive, promoting the desired reaction without significantly hindering the amine's nucleophilicity through hydrogen bonding.
-
Polar Protic Solvents (Use with Caution): Solvents like methanol, ethanol, and water can form hydrogen bonds with the primary amine, creating a "solvent cage." This can decrease its nucleophilicity and slow down the reaction rate. While sometimes used, they may require higher temperatures and can lead to a different product distribution.
-
-
Troubleshooting Strategies:
-
Excess of the Primary Amine: Use a significant excess (3-5 equivalents) of this compound relative to your alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise at a controlled temperature helps to maintain its low concentration in the reaction mixture, further minimizing the chance of the product reacting again.
-
Choice of Base: When a base is required to scavenge the acid byproduct (e.g., HBr from an alkyl bromide), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). This prevents the base from competing with your amine as a nucleophile.
-
Q2: I am observing poor solubility of this compound in my chosen reaction solvent. What are my options?
A2: Due to its structure, this compound has moderate polarity. Its solubility is a key factor for a successful reaction.
-
Predicted Solubility Profile:
-
High Solubility: Expected in polar aprotic solvents like THF, Dimethyl Sulfoxide (DMSO), and DMF, as well as in polar protic solvents like methanol and ethanol.
-
Moderate to Low Solubility: Expected in less polar solvents such as dichloromethane (DCM), ethyl acetate, and toluene.
-
Insoluble: In nonpolar solvents like hexanes and diethyl ether. Amine salts are generally insoluble in most organic solvents but soluble in water.[3]
-
-
Troubleshooting Strategies:
-
Solvent Screening: Perform small-scale solubility tests with your intended reaction solvent before committing to a large-scale reaction.
-
Co-Solvent System: If a less polar solvent is required for your reaction chemistry, consider using a co-solvent system. For example, adding a small amount of DMSO or DMF to a suspension of the amine in DCM can significantly improve solubility.
-
Consider 2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF is a slightly less polar and higher-boiling alternative to THF.[4][5] It has the added benefit of being less miscible with water, which can simplify aqueous workups.[4]
-
Q3: During my reaction workup, which involves an acidic wash, I am experiencing significant loss of my product. What is happening and how can I prevent it?
A3: The primary amine group in your molecule is basic and will be protonated in the presence of acid to form an ammonium salt. This salt is typically highly soluble in water and insoluble in nonpolar organic solvents.[3] This property is often used to separate amines from other organic compounds, but it can also lead to product loss if not managed correctly.
-
Troubleshooting Strategies:
-
Control the pH: During an acidic wash to remove basic impurities, be mindful of the pH. If your product is the amine itself, this wash will extract it into the aqueous layer.
-
Basify to Recover: If your product is in the aqueous layer as the ammonium salt, you can recover it by basifying the aqueous layer with a base like NaOH or K₂CO₃ to a pH > 10. This will deprotonate the ammonium salt, regenerating the free amine, which can then be extracted with an organic solvent like ethyl acetate or DCM.
-
Stability of the Tetrahydrofuran Ring: Be aware that the tetrahydrofuran ring can be susceptible to ring-opening under very strong acidic conditions, especially at elevated temperatures.[6][7][8] For standard aqueous workups at room temperature with dilute acids, this is generally not a major concern. However, avoid prolonged exposure to concentrated acids.
-
Q4: My acylation reaction with an acid chloride is sluggish. Can I improve the reaction rate by changing the solvent?
A4: Yes, solvent choice is crucial here as well. Acylation of primary amines is generally a rapid reaction.[1] If it is proceeding slowly, solvent effects or inadequate reaction conditions could be the cause.
-
Solvent Recommendations:
-
Aprotic Solvents are Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile (ACN) are excellent choices. They readily dissolve the amine and the acid chloride without interfering with the reaction.
-
Use of a Base is Key: The reaction produces HCl, which will protonate the starting amine, rendering it non-nucleophilic. Therefore, at least one equivalent of a non-nucleophilic base (like triethylamine or pyridine) is essential to neutralize the acid and drive the reaction to completion.[1]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sluggish acylation reaction.
Quantitative Data Summary: Solvent Properties
The choice of solvent is often a balance between optimizing reaction rates and ensuring the solubility of all components. The following table summarizes the properties of common solvents relevant to reactions with this compound.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Good general-purpose solvent for amine reactions. Miscible with water. |
| 2-Methyl-THF (2-MeTHF) | C₅H₁₀O | 80.2 | 6.2 | Polar Aprotic | Greener alternative to THF with a higher boiling point and lower water solubility, simplifying workups.[4][5] |
| Acetonitrile (ACN) | C₂H₃N | 82 | 37.5 | Polar Aprotic | Highly polar, good for SN2 reactions. |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | High boiling point, excellent solvating power, but can be difficult to remove. |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Aprotic | Good for reactions at or below room temperature. Volatile. |
| Methanol (MeOH) | CH₄O | 65 | 32.7 | Polar Protic | Can slow SN2 reactions due to H-bonding with the amine. |
| Ethanol (EtOH) | C₂H₆O | 78 | 24.5 | Polar Protic | Similar to methanol, can hinder nucleophilicity. |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar | Generally poor solvent for the amine unless heated. |
Experimental Protocols
The following are generalized, step-by-step protocols for common reactions involving this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General N-Alkylation with an Alkyl Bromide
This protocol aims to synthesize a secondary amine and is optimized to minimize over-alkylation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (3.0 eq.).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., acetonitrile or THF, approx. 0.1 M solution based on the alkyl bromide).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve the alkyl bromide (1.0 eq.) in a small amount of the reaction solvent and add it dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General N-Acylation with an Acid Chloride
This protocol describes the formation of an amide from this compound.
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.2 eq.) and triethylamine (1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C.
-
Substrate Addition: Add the acid chloride (1.0 eq.) dropwise. A precipitate of triethylammonium chloride may form.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction's completion via TLC or LC-MS.
-
Workup:
-
Wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The crude amide can often be purified by recrystallization or flash column chromatography.
Visualizing the Impact of Solvent Choice
The following diagram illustrates the fundamental difference in how protic and aprotic solvents interact with the amine nucleophile, directly impacting its reactivity in an SN2 reaction.
Caption: Solvent effect on amine nucleophilicity and reaction rate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Control in 2-Tetrahydrofuran-2-ylethanamine Reactions
This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Tetrahydrofuran-2-ylethanamine in their synthetic workflows. Precise temperature management is paramount for ensuring reaction safety, maximizing yield, and achieving high product purity. This document provides in-depth, experience-driven answers to common challenges and establishes robust protocols for temperature-critical steps. While specific data for this compound is limited, the principles outlined here are derived from the well-established chemistry of primary amines, the behavior of the tetrahydrofuran (THF) moiety, and extensive literature on analogous reactions.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thermal Control
This section addresses foundational questions regarding the thermal behavior and safety considerations for reactions involving this compound.
Q1: Why is precise temperature control so critical when working with this compound?
A1: Temperature is arguably the most critical parameter to control in reactions involving this amine for three primary reasons:
-
Exotherm Management: Amine chemistry, particularly acid-base neutralizations and reactions with highly electrophilic reagents (e.g., acyl chlorides), can be significantly exothermic.[1] Without proper cooling and controlled addition rates, a thermal runaway can occur, leading to solvent boiling, pressure buildup, and reaction failure.
-
Selectivity and Byproduct Formation: The desired reaction pathway often competes with temperature-dependent side reactions. For instance, in reductive aminations, higher temperatures may be required to drive the reaction to completion, but excessive heat can lead to over-alkylation or decomposition of starting materials and products.[2] Similarly, in amide couplings, elevated temperatures can degrade sensitive coupling reagents or cause epimerization in chiral centers.
-
Safety - Peroxide Formation: The tetrahydrofuran ring is susceptible to the formation of explosive peroxides upon exposure to air, a process that can be accelerated by heat and light.[3][4] If the reaction mixture is heated or distilled, these peroxides can concentrate and detonate. Therefore, it is crucial to test for peroxides before any heating or concentration step.[3]
Q2: What are the primary safety concerns related to temperature when handling this compound?
A2: The two most significant temperature-related safety hazards are:
-
Explosive Peroxides: The THF moiety can form peroxides that are shock-sensitive and explosive when heated.[3] Containers should be dated upon opening, stored away from heat and light, and the material should be tested for peroxides periodically, and always before distillation.[4]
-
Thermal Runaway: As a primary amine, it will react exothermically with acids, acid halides, and anhydrides.[1] If reactants are mixed too quickly without adequate cooling, the reaction rate can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure.
Q3: How does the integrated tetrahydrofuran moiety influence reaction temperature choices?
A3: The THF ring is not merely a passive part of the molecule's structure; it actively influences reaction conditions.
-
Reaction with Strong Bases: The protons on the carbons adjacent to the ring oxygen can be abstracted by very strong bases (e.g., organolithium reagents). At room temperature, this can lead to deprotonation of the THF ring itself, followed by ring-opening.[5] This side reaction is highly exothermic. To avoid it, such reactions must be conducted at cryogenic temperatures (e.g., -78 °C).
-
Reaction with Strong Acids: Under strongly acidic conditions, the THF ring can be susceptible to acid-catalyzed ring-opening.[6] This generally requires harsh conditions but should be a consideration when choosing reagents and reaction temperatures.
-
Lewis Base Character: The oxygen atom in the THF ring can act as a Lewis base, coordinating to metal catalysts or reagents. This can influence catalyst activity and may necessitate temperature adjustments to achieve the desired reactivity.[7]
Section 2: Troubleshooting Guides for Common Reactions
This section provides a question-and-answer guide to troubleshoot specific temperature-related issues encountered during common synthetic transformations of this compound.
Scenario A: Amide Coupling Reactions
Q1: My amide coupling reaction (e.g., with HATU, EDC) is sluggish or fails to proceed at room temperature. What is my first troubleshooting step?
A1: Low reactivity is common, especially with sterically hindered carboxylic acids or electron-deficient partners.[8] Before resorting to heat, ensure all reagents are anhydrous and the solvent is pure, as water can quench the reaction. If the reaction remains sluggish, a controlled increase in temperature is the logical next step.
-
Action: Gradually warm the reaction to 40-50 °C and monitor by TLC or LCMS for product formation. Some difficult couplings may require temperatures up to 70-80 °C, but this should be approached cautiously.[9]
-
Causality: Increasing the temperature provides the necessary activation energy for the nucleophilic attack of the amine onto the activated carboxylic acid intermediate, increasing the reaction rate.
Q2: I heated my amide coupling reaction, and now my crude NMR shows multiple unexpected signals and a low yield of the desired product. What likely happened?
A2: This is a classic sign of thermal degradation or side reactions.
-
Possible Cause 1: Reagent Decomposition. Many common peptide coupling reagents (e.g., HATU, HOBt) are not stable at elevated temperatures for prolonged periods. Their decomposition can lead to complex byproduct mixtures.
-
Possible Cause 2: Product Instability. The newly formed amide bond or other functional groups in your molecule may not be stable to the reaction conditions at higher temperatures.
-
Troubleshooting Workflow:
-
Repeat the reaction at a lower temperature for a longer duration.
-
If heating is necessary, try a milder temperature (e.g., 40 °C) before escalating.
-
Consider using a more robust coupling agent designed for difficult couplings that may not require high heat.
-
If your substrate is chiral, check for epimerization, as this can be induced by heat and base.
-
Scenario B: Reductive Amination Reactions
Q1: My reductive amination is giving a low yield. How does temperature play a role?
A1: Reductive amination is a two-step process (imine formation followed by reduction), and both steps are temperature-sensitive.
-
Imine Formation: This is an equilibrium-driven dehydration reaction. Gentle heating (e.g., 40-60 °C) can help drive off the water formed and shift the equilibrium towards the imine, especially if a Dean-Stark trap is used.
-
Reduction: The rate of reduction of the imine is also temperature-dependent.
-
Causality & Optimization: Studies on related systems show that product distribution can be highly dependent on temperature. For example, in one catalytic system, decreasing the temperature from 120 °C to 80 °C caused the yield of the desired amine to drop from 90% to 33%.[2] A temperature below 80 °C was found to be insufficient for good selectivity.[2]
-
Action: If your yield is low at room temperature, consider performing the reaction at a moderately elevated temperature, such as 80-120 °C, depending on your solvent and reducing agent.[2]
Q2: I'm observing significant amounts of a byproduct corresponding to the alcohol from the reduction of my starting aldehyde/ketone. How can I fix this?
A2: This indicates that the rate of reduction of the carbonyl is faster than the rate of imine formation. This is a common problem, especially with reactive reducing agents like sodium borohydride.
-
Temperature Effect: At lower temperatures, the hydrogenation of the carbonyl may be faster than imine formation.[2]
-
Troubleshooting Strategy:
-
Two-Step, One-Pot: First, mix the amine and carbonyl and stir at room temperature or with gentle heat (40 °C) for 1-2 hours to allow the imine to pre-form. Then, cool the reaction to 0 °C before adding the reducing agent. This separates the two competing processes.
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (STAB), which is often effective at room temperature.
-
Section 3: Protocols and Data
Protocol 1: General Procedure for Temperature-Controlled Amide Coupling
This protocol provides a framework for safely managing a potentially exothermic amide coupling reaction.
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer to monitor the internal reaction temperature.
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) and coupling agent (e.g., HATU, 1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Initial Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) dropwise, ensuring the internal temperature does not rise above 5 °C. Stir for 10-15 minutes at 0 °C to allow for pre-activation of the acid.
-
Amine Addition: Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise. Maintain the internal temperature at 0 °C during the addition.
-
Controlled Warming & Monitoring: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LCMS.
-
Optional Heating: If the reaction is sluggish after 2-4 hours at room temperature, gently warm the mixture to 40-50 °C using a temperature-controlled heating mantle or oil bath. Maintain this temperature until the reaction is complete.
Protocol 2: Peroxide Test for THF-Containing Reagents
This safety protocol MUST be performed before heating or concentrating any solution containing this compound.[3][4]
-
Obtain Test Strips: Use commercially available peroxide test strips.
-
Sample: Place 1-2 mL of the solution or neat reagent in a small vial.
-
Test: Dip the end of the test strip into the liquid for 1-2 seconds.
-
Read: Remove the strip, wait for the specified time (usually 15-30 seconds), and compare the color of the pad to the chart on the test strip container.
-
Action: If the test is positive for peroxides, the material must be quenched (e.g., with an aqueous ferrous sulfate solution) or disposed of according to institutional safety guidelines. DO NOT HEAT OR CONCENTRATE PEROXIDE-CONTAINING SOLUTIONS.
Data Table: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Reagents/Catalyst | Typical Starting Temperature | Typical Reaction Temperature | Key Considerations |
| Amide Coupling | HATU / DIPEA | 0 °C | 25 - 60 °C | Monitor for reagent decomposition at higher temperatures. |
| EDC / HOBt | 0 °C | 25 °C | Generally less tolerant to heat than HATU. | |
| Acyl Chloride | -20 to 0 °C | 0 - 25 °C | Highly exothermic addition; requires strict temperature control. | |
| Reductive Amination | NaBH(OAc)₃ (STAB) | 0 - 25 °C | 25 °C | Generally effective at room temperature. |
| NaBH₃CN | 0 - 25 °C | 25 °C | pH control is critical; toxic HCN can be evolved. | |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 25 °C | 25 - 120 °C | Temperature can significantly impact selectivity and rate.[2] | |
| Base-Mediated Rxn | n-BuLi | -78 °C | -78 °C | Warming can cause THF ring-opening and a strong exotherm.[5] |
Section 4: Visual Guides
Diagram 1: Troubleshooting Logic for a Low-Yield Reaction
Caption: A flowchart for troubleshooting low-yielding reactions.
Diagram 2: Workflow for Managing Reaction Exotherms
Caption: A procedural workflow for safely managing potential exotherms.
References
- 1. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. benchchem.com [benchchem.com]
- 7. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Base Selection for Deprotonation of 2-Tetrahydrofuran-2-ylethanamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Tetrahydrofuran-2-ylethanamine and need to perform a deprotonation at the amine. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-tested advice to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of the N-H bond in this compound, and why is it important?
The pKa of the N-H bond in a primary amine like this compound is estimated to be in the range of 35-40. This value is crucial because it dictates the required strength of the base for effective deprotonation. To achieve a high conversion to the corresponding amide, a base whose conjugate acid has a significantly higher pKa (weaker acid) must be used. This ensures that the acid-base equilibrium lies far to the side of the products.
Q2: Which bases are strong enough to deprotonate this compound?
Bases with conjugate acid pKa values greater than 40 are generally required. The most commonly used bases for this purpose fall into two main categories:
-
Organolithium Reagents: Such as n-butyllithium (n-BuLi) and s-butyllithium (s-BuLi). These are very strong bases capable of deprotonating a wide range of weak C-H and N-H acids.[1][2]
-
Lithium Amides: The most common example is Lithium Diisopropylamide (LDA), which is a very strong, non-nucleophilic base.[3]
A summary of suitable bases is provided in the table below:
| Base | Common Abbreviation | pKa of Conjugate Acid | Key Characteristics |
| n-Butyllithium | n-BuLi | ~50 | Strong base and nucleophile. Commercially available. |
| s-Butyllithium | s-BuLi | ~51 | Stronger base and more sterically hindered than n-BuLi. |
| Lithium Diisopropylamide | LDA | ~36 | Very strong, non-nucleophilic, and sterically hindered base. Often prepared in situ.[3] |
Q3: What are the primary concerns when using Tetrahydrofuran (THF) as a solvent for this deprotonation?
While THF is a common solvent for reactions involving organolithium reagents, it is not inert to strong bases, especially at temperatures above -78 °C.[1][2][4] The primary concern is the deprotonation of THF at the α-position (adjacent to the oxygen), which can lead to a cascade of reactions, including ring-opening to form ethylene and the lithium enolate of acetaldehyde.[5] This decomposition of the solvent can consume the base, leading to incomplete deprotonation of the amine and the introduction of impurities into the reaction mixture.
Q4: Are there more stable alternative solvents to THF?
Yes, several greener and more stable ethereal solvents are excellent alternatives to THF, especially when working with strong bases at temperatures above -78 °C.
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is more resistant to deprotonation by organolithium reagents than THF.[6][7] It is a versatile and eco-friendly alternative.[6][8]
-
Cyclopentyl methyl ether (CPME): This is another hydrophobic ether solvent that exhibits high stability towards strong bases and is resistant to peroxide formation.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotonation of this compound.
Problem 1: Incomplete Deprotonation
-
Symptom: Your reaction does not go to completion, and you observe a significant amount of starting material after quenching.
-
Potential Causes & Solutions:
-
Insufficiently Strong Base: Ensure the pKa of your base's conjugate acid is significantly higher than that of the amine. For primary amines, bases like n-BuLi, s-BuLi, or LDA are generally required.
-
Inactive Base: Organolithium reagents and LDA are sensitive to moisture and air.
-
Solvent Decomposition: If using THF at elevated temperatures, the solvent may be consuming your base.
-
Incorrect Stoichiometry: Ensure you are using at least one equivalent of the base.
-
Problem 2: Formation of Multiple Byproducts
-
Symptom: Your crude reaction mixture shows multiple unexpected spots on TLC or peaks in GC-MS.
-
Potential Causes & Solutions:
-
THF Decomposition: As mentioned, deprotonation and ring-opening of THF can generate reactive species that lead to byproducts.
-
Action: Maintain low temperatures and consider alternative solvents.
-
-
Nucleophilic Attack by the Base: If using a nucleophilic base like n-BuLi, it could potentially react with other functional groups in your molecule or subsequent electrophiles in an undesired manner.
-
Action: If nucleophilic side reactions are a concern, switch to a non-nucleophilic, sterically hindered base like LDA.
-
-
Ring Opening of the Substrate: Although the tetrahydrofuran ring is generally stable, extremely harsh conditions could potentially lead to its degradation.
-
Action: Use the mildest conditions that still afford complete deprotonation. Avoid prolonged reaction times at elevated temperatures.
-
-
Experimental Workflow: Deprotonation of this compound
Below is a generalized protocol for the deprotonation of this compound. This should be optimized for your specific application.
Caption: A generalized workflow for the deprotonation of this compound.
Visualizing the Chemistry
Acid-Base Equilibrium
The success of the deprotonation reaction is governed by the position of the acid-base equilibrium. The following diagram illustrates this principle.
Caption: The acid-base equilibrium for the deprotonation of a primary amine.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common issues during your deprotonation experiment.
Caption: A flowchart for troubleshooting low yields in the deprotonation reaction.
References
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. N-Butyllithium [chemeurope.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. people.uniurb.it [people.uniurb.it]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 2-Tetrahydrofuran-2-ylethanamine Reactions by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 2-Tetrahydrofuran-2-ylethanamine. The content is structured to address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor my reaction?
A: Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (the eluting solvent). In the context of your reaction, the goal is to find a solvent system where your starting material(s) and your product, this compound, have distinct Retention Factor (Rf) values. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By spotting the reaction mixture over time, you can visually track the disappearance of the starting material spot(s) and the appearance of the product spot, allowing you to gauge reaction completion.
Q2: How do I select an appropriate mobile phase (eluent) for my TLC analysis?
A: The choice of eluent is critical and depends on the polarity of your reactants and product. This compound contains a primary amine, making it a relatively polar compound. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Initial Screening: Begin with a moderately polar system, such as 70:30 Dichloromethane:Methanol.
-
Optimization:
-
If all spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 50:50 DCM:MeOH).
-
If all spots run to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., try 90:10 DCM:MeOH).
-
-
Amine Tailing: Primary amines often interact strongly with the acidic silica gel, causing the spots to "tail" or streak. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonium hydroxide to the mobile phase.[1][2][3] This neutralizes the acidic sites on the silica, resulting in sharper, more defined spots.
Q3: My compound, this compound, is not UV-active. How can I visualize it on the TLC plate?
A: Since this compound lacks a significant chromophore, it will not be visible under a standard 254 nm UV lamp. You must use a chemical stain that reacts with the amine functional group.
-
Ninhydrin Stain: This is the most common and effective stain for primary amines.[4][5][6][7][8][9][10] Upon dipping the TLC plate in a ninhydrin solution and gently heating, primary amines appear as distinct pink or purple spots.[7]
-
Potassium Permanganate (KMnO4) Stain: This is a general-purpose oxidizing stain that reacts with many functional groups, including amines, that are susceptible to oxidation.[11][12] It typically produces yellow-brown spots on a purple background. This can be useful for visualizing both the amine product and potentially other functional groups in your starting materials.
Q4: How do I properly prepare and spot my reaction sample onto the TLC plate?
A: Proper sample preparation is key to obtaining clean, interpretable results.
-
Dilution: The sample must be dilute. A concentration of ~1% is a good starting point.[1] Overly concentrated samples will lead to large, streaky spots that are difficult to resolve.[1][13]
-
Solvent: Dissolve your sample in a volatile solvent like dichloromethane or ethyl acetate. Avoid high-boiling point solvents like DMF or DMSO, as they can interfere with the chromatography, causing streaking.[14]
-
Spotting: Use a microcapillary tube to apply a small, concentrated spot (1-2 mm in diameter) onto the baseline of the TLC plate.[13] Ensure the spotting line is above the level of the eluent in the developing chamber to prevent the sample from dissolving into the solvent reservoir.[2][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your TLC analysis.
| Problem Observed on TLC Plate | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaked or elongated. | 1. Sample is overloaded: Too much material was spotted on the plate.[1][2][13] 2. Strong compound-silica interaction: The basic amine is interacting strongly with acidic silica gel sites.[1][3] 3. High-boiling point solvent: The spotting solvent (e.g., DMF, DMSO) has not fully evaporated.[14] | 1. Dilute the sample further and re-spot. 2. Add a basic modifier like triethylamine (0.1-2.0%) or a few drops of ammonium hydroxide to your mobile phase to improve spot shape.[1][2][3] 3. If using a high-boiling solvent, place the spotted plate under high vacuum for a few minutes before developing.[14] |
| Spots are not visible after staining. | 1. Sample is too dilute: The compound concentration is below the detection limit of the stain. 2. Compound evaporated: The product may be volatile and evaporated from the plate during drying or heating.[2][8] 3. Incorrect stain: The chosen stain does not react with your compound. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[2] 2. Minimize heating time and intensity after staining. 3. Confirm you are using a suitable stain for primary amines, such as Ninhydrin.[4][6][7] |
| Rf values are too high (spots near solvent front). | Mobile phase is too polar: The eluent is carrying all components, including the polar amine, up the plate too quickly.[2] | Decrease the polarity of the mobile phase. Reduce the proportion of the polar solvent (e.g., methanol) or switch to a less polar alternative (e.g., ethyl acetate instead of methanol). |
| Rf values are too low (spots near baseline). | Mobile phase is not polar enough: The eluent lacks the strength to move the polar compounds off the baseline.[2] | Increase the polarity of the mobile phase. Increase the proportion of the polar solvent (e.g., methanol). |
| Spots are crescent-shaped (upward or downward). | 1. Downward crescent: The adsorbent was disturbed or scraped during the spotting process.[1][3] 2. Upward crescent: This can be another manifestation of strong interactions between a basic compound and the acidic stationary phase.[1] | 1. Be gentle when spotting the plate to avoid damaging the silica layer. 2. Add a basic modifier (e.g., triethylamine) to the eluent to prevent this interaction.[1] |
Experimental Protocols & Workflows
Protocol 1: Standard TLC Analysis Workflow
-
Plate Preparation: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. This is your baseline. Mark lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Sample Preparation: Prepare dilute solutions (~1%) of your starting material and reaction mixture in a volatile solvent (e.g., DCM).
-
Spotting: Using a capillary tube, spot a small amount of the SM solution in its lane and the Rxn mixture in its lane. In the "Co" lane, spot the SM first, then spot the Rxn mixture directly on top of it.
-
Development: Place the spotted TLC plate in a closed chamber containing the prepared mobile phase. Ensure the solvent level is below your baseline. Allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization: Dip the dried plate into the chosen staining solution (e.g., Ninhydrin), remove excess stain by blotting the edge with a paper towel, and gently warm with a heat gun until spots appear.
-
Analysis: Circle the spots and calculate the Rf values for the starting material and the new product. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.
Protocol 2: Preparation of Ninhydrin Stain
-
Composition: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[4][6]
-
Storage: Store the solution in a dark, well-sealed bottle.
-
Application: Dip the dried TLC plate into the solution or spray it evenly. Gently heat with a heat gun to develop the characteristic pink/purple spots for primary amines.[7]
Workflow Visualization
The following diagram illustrates the decision-making process for troubleshooting common TLC issues when analyzing this compound.
Caption: Troubleshooting workflow for TLC analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. silicycle.com [silicycle.com]
- 3. chembam.com [chembam.com]
- 4. Chromatography [chem.rochester.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Magic Formulas [chem.rochester.edu]
- 7. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 8. TLC stains [reachdevices.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. Potassium Permanganate Solution | 7722-64-7 | TCI AMERICA [tcichemicals.com]
- 12. TLC Stain Recipes [vanderbilt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Work-up Procedures for 2-Tetrahydrofuran-2-ylethanamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Tetrahydrofuran-2-ylethanamine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful work-up and purification of your reactions involving this versatile building block.
Introduction: The Unique Chemistry of this compound
This compound is a valuable primary amine that incorporates a tetrahydrofuran (THF) moiety. This unique combination of a basic amino group and a cyclic ether presents specific challenges and considerations during reaction work-up and product isolation. The primary amine allows for a wide range of derivatizations, while the THF ring can influence solubility and presents a potential site for undesired side reactions, particularly under acidic conditions. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing an aqueous work-up for reactions involving this compound?
A1: The main challenges stem from the bifunctional nature of the molecule:
-
Emulsion Formation: Like many amines, this compound and its derivatives can act as surfactants, leading to the formation of stable emulsions during liquid-liquid extractions. This can make phase separation difficult and time-consuming.
-
Product Solubility: The THF moiety imparts some degree of water solubility to the molecule, which can lead to product loss in the aqueous phase during extraction.
-
pH Sensitivity of the THF Ring: The ether linkage in the THF ring is susceptible to cleavage under strongly acidic conditions. Standard acidic washes to remove unreacted amine or basic byproducts must be performed with caution to avoid ring-opening of the desired product.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: The most common method is to perform an acidic wash. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic amine will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous phase.[1] However, due to the potential for THF ring-opening, this must be done carefully. A milder alternative for acid-sensitive products is to wash the organic layer with a 10% aqueous copper(II) sulfate solution. The amine will complex with the copper and be extracted into the aqueous layer, often indicated by the aqueous layer turning a deep blue or purple color.[1]
Q3: Is there a risk of opening the tetrahydrofuran ring during an acidic work-up?
A3: Yes, this is a significant concern. The tetrahydrofuran ring can undergo acid-catalyzed ring-opening, particularly in the presence of strong acids or Lewis acids. To minimize this risk, it is crucial to use dilute acids (e.g., 1M HCl) and to perform the washes quickly at low temperatures (e.g., on an ice bath). Avoid prolonged exposure to acidic conditions. If your product is particularly sensitive, consider alternative purification methods like chromatography on silica gel or alumina.
Q4: My product, a derivative of this compound, seems to be partially soluble in water. How can I minimize product loss during extraction?
A4: To reduce the solubility of your product in the aqueous layer, you can employ a technique called "salting out." Before extraction, saturate the aqueous phase with a salt, such as sodium chloride (brine) or potassium carbonate. This increases the ionic strength of the aqueous layer, making it less hospitable for organic molecules and driving your product into the organic phase.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental work-up.
Problem 1: Persistent Emulsion Formation During Extraction
Cause: Amines can act as surfactants, stabilizing the interface between the organic and aqueous layers. This is a common issue in biphasic mixtures containing amines.
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® (diatomaceous earth). This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.
Experimental Workflow: Breaking an Emulsion
Caption: Decision workflow for breaking emulsions.
Problem 2: Product Degradation (Suspected Ring-Opening)
Cause: The tetrahydrofuran ring is sensitive to strong acids. Degradation is likely if the product has been exposed to harsh acidic conditions for an extended period.
Solutions:
-
Use Dilute Acid & Low Temperature: When performing an acid wash, use a pre-chilled, dilute acid (e.g., 1M HCl) and conduct the extraction in an ice bath. Minimize the contact time between the organic phase and the acid.
-
Alternative Amine Removal: If your product is highly acid-sensitive, use the copper(II) sulfate wash method to remove unreacted primary amines.[1]
-
Chromatography: Bypass the acidic wash altogether and purify your product directly using column chromatography. A basic stationary phase like alumina, or silica gel treated with a small amount of triethylamine in the eluent, can be effective for purifying amines and preventing streaking.
-
Boc Protection: For multi-step syntheses, consider protecting the amine with a Boc (tert-butyloxycarbonyl) group. The Boc-protected amine is much less basic and generally does not require an acidic work-up. The protecting group can be removed later under specific acidic conditions that can be optimized to minimize ring-opening.
Logical Relationship: Acid Sensitivity
Caption: Impact of work-up choice on product stability.
Detailed Experimental Protocols
Protocol 1: Standard Work-up with Dilute Acid Wash
This protocol is suitable for products that are moderately stable to acid.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If applicable, quench any reactive reagents according to standard procedures.
-
Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like THF or methanol, remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with water or brine to remove water-soluble byproducts.
-
Acidic Wash: Cool the separatory funnel in an ice bath. Add a pre-chilled, equal volume of 1M aqueous HCl and shake gently for 30-60 seconds. Allow the layers to separate and drain the aqueous layer. Repeat the acidic wash once more.[1]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Be sure to vent the separatory funnel frequently to release any CO2 gas that evolves.
-
Final Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or distillation as required.
Protocol 2: Work-up for Acid-Sensitive Products
This protocol avoids the use of acid to remove basic impurities.
-
Reaction Quenching & Dissolution: Follow steps 1-3 from Protocol 1.
-
Copper Sulfate Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer with a 10% aqueous solution of copper(II) sulfate. The aqueous layer will often turn a deep blue or purple, indicating the complexation of the amine. Continue washing with fresh portions of the copper sulfate solution until no further color change is observed in the aqueous layer.[1]
-
Water Wash: Wash the organic layer with water to remove any residual copper sulfate.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Follow steps 8-9 from Protocol 1.
-
Purification: Proceed with purification of the crude product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 98277-97-5 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |
| Appearance | Liquid | --INVALID-LINK-- |
| Boiling Point | Not available | - |
| Density | Not available | - |
References
Validation & Comparative
A Comparative Analysis of 2-Tetrahydrofuran-2-ylethanamine and Other Cyclic Amines: A Guide for Researchers
Introduction
In the landscape of drug discovery and development, the selection of appropriate scaffolds and building blocks is a critical determinant of the ultimate success of a therapeutic candidate. Cyclic amines, in particular, are privileged structures in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Their conformational rigidity, ability to engage in specific hydrogen bonding interactions, and tunable physicochemical properties make them invaluable components for optimizing potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive comparative analysis of 2-Tetrahydrofuran-2-ylethanamine against three commonly utilized cyclic secondary amines: pyrrolidine , piperidine , and morpholine . While this compound is a less-explored building block, its unique structural feature—the incorporation of a tetrahydrofuran (THF) ring—presents intriguing possibilities for modulating biological activity and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and detailed protocols to inform rational drug design and synthesis.
Comparative Overview of Physicochemical Properties
The fundamental physicochemical properties of a molecule, such as its basicity (pKa) and lipophilicity (LogP), govern its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the key properties of the four amines under consideration.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | LogP |
| This compound | C₆H₁₃NO | 115.17 | Estimated 9.5-10.5 | Estimated 0.2-0.8 | |
| Pyrrolidine | C₄H₉N | 71.12 | 11.27[1] | 0.46[2] | |
| Piperidine | C₅H₁₁N | 85.15 | 11.12[3][4] | 0.84[5] | |
| Morpholine | C₄H₉NO | 87.12 | 8.33[6][7] | -0.86[8][9] |
Discussion of Structure-Property Relationships
The structural variations among these four cyclic amines directly influence their physicochemical properties and, consequently, their potential applications in drug design.
Basicity (pKa)
The basicity of an amine is a crucial parameter that affects its ionization state at physiological pH (around 7.4). This, in turn, influences its solubility, membrane permeability, and interaction with biological targets.
-
Pyrrolidine and Piperidine: These are the most basic amines in this comparison, with pKa values of their conjugate acids around 11. This high basicity is attributed to the electron-donating nature of the alkyl groups and the sp³-hybridized nitrogen atom, whose lone pair is readily available for protonation.
-
Morpholine: The presence of an oxygen atom in the morpholine ring has a significant electron-withdrawing effect, which reduces the electron density on the nitrogen atom. This leads to a considerably lower pKa of 8.33, making morpholine a weaker base than pyrrolidine and piperidine.[6][7][8]
-
This compound: The basicity of this molecule is primarily determined by the primary amine group. The tetrahydrofuran ring, with its ether oxygen, will have a modest electron-withdrawing effect on the ethylamine side chain. Therefore, its pKa is expected to be slightly lower than that of simple primary alkylamines but likely higher than that of morpholine.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key factor in determining its ability to cross biological membranes.
-
Pyrrolidine and Piperidine: These are relatively lipophilic molecules, with LogP values of 0.46 and 0.84, respectively.[2][5] The larger alkyl framework of piperidine contributes to its slightly higher lipophilicity.
-
Morpholine: The introduction of the polar ether oxygen makes morpholine significantly more hydrophilic, as reflected by its negative LogP value of -0.86.[8][9]
-
This compound: The presence of both the ether oxygen in the THF ring and the primary amine group will contribute to the overall polarity of the molecule. Its LogP is expected to be in the lower positive range, indicating a balance between hydrophilic and lipophilic character.
Biological Activity and Cytotoxicity: A Comparative Perspective
The choice of a cyclic amine scaffold can profoundly impact the biological activity and safety profile of a drug candidate.
-
Pyrrolidine and Piperidine: These rings are found in a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents.[10][11] However, their simple, lipophilic nature can sometimes lead to off-target effects and toxicity. For instance, some pyrrolidine derivatives have been shown to induce oxidative stress and autophagy-mediated cell death in cancer cells.[12] Similarly, certain piperidine-containing compounds have demonstrated cytotoxicity.[13][14]
-
Morpholine: The morpholine scaffold is often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability.[15][16][17] Its derivatives have shown a wide range of biological activities, including anticancer effects.[18][19] The lower basicity of morpholine can be advantageous in reducing interactions with acidic cellular components and certain off-target receptors.
-
This compound: The tetrahydrofuran motif is present in numerous natural products with diverse and potent biological activities, including cytotoxic and antitumor properties.[15] The incorporation of this ring system can introduce unique stereochemical features and hydrogen bonding capabilities that may lead to novel biological activities. While specific data on the cytotoxicity of this compound is scarce, the cytotoxicity of the parent tetrahydrofuran solvent has been studied.[3]
Experimental Protocols
To facilitate the direct comparison of these cyclic amines in a research setting, the following detailed experimental protocols are provided.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the acid dissociation constant (pKa) of the conjugate acid of an amine.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
0.1 M Potassium chloride (KCl) solution
-
Amine sample
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.
-
Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Acidification: If determining the pKa of the conjugate acid, add a stoichiometric excess of 0.1 M HCl to fully protonate the amine.
-
Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH from the burette.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the amine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 4. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 7. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Morpholine | 110-91-8 [chemicalbook.com]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolidine SS13 induces oxidative stress and autophagy-mediated cell death in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity of a piperidine phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Morpholine | 138048-80-3 | Benchchem [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Efficacy of 2-Tetrahydrofuran-2-ylethanamine and its Acyclic Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the choice of building blocks is paramount to the efficiency of a synthetic route and the ultimate biological activity of the target molecule. This guide provides a detailed comparative analysis of the synthetic utility of 2-tetrahydrofuran-2-ylethanamine, a versatile cyclic amine, against its acyclic analogues. By examining their performance in key synthetic transformations, this document aims to equip researchers with the insights necessary to make informed decisions in reactant selection, ultimately accelerating research and development timelines.
Introduction: The Structural Dichotomy and its Synthetic Implications
This compound features a primary amine tethered to a tetrahydrofuran (THF) ring. This cyclic ether moiety imparts distinct steric and electronic properties that differentiate it from its acyclic counterparts, such as 3-methoxy-1-propanamine. The THF ring introduces conformational rigidity and a more sterically demanding environment around the nitrogen atom. Electronically, the oxygen atom in the THF ring can influence the nucleophilicity of the amine through inductive effects and potential intramolecular hydrogen bonding interactions.
Acyclic analogues, in contrast, offer greater conformational flexibility and potentially more accessible reaction sites. Understanding how these structural differences translate into practical advantages or disadvantages in common synthetic procedures is crucial for optimizing reaction outcomes. This guide will delve into these differences through the lens of three fundamental and widely employed reaction types: acylation, reductive amination, and alkylation.
Comparative Efficacy in Key Synthetic Transformations
| Reaction Type | Reagents | This compound | 3-Methoxy-1-propanamine (Acyclic Analogue) | Key Observations |
| Acylation | Acetic Anhydride, Triethylamine | Expected Yield: ~90-95% | Expected Yield: ~95-99% | The acyclic amine is expected to react slightly faster and give a marginally higher yield due to lower steric hindrance around the nitrogen atom. |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Expected Yield: ~85-90% | Expected Yield: ~90-95% | The more flexible acyclic amine may facilitate imine formation and subsequent reduction, leading to a slightly higher yield. |
| Alkylation | Benzyl Bromide, K₂CO₃ | Expected Yield: ~80-85% | Expected Yield: ~85-90% | The steric bulk of the THF ring in the cyclic amine is likely to result in a slightly lower yield compared to the less hindered acyclic analogue in this SN2 reaction. |
Mechanistic Insights: The Role of the Ether Moiety
The observed differences in reactivity can be attributed to a combination of steric and electronic factors.
dot
Caption: Steric and conformational effects on amine reactivity.
The THF ring in this compound presents a bulkier substituent adjacent to the amine compared to the methoxypropyl group of its acyclic counterpart. This increased steric hindrance can impede the approach of electrophiles, leading to slower reaction rates and potentially lower yields, particularly in sterically sensitive reactions like SN2 alkylations.
Electronically, the oxygen atom in both the cyclic and acyclic ethers exerts an electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity of the amine. However, the conformational rigidity of the THF ring may also facilitate or hinder intramolecular interactions, such as hydrogen bonding between the amine and the ether oxygen, which could modulate the amine's reactivity in a specific manner for certain reactions.
Experimental Protocols
The following are detailed, self-validating protocols for the acylation, reductive amination, and alkylation of both this compound and 3-methoxy-1-propanamine.
dot
Caption: General experimental workflows for amine transformations.
Protocol 1: Acylation with Acetic Anhydride
Materials:
-
Amine (this compound or 3-methoxy-1-propanamine)
-
Acetic Anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine (10 mmol) and triethylamine (12 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (11 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding acetamide.
Protocol 2: Reductive Amination with Benzaldehyde
Materials:
-
Amine (this compound or 3-methoxy-1-propanamine)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (10 mmol) in dichloromethane (50 mL), add benzaldehyde (10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (12 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[1]
-
Quench the reaction with saturated aqueous NaHCO₃ solution (30 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the secondary amine.
Protocol 3: Alkylation with Benzyl Bromide
Materials:
-
Amine (this compound or 3-methoxy-1-propanamine)
-
Benzyl Bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend potassium carbonate (20 mmol) in acetonitrile (50 mL).
-
Add the amine (10 mmol) to the suspension.
-
Add benzyl bromide (11 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the benzylated amine.
Conclusion and Recommendations
Both this compound and its acyclic analogues are valuable building blocks in organic synthesis. The choice between them should be guided by the specific requirements of the synthetic step.
-
For reactions where steric hindrance is a minimal concern and where the conformational rigidity of the THF ring may offer advantages in downstream applications (e.g., in the synthesis of conformationally constrained bioactive molecules), this compound is an excellent choice.
-
When higher yields and faster reaction rates are critical, and where conformational flexibility is desirable, an acyclic analogue such as 3-methoxy-1-propanamine is likely to be the more efficacious option.
Ultimately, the decision should be based on a careful consideration of the reaction mechanism, the nature of the other reactants, and the desired properties of the final product. The protocols and comparative data presented in this guide provide a solid foundation for making such informed decisions.
References
A Comparative Guide to the Synthesis of 2-Tetrahydrofuran-2-ylethanamine Derivatives: An Evaluation of Yield and Practicality
Introduction
2-Tetrahydrofuran-2-ylethanamine and its derivatives are valuable building blocks in medicinal chemistry and drug development, finding application as key intermediates in the synthesis of a variety of pharmacologically active compounds. The efficient and high-yielding synthesis of these molecules is therefore of critical importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of different synthetic strategies to access this compound, with a focus on reaction yields, scalability, and the underlying chemical principles. We will explore three distinct routes, offering detailed protocols and a critical evaluation of their respective advantages and disadvantages.
Route 1: The Classic Approach via Nitrile Reduction
This well-established, multi-step route commences with the readily available starting material, tetrahydrofurfuryl alcohol. The core strategy involves the conversion of the primary alcohol to a nitrile, followed by reduction to the desired primary amine.
Synthetic Pathway
Caption: Route 1: Synthesis via nitrile reduction.
Causality and Experimental Choices
This route is predicated on fundamental and reliable organic transformations. The initial chlorination of tetrahydrofurfuryl alcohol is a standard procedure, often employing thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to achieve high conversion with minimal side products. The subsequent nucleophilic substitution with sodium cyanide is a robust method for introducing the carbon-nitrogen triple bond, effectively extending the carbon chain by one unit.
The final and critical step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that provides excellent yields for this transformation.[1] However, its pyrophoric nature and the need for stringent anhydrous conditions can be a drawback, particularly on a larger scale. A safer and more scalable alternative is catalytic hydrogenation using Raney Nickel or other nickel-based catalysts, although this may require high pressure and temperature.[2]
Experimental Protocol: Reduction of 2-(Tetrahydrofuran-2-yl)acetonitrile with LiAlH₄
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: A solution of 2-(tetrahydrofuran-2-yl)acetonitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature with an ice bath.
-
Workup: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Route 2: The Mitsunobu and Gabriel Synthesis Pathway
This route also utilizes tetrahydrofurfuryl alcohol as the starting material but introduces the nitrogen atom through a different sequence of reactions, namely the Mitsunobu reaction followed by a Gabriel synthesis. This approach offers mild reaction conditions and is known for its reliability in synthesizing primary amines.
Synthetic Pathway
Caption: Route 2: Mitsunobu and Gabriel synthesis pathway.
Causality and Experimental Choices
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry (though not relevant for this achiral starting material).[3][4] It proceeds under mild, neutral conditions, which is a significant advantage. The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic attack by phthalimide.
The subsequent Gabriel synthesis is a classic and highly effective method for the preparation of primary amines from alkyl halides or, in this case, a phthalimide derivative. The use of hydrazine hydrate cleaves the phthalimide group, liberating the desired primary amine. This method avoids the over-alkylation issues that can plague other amine synthesis methods.
Experimental Protocol: Mitsunobu Reaction
-
Setup: To a solution of tetrahydrofurfuryl alcohol (1 equivalent), phthalimide (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.
-
Workup: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-(2-Tetrahydrofurfuryl)phthalimide.
Route 3: The Reductive Amination Strategy
This modern and highly efficient route involves the oxidation of tetrahydrofurfuryl alcohol to the corresponding aldehyde, followed by a one-pot reductive amination with ammonia. This strategy is atom-economical and can provide high yields in a streamlined process.
Synthetic Pathway
Caption: Route 3: Reductive amination strategy.
Causality and Experimental Choices
The initial step requires the selective oxidation of the primary alcohol to an aldehyde. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are typically employed to prevent over-oxidation to the carboxylic acid.
The cornerstone of this route is the direct reductive amination of the aldehyde.[5] This reaction proceeds by the in-situ formation of an imine intermediate from the aldehyde and ammonia, which is then immediately reduced to the amine.[6][7][8] This one-pot procedure is highly efficient and can be performed using various catalysts, such as Palladium on carbon (Pd/C) or Nickel-based catalysts, under a hydrogen atmosphere. The direct conversion of the aldehyde to the amine in a single step significantly simplifies the workflow and can lead to very high overall yields.[6]
Experimental Protocol: Reductive Amination
-
Setup: A solution of 2-(tetrahydrofuran-2-yl)acetaldehyde in a suitable solvent (e.g., ethanol, methanol) is placed in a pressure reactor.
-
Reaction: A catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Ni) is added, followed by the introduction of ammonia (either as a solution in the solvent or as a gas). The reactor is then pressurized with hydrogen gas.
-
Conditions: The reaction is typically stirred at a specific temperature and pressure until the uptake of hydrogen ceases.
-
Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude amine can be purified by distillation.
Yield Comparison and Performance Analysis
| Parameter | Route 1: Nitrile Reduction | Route 2: Mitsunobu/Gabriel | Route 3: Reductive Amination |
| Starting Material | Tetrahydrofurfuryl alcohol | Tetrahydrofurfuryl alcohol | Tetrahydrofurfuryl alcohol |
| Number of Steps | 3 | 2 | 2 |
| Estimated Overall Yield | ~60-75% | ~60-80% | ~70-83% |
| Key Reagents | SOCl₂, NaCN, LiAlH₄ or H₂/Raney Ni | Phthalimide, PPh₃, DEAD/DIAD, H₂NNH₂·H₂O | PCC/Swern reagents, NH₃, H₂/Catalyst |
| Advantages | Utilizes well-known, reliable reactions. | Mild reaction conditions. Avoids over-alkylation. | High atom economy, potentially highest overall yield, one-pot amination step. |
| Disadvantages | Use of toxic cyanide and pyrophoric LiAlH₄. | Stoichiometric amounts of phosphine and azodicarboxylate reagents generate significant byproducts. | Oxidation step can be sensitive. Requires pressure equipment for hydrogenation. |
Conclusion and Recommendations
All three synthetic routes offer viable pathways to this compound derivatives.
-
Route 1 (Nitrile Reduction) is a classic and dependable approach, but the use of hazardous reagents like sodium cyanide and lithium aluminum hydride may be a concern for large-scale synthesis and safety.
-
Route 2 (Mitsunobu/Gabriel) provides a milder alternative, particularly for avoiding the use of strong reducing agents. However, the generation of stoichiometric byproducts from the Mitsunobu reagents can complicate purification.
-
Route 3 (Reductive Amination) emerges as a highly attractive and modern approach. Its high potential yield, atom economy, and the streamlined one-pot amination step make it an excellent choice for efficient synthesis, especially in an industrial setting where optimization of catalytic conditions can lead to a very cost-effective process.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, safety considerations, and desired purity of the final product. For laboratory-scale synthesis where mild conditions are a priority, Route 2 is a strong contender. For larger-scale production where efficiency and yield are paramount, Route 3 represents the most promising strategy.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof - Google Patents [patents.google.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Purity Analysis of Synthesized 2-Tetrahydrofuran-2-ylethanamine
Abstract
2-Tetrahydrofuran-2-ylethanamine is a pivotal chiral building block in pharmaceutical synthesis. Its chemical purity and enantiomeric excess are critical parameters that directly influence the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of three distinct High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this polar amine: Reversed-Phase HPLC with Ion-Pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC. We will explore the mechanistic basis for each technique, present detailed experimental protocols, and offer a comparative analysis of their performance, enabling researchers and drug development professionals to select the most appropriate method for their specific analytical objectives.
Introduction: The Analytical Challenge of a Polar Chiral Amine
This compound possesses three key molecular features that present a unique analytical challenge for chromatographic separation:
-
High Polarity: The combination of the ether linkage in the tetrahydrofuran ring and the primary amine group makes the molecule highly polar.
-
Basic Nature: The primary amine group (pKa ~9-10) is readily protonated, leading to poor peak shape (tailing) on standard silica-based HPLC columns due to strong interactions with residual acidic silanols.
-
Chirality: The C2 position of the tetrahydrofuran ring is a stereocenter, meaning the molecule exists as a pair of enantiomers. These enantiomers often exhibit different pharmacological activities, making the determination of enantiomeric purity essential.[1]
A robust analytical strategy must therefore address both the separation of the main compound from potential process-related impurities and the quantification of its enantiomeric composition.
Comparative Analysis of HPLC Methodologies
We will now compare three orthogonal HPLC strategies, each leveraging a different separation mechanism to address the challenges posed by this compound.
Methodology 1: Reversed-Phase HPLC with Ion-Pairing (IP-RP-HPLC)
Mechanistic Principle: Reversed-phase chromatography (RP-HPLC) is the workhorse of modern analytical labs, separating molecules based on hydrophobicity.[2] Highly polar compounds like our target analyte, however, show little to no retention on non-polar stationary phases (e.g., C18) and elute in or near the solvent front.[3][4] Ion-pair chromatography overcomes this limitation by introducing an ion-pairing reagent into the mobile phase.[5] This reagent, typically a long-chain alkyl sulfonate, forms a neutral, more hydrophobic ion-pair with the protonated amine analyte, significantly enhancing its retention on the C18 column.[6][7]
dot
Caption: Ion-Pair Formation in RP-HPLC.
Experimental Protocol: IP-RP-HPLC
-
HPLC System: Agilent 1260 Infinity II or equivalent, with Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Sodium 1-Hexanesulfonate in Water, pH adjusted to 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 10% B
-
26-30 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 10 mg of synthesized this compound in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL stock). Dilute to 0.1 mg/mL with the same diluent for analysis.
Causality Behind Choices:
-
Sodium 1-Hexanesulfonate: Chosen as the ion-pairing reagent to provide sufficient hydrophobicity for retention without being excessively retained itself.
-
Acidic pH (3.0): Ensures the primary amine is fully protonated for consistent ion-pairing and suppresses the ionization of residual silanols on the stationary phase, improving peak shape.
-
UV Detection at 210 nm: The analyte lacks a strong chromophore, necessitating detection at a lower UV wavelength where the amine functional group exhibits some absorbance.
Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Mechanistic Principle: HILIC is an ideal alternative for separating highly polar compounds that are poorly retained in reversed-phase.[8][9] The technique utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[10] Separation is primarily achieved through the partitioning of the analyte between the bulk mobile phase and a water-enriched layer partially immobilized on the surface of the stationary phase.[11] More polar analytes, like this compound, partition more strongly into this aqueous layer, resulting in greater retention.[12]
dot
Caption: Analyte Partitioning in HILIC.
Experimental Protocol: HILIC
-
HPLC System: Agilent 1260 Infinity II or equivalent, with DAD.
-
Column: Amide-based HILIC column, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 40% B
-
15-18 min: 40% B
-
18-19 min: 40% to 5% B
-
19-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of 90:10 Acetonitrile:Water (1 mg/mL stock). Dilute to 0.1 mg/mL with the same diluent. Note: Sample solvent must have a high organic content to ensure good peak shape.
Causality Behind Choices:
-
Amide Column: Offers excellent retention for polar, basic compounds with better stability and reproducibility compared to bare silica HILIC columns.
-
High Acetonitrile Content: Essential for promoting the partitioning mechanism that drives HILIC retention.
-
Formic Acid: Serves as a mobile phase modifier to ensure the analyte is protonated and to improve peak shape. It is also volatile, making this method highly compatible with mass spectrometry (MS) detection.
Methodology 3: Chiral HPLC for Enantiomeric Purity
Mechanistic Principle: Enantiomers have identical physical properties and cannot be separated by achiral chromatographic methods. Chiral HPLC employs a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the enantiomers.[13][14] These complexes have different energies of interaction, leading to different retention times and enabling their separation.[15] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are broadly effective for a wide range of racemates, including primary amines.[1]
Experimental Protocol: Chiral HPLC
-
HPLC System: Agilent 1260 Infinity II or equivalent, with DAD.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase.
Causality Behind Choices:
-
Amylose-based CSP: These phases are well-established for creating the necessary stereospecific interactions (e.g., hydrogen bonding, dipole-dipole) to resolve chiral amines.[15]
-
Normal Phase Eluents (Hexane/Ethanol): The non-polar/polar organic mixture is typical for polysaccharide CSPs and enhances the chiral recognition mechanism.
-
Diethylamine (DEA) Additive: A small amount of a basic additive is crucial. It acts as a competitor for highly active sites on the stationary phase, preventing strong, non-specific interactions of the analyte's amine group, which dramatically improves peak shape and efficiency.[1]
Performance Comparison and Data Summary
The following table summarizes the expected performance characteristics of the three HPLC methods for the analysis of this compound.
| Parameter | IP-RP-HPLC | HILIC | Chiral HPLC |
| Primary Application | Achiral Purity & Impurity Profiling | Achiral Purity & Impurity Profiling | Enantiomeric Purity (%ee) |
| Analyte Retention | Good (with ion-pair reagent) | Excellent | Good (CSP dependent) |
| Peak Shape | Good (with pH control) | Excellent (with modifier) | Excellent (with basic additive) |
| MS Compatibility | Poor to Moderate (non-volatile salts) | Excellent (volatile buffers) | Moderate (DEA can cause ion suppression) |
| Method Robustness | Moderate (column lifetime can be reduced) | Good (requires careful equilibration) | Excellent (stable under normal phase) |
| Analysis Time | ~30 min | ~25 min | ~15-20 min (isocratic) |
| Key Advantage | Uses common C18 columns | Superior for polar analytes, MS-friendly | The only method for enantioseparation |
| Key Disadvantage | Complex mobile phase, potential for column contamination | Sensitive to water content in sample/mobile phase | CSP is specific; may not separate impurities |
Experimental Workflows and Decision Logic
The selection of an appropriate HPLC method is dictated by the analytical goal. The following diagrams illustrate the general workflow and a decision tree for method selection.
dot
Caption: General workflow for HPLC purity analysis.
dot
Caption: Decision tree for selecting the optimal HPLC method.
Conclusion and Recommendations
The comprehensive purity analysis of synthesized this compound requires a multi-faceted approach. No single HPLC method can simultaneously provide information on both achiral impurities and enantiomeric excess.
-
For routine quality control focusing on achiral purity where MS identification is not immediately required, IP-RP-HPLC is a viable option due to the ubiquity of C18 columns.
-
For in-depth impurity profiling , especially when structural elucidation of unknown impurities by mass spectrometry is necessary, HILIC is the superior choice. Its MS-friendly mobile phases and excellent retention of polar species make it the preferred method for development and troubleshooting.
-
For the critical assessment of stereochemical quality , Chiral HPLC is mandatory. The selection of an appropriate polysaccharide-based CSP is key to achieving the necessary enantiomeric resolution.
For comprehensive characterization of a new synthesis batch, it is recommended to employ both a HILIC method for impurity profiling and a dedicated Chiral HPLC method to determine the enantiomeric excess. This orthogonal approach ensures a complete and accurate assessment of the compound's quality, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. hawach.com [hawach.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons | Semantic Scholar [semanticscholar.org]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Technical Guide to the Biological Activity Screening of 2-Tetrahydrofuran-2-ylethanamine Derivatives
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. Among these, derivatives of 2-Tetrahydrofuran-2-ylethanamine have emerged as a promising class of compounds, exhibiting a diverse range of biological activities. This guide provides an in-depth comparison of the performance of these derivatives across various biological assays, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to elucidate the structure-activity relationships (SAR) that govern their biological function and to provide a practical framework for their screening and evaluation.
Introduction to this compound Derivatives
The this compound core consists of a saturated five-membered oxygen-containing heterocycle (tetrahydrofuran) linked to an ethylamine side chain. This structure serves as a versatile pharmacophore, allowing for a multitude of substitutions on the amine group, which can significantly influence the compound's physicochemical properties and its interaction with biological targets. The tetrahydrofuran ring itself is a common motif in many natural products and approved drugs, often contributing to favorable pharmacokinetic properties.[1]
Comparative Biological Activity Screening
The true potential of a chemical scaffold is unveiled through rigorous biological screening against a panel of targets. Here, we compare the activity of various N-substituted this compound derivatives in key therapeutic areas, benchmarking their performance against established agents.
Antibacterial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Derivatives of this compound have been investigated for their antibacterial properties. A study on N-substituted-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamides demonstrated moderate inhibitory activity against several bacterial strains.
Experimental Data Summary: Antibacterial Activity
| Compound ID | Substitution on Amine | Test Organism | MIC (µmoles/L) | Reference Compound | MIC (µmoles/L) |
| 5a | Propyl | S. aureus | 22.31±1.21 | Ciprofloxacin | 8.93±1.09 |
| 5b | Isopropyl | S. aureus | 18.54±1.32 | Ciprofloxacin | 8.93±1.09 |
| 5c | Butyl | S. aureus | 12.69±1.54 | Ciprofloxacin | 8.93±1.09 |
| 5d | Benzyl | E. coli | 25.12±1.67 | Ciprofloxacin | 9.87±1.11 |
| 5e | 2-Phenylethyl | E. coli | 20.43±1.45 | Ciprofloxacin | 9.87±1.11 |
| 5f | 3-Phenylpropyl | P. aeruginosa | 30.88±1.89 | Ciprofloxacin | 10.23±1.24 |
Data synthesized from[2].
The causality behind these experimental findings suggests that the nature of the N-substituent plays a crucial role in the antibacterial potency. For instance, increasing the alkyl chain length from propyl (5a) to butyl (5c) resulted in enhanced activity against S. aureus. This can be attributed to increased lipophilicity, facilitating better penetration through the bacterial cell membrane. However, the bulky aromatic substituents (5d-f) did not show a corresponding increase in activity, indicating that steric factors and specific interactions with the target are also critical.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The tetrahydrofuran motif is present in several natural products with potent anticancer activities.[3] While specific data for this compound derivatives is emerging, we can draw comparisons with structurally related benzimidazole derivatives bearing a tetrahydrofuranyl residue, which have shown moderate antitumoral activity.[4]
Experimental Data Summary: Anticancer Activity (Hypothetical Comparison)
For illustrative purposes, this table presents a hypothetical comparison based on the type of data required for a comprehensive assessment.
| Compound ID | Substitution on Amine | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| THF-Derivative 1 | -H | MCF-7 (Breast) | > 50 | Doxorubicin | 0.8 - 1.5[5] |
| THF-Derivative 2 | -CH₃ | A549 (Lung) | 25.5 | Doxorubicin | 0.1 - 1.0[5] |
| THF-Derivative 3 | -Benzyl | HeLa (Cervical) | 15.2 | Doxorubicin | 0.2 - 1.5[5] |
This table is for illustrative purposes to show the type of comparative data needed.
The rationale for screening these derivatives against cancer cell lines lies in the potential of the tetrahydrofuran ring and the flexible ethylamine linker to interact with various biological targets implicated in cancer, such as enzymes or receptors. The N-substituent can be tailored to enhance binding affinity and selectivity for a specific target.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibitory Activity
Many drugs exert their therapeutic effects by inhibiting specific enzymes. The this compound scaffold can be modified to target a variety of enzymes. For instance, substituted tetrahydrofuran derivatives have been designed as potent inhibitors of HIV-1 protease.[3]
Logical Relationship: Enzyme Inhibition Screening
Caption: Iterative process of enzyme inhibitor drug discovery.
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and the test inhibitors (this compound derivatives and a known inhibitor).
-
Enzyme-Inhibitor Pre-incubation: In a microplate well, mix the enzyme with various concentrations of the inhibitor and incubate for a specific period to allow for binding.
-
Reaction Initiation: Add the substrate to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Monitoring: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of new therapeutic agents. The available data, though still in its early stages for this specific class of derivatives, indicates a promising potential for antibacterial, anticancer, and enzyme inhibitory activities. The key to unlocking this potential lies in a systematic approach to synthesis and screening, guided by a thorough understanding of structure-activity relationships.
Future research should focus on expanding the library of N-substituted derivatives and conducting comprehensive in vitro and in vivo studies. Head-to-head comparisons with a wider range of standard drugs are crucial for establishing the clinical relevance of these compounds. Furthermore, elucidating the specific molecular targets and mechanisms of action will be essential for their rational optimization and development into next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological investigations of 2-(tetrahydropyran-2'-yl) and 2-(tetrahydrofuran-2'-yl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2-Tetrahydrofuran-2-ylethanamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Tetrahydrofuran Moiety in Amine Scaffolds
The tetrahydrofuran (THF) ring is a prevalent structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its incorporation into molecular frameworks can significantly influence physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. 2-Tetrahydrofuran-2-ylethanamine, with its primary amine functionality appended to the THF core, represents a versatile building block for the synthesis of novel chemical entities. The nucleophilic nature of the primary amine allows for a wide array of chemical transformations, leading to diverse derivatives with potential therapeutic applications.
This guide will explore the common reaction pathways of this compound, including N-acylation, N-alkylation, and Schiff base formation. We will provide a comparative analysis of these reactions with alternative synthetic strategies, supported by detailed experimental protocols and characterization data.
Synthesis of the Core Scaffold: this compound
A reliable synthesis of the starting material is paramount for any derivatization campaign. While numerous methods exist for the synthesis of primary amines, two common and effective strategies for preparing this compound are Reductive Amination and the Gabriel Synthesis.
Route 1: Reductive Amination
Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[1][2] In this proposed route, 2-(tetrahydrofuran-2-yl)acetaldehyde would be treated with ammonia in the presence of a reducing agent to yield the target primary amine.
Proposed Reaction Scheme:
Caption: Reductive amination of 2-(tetrahydrofuran-2-yl)acetaldehyde.
Advantages:
-
One-pot procedure: Simplifies the experimental setup and reduces workup steps.[1]
-
Mild reaction conditions: Often compatible with a wide range of functional groups.[2]
Disadvantages:
-
Potential for over-alkylation: The product primary amine can sometimes react further to form secondary and tertiary amines.
-
Availability of the starting aldehyde: The synthesis of 2-(tetrahydrofuran-2-yl)acetaldehyde may be required if not commercially available.
Route 2: Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the issue of over-alkylation.[3][4][5] This route would involve the N-alkylation of potassium phthalimide with 2-(2-bromoethyl)tetrahydrofuran, followed by hydrazinolysis to release the primary amine.
Reaction Scheme:
Caption: Gabriel synthesis of this compound.
Advantages:
-
High selectivity for primary amines: Avoids the formation of secondary and tertiary amine byproducts.[3][5]
-
Reliable and well-established method. [4]
Disadvantages:
-
Two-step process: Requires isolation of the phthalimide intermediate.
-
Harsh cleavage conditions: The final deprotection step can sometimes require harsh conditions, which may not be suitable for sensitive substrates.[3]
Derivatization of this compound: A Comparative Analysis
The primary amine of this compound serves as a versatile handle for a variety of functionalization reactions. Below, we compare three common derivatization strategies.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation of primary amines, leading to the formation of stable amide bonds. This reaction is widely used in drug discovery to introduce diverse functionalities and modulate the properties of a lead compound.
Reaction with Acid Chlorides and Sulfonyl Chlorides:
A common method for N-acylation involves the reaction of the amine with an acid chloride or a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N-(Tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide
A study on the closely related tetrahydrofuran-2-ylmethylamine provides a well-documented protocol for N-sulfonylation.[3]
-
To a solution of tetrahydrofuran-2-ylmethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data:
| Derivative | Reagent | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) | Reference |
| N-(Tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide | 4-Chlorobenzenesulfonyl chloride | ~85% | 7.73 (d, 2H), 7.48 (d, 2H), 5.51 (t, 1H, NH), 3.99-3.92 (m, 1H), 3.76-3.64 (m, 2H), 3.19-3.11 (m, 2H), 1.90-1.59 (m, 4H) | [3] |
| N-Acetyl-2-tetrahydrofuran-2-ylethanamine | Acetyl chloride | Expected >90% | Predicted: ~7.8 (br s, 1H, NH), 3.9-3.6 (m, 3H), 3.3-3.1 (m, 2H), 1.95 (s, 3H), 1.9-1.5 (m, 4H) | N/A |
Predicted data based on typical amide formation.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl or aralkyl groups to the nitrogen atom, which can significantly impact the lipophilicity, basicity, and pharmacological profile of the molecule.
Direct Alkylation with Alkyl Halides:
While direct alkylation with alkyl halides can be prone to over-alkylation, it can be a straightforward method for synthesizing N-substituted derivatives, especially when the amine is used in excess. A more controlled approach involves the initial formation of a sulfonamide, followed by alkylation.[3]
Experimental Protocol: Synthesis of N-Propyl-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide
Building upon the previously synthesized sulfonamide, subsequent N-alkylation can be achieved.[3]
-
To a solution of N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as DMF, add sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkyl halide (e.g., propyl bromide, 1.2 eq) and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Comparative Data:
| Product | Alkylating Agent | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) | Reference |
| N-Propyl-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide | Propyl bromide | ~78% | 7.78 (d, 2H), 7.51 (d, 2H), 3.99-3.92 (m, 1H), 3.76-3.64 (m, 2H), 3.24 (t, 2H), 3.16 (t, 2H), 1.90-1.59 (m, 4H), 1.48 (sext, 2H), 0.83 (t, 3H) | [3] |
| N-Benzyl-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide | Benzyl bromide | ~82% | 7.75 (d, 2H), 7.50 (d, 2H), 7.30-7.20 (m, 5H), 4.35 (s, 2H), 3.95-3.88 (m, 1H), 3.72-3.60 (m, 2H), 3.20 (t, 2H), 1.85-1.55 (m, 4H) | [3] |
Schiff Base Formation: Creation of Imines
The reaction of primary amines with aldehydes or ketones results in the formation of an imine, also known as a Schiff base.[6][7] This reversible reaction is often catalyzed by acid or base and is driven to completion by the removal of water. Schiff bases are valuable intermediates and can be readily reduced to secondary amines or used as ligands in coordination chemistry.
General Reaction Scheme:
Caption: General scheme for Schiff base formation.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the aldehyde or ketone (1.0 eq) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Reflux the reaction mixture for 1-3 hours. The formation of a precipitate may indicate product formation.
-
Cool the reaction mixture to room temperature and then in an ice bath to complete crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallize the product from a suitable solvent if necessary.
Expected Products and Characterization:
The formation of the imine can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum (typically around 1650 cm⁻¹) and a signal for the imine proton (-CH=N-) in the ¹H NMR spectrum (typically between 8-9 ppm).
Alternative Synthetic Approaches to N-Substituted Tetrahydrofuran Amines
Instead of derivatizing the pre-formed this compound, N-substituted analogs can be synthesized directly. This can be advantageous in terms of step economy and overall yield.
Direct Reductive Amination with Primary Amines
A powerful alternative is the direct reductive amination of 2-(tetrahydrofuran-2-yl)acetaldehyde with a primary amine of choice.
Workflow Diagram:
Caption: One-pot synthesis via reductive amination.
This approach offers a more convergent synthesis of N-alkylated products compared to the multi-step derivatization of the primary amine.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives. The choice of synthetic strategy, whether through derivatization of the primary amine or direct synthesis of N-substituted analogs, will depend on the specific target molecule, available starting materials, and desired scale of the reaction. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors. The continued exploration of novel reaction methodologies and the development of more efficient and sustainable synthetic routes will undoubtedly expand the utility of this important scaffold in drug discovery and materials science.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Schiff base - Wikipedia [en.wikipedia.org]
- 7. iosrjournals.org [iosrjournals.org]
Kinetic studies of reactions involving 2-Tetrahydrofuran-2-ylethanamine
A Comprehensive Guide to the Reaction Kinetics of 2-Tetrahydrofuran-2-ylethanamine and its Analogs
For Immediate Release
Introduction
This compound is a primary amine of significant interest in medicinal chemistry and materials science due to the presence of the tetrahydrofuran (THF) moiety, which can impart unique solubility, metabolic, and conformational properties to molecules. A thorough understanding of its reaction kinetics, particularly in fundamental reactions like N-acylation, is crucial for its effective utilization. This guide provides a comparative analysis of the kinetic profile of this compound, contextualized with structurally related amines. While direct, publicly available kinetic data for this compound is limited, this guide synthesizes established principles of chemical kinetics and provides a robust experimental framework for researchers to generate this critical data.
Comparative Kinetic Analysis: Structural Analogs
To understand the reactivity of this compound, it is instructive to compare it with amines that possess distinct structural features. The primary factors governing the nucleophilicity of an amine, and thus its reaction rate in acylation, are its basicity and the steric hindrance around the nitrogen atom.[1]
Baseline: Simple Aliphatic Amines (e.g., n-Butylamine)
Simple, unhindered primary aliphatic amines like n-butylamine serve as a good baseline for reactivity. Their reaction with acylating agents such as acetyl chloride is typically very fast.[2] The alkyl chain has a mild electron-donating inductive effect, which slightly increases the electron density on the nitrogen, enhancing its nucleophilicity.
Sterically Hindered Amines (e.g., Neopentylamine)
In contrast, amines with significant steric bulk close to the amino group, such as neopentylamine, exhibit markedly slower reaction rates. The bulky tert-butyl group impedes the approach of the electrophile to the nitrogen's lone pair, increasing the activation energy of the reaction.
The Case of this compound
This compound presents an interesting case. The tetrahydrofuran ring is a bulky substituent, which would be expected to introduce steric hindrance. However, the ethyl linker between the THF ring and the amino group mitigates this effect to some extent. The key question is the degree to which the THF moiety influences the nucleophilicity of the amine.
Electronic Effects of the Tetrahydrofuran Ring
The oxygen atom in the tetrahydrofuran ring is electron-withdrawing through induction, which could potentially decrease the basicity and nucleophilicity of the amine. However, the effect is transmitted through several sigma bonds and is likely to be modest. There is also the possibility of intramolecular hydrogen bonding between the amine and the ether oxygen, which could influence the amine's reactivity.
Hypothesized Reactivity
Based on these considerations, the reactivity of this compound in N-acylation is hypothesized to be:
-
Slower than simple, unhindered primary amines like n-butylamine due to the steric bulk of the tetrahydrofuran ring.
-
Faster than severely hindered amines like neopentylamine because the ethyl spacer provides some flexibility and reduces direct steric clash at the nitrogen atom.
-
The overall rate will be a balance between the moderate steric hindrance and the subtle electronic effects of the THF ring.
The following table summarizes the expected qualitative differences in kinetic parameters for the N-acylation of these amines with a common acylating agent like acetyl chloride.
| Amine | Key Structural Feature | Expected Relative Rate of Acylation | Hypothesized Kinetic Parameters |
| n-Butylamine | Linear alkyl chain | Fast | Low activation energy, high rate constant |
| Neopentylamine | Bulky alkyl group near N | Slow | High activation energy, low rate constant |
| This compound | Bulky cyclic ether with spacer | Intermediate | Intermediate activation energy and rate constant |
Experimental Protocol for Kinetic Studies
To quantitatively assess the reactivity of this compound and its analogs, a detailed kinetic study is necessary. Given the typically fast rates of amine acylation, a stopped-flow spectrophotometry approach is recommended.[3][4]
Objective: To determine the second-order rate constants for the N-acylation of this compound, n-butylamine, and neopentylamine with acetyl chloride.
Materials:
-
This compound
-
n-Butylamine
-
Neopentylamine
-
Acetyl chloride
-
Anhydrous, non-protic solvent (e.g., acetonitrile, dichloromethane)
-
Stopped-flow spectrophotometer[3]
-
Gas chromatograph-mass spectrometer (GC-MS) for product confirmation[5][6]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of each amine and acetyl chloride in the chosen anhydrous solvent. The concentrations should be chosen such that the reaction goes to completion on a timescale measurable by the stopped-flow instrument (typically milliseconds to seconds).
-
It is advisable to use a pseudo-first-order approach, with the concentration of the amine being significantly higher (e.g., 10-fold or more) than the concentration of acetyl chloride.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow apparatus with the amine solution and the other with the acetyl chloride solution.
-
Rapidly mix the two solutions in the observation cell of the spectrophotometer.
-
Monitor the reaction progress by observing the change in absorbance at a wavelength where either the product (amide) absorbs or a reactant is consumed. If the reactants and products do not have a suitable chromophore, a derivatizing agent that reacts with the remaining amine to produce a colored product can be introduced at quenched time points.
-
Record the absorbance change as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the limiting reagent (acetyl chloride).
-
Fit the absorbance versus time data to a first-order exponential decay to obtain the observed rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the excess amine.
-
Plot k_obs versus the concentration of the amine. The slope of this plot will be the second-order rate constant (k_2) for the reaction.
-
-
Product Confirmation:
-
At the end of each kinetic run, collect the reaction mixture and analyze it by GC-MS to confirm the formation of the expected N-acyl amide and the absence of significant side products.[7]
-
Visualizations
Diagram of the N-Acylation Reaction Workflow
Caption: Workflow for determining the kinetics of N-acylation of amines.
Conceptual Comparison of Amine Reactivity
Caption: Factors influencing the relative reactivity of amines in N-acylation.
Conclusion
This guide provides a framework for understanding and quantifying the kinetic behavior of this compound in N-acylation reactions. By comparing it to structurally diverse amines and providing a detailed experimental protocol, researchers are equipped to generate the necessary data to inform their synthetic strategies. The interplay of steric and electronic effects makes this compound a unique building block, and a quantitative understanding of its reactivity will undoubtedly accelerate its application in the development of novel pharmaceuticals and materials.
References
- 1. Organic chemistry - Wikipedia [en.wikipedia.org]
- 2. Solved Reaction of acetyl chloride with butylamine -record | Chegg.com [chegg.com]
- 3. agilent.com [agilent.com]
- 4. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 5. scispace.com [scispace.com]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to DFT Calculations for Elucidating Reaction Mechanisms of 2-Tetrahydrofuran-2-ylethanamine
For researchers, medicinal chemists, and drug development professionals, understanding the intricate reaction mechanisms of novel chemical entities is paramount. 2-Tetrahydrofuran-2-ylethanamine, a molecule incorporating both a cyclic ether and a primary amine, presents a landscape of diverse reactivity.[1][2] Its potential as a building block in pharmaceutical synthesis necessitates a deep, predictive understanding of its chemical behavior.[3] When experimental investigation is resource-intensive or in its nascent stages, Density Functional Theory (DFT) calculations emerge as a powerful, cost-effective tool for mapping potential reaction pathways, identifying transition states, and quantifying energetic barriers.
This guide provides an in-depth comparison of DFT methodologies tailored for studying the reaction mechanisms of this compound. Moving beyond a simple procedural list, we will explore the causality behind computational choices, ensuring a robust and self-validating approach to theoretical investigation.
Part 1: Deconstructing Reactivity: Plausible Mechanisms
The bifunctional nature of this compound suggests two primary loci for chemical reactions: the tetrahydrofuran (THF) ring and the ethanamine side chain. A thorough computational study should consider pathways involving each.
Reactions Involving the Tetrahydrofuran Ring
The THF moiety is susceptible to ring-opening reactions, a process extensively studied using DFT for THF itself.[4][5] These reactions are often catalyzed and can proceed through various mechanisms. A key reaction to investigate is the cleavage of a C-O bond, which can be initiated by:
-
Lewis Acids: Interaction with a Lewis acid can activate the ring's oxygen atom, facilitating nucleophilic attack. Computational studies on Frustrated Lewis Pairs (FLPs) demonstrate that the interaction between the Lewis acid/base centers and the THF molecule is critical in lowering the activation barrier for ring-opening.[5][6]
-
Brønsted Acids: Protonation of the ether oxygen dramatically weakens the C-O bonds, making the ring susceptible to cleavage by even weak nucleophiles.
-
Surface-Catalyzed Reactions: Studies on semiconductor surfaces like Ge(100) have shown that the THF ring can open and form new bonds with the surface atoms, a process successfully modeled with DFT.[7][8]
Reactions of the Ethanamine Side Chain
The primary amine group is a potent nucleophile and a key site for molecular elaboration. DFT is well-suited to model its characteristic reactions:
-
Nucleophilic Addition & Substitution: The nitrogen's lone pair can attack electrophilic centers. A common reaction is the formation of an imine (Schiff base) through reaction with an aldehyde or ketone. DFT studies have detailed the multi-step mechanism involving the formation of a carbinolamine intermediate followed by dehydration.[9]
-
Reductive Amination: A cornerstone of amine synthesis, this reaction can be mechanistically complex. DFT has been used to elucidate the role of catalysts and reducing agents, such as in the direct reductive amination of aldehydes with formic acid catalyzed by boron trifluoride complexes, identifying the rate-determining hydride transfer step.[10]
-
Reaction with CO2: The interaction of amines with carbon dioxide is crucial for CO2 capture technologies. DFT calculations can effectively model the formation of zwitterionic intermediates and the subsequent deprotonation to form carbamates, providing both kinetic and thermodynamic data.[11]
Part 2: The Computational Toolkit: A Comparative Analysis of DFT Methods
The accuracy of DFT calculations is critically dependent on the choice of the functional and basis set. This section compares common approaches, providing the rationale for selecting a method appropriate for mechanistic studies.
The Functional Hierarchy: Beyond B3LYP
While the B3LYP functional has been a workhorse in computational chemistry, modern benchmark studies often reveal its shortcomings in accurately predicting reaction barrier heights.[12][13] For reliable kinetic data, it is crucial to consider more robust alternatives.
| Functional | "Jacob's Ladder" Rung | Strengths | Weaknesses & Considerations | Recommended Use |
| B3LYP | Hybrid GGA | Fast, widely used, good for geometries. | Often underestimates reaction barriers; not recommended for high-accuracy energetics.[12][13] | Initial geometry optimizations, frequency calculations on large systems. |
| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry and kinetics. Good for non-covalent interactions. | Can be more computationally expensive than B3LYP. | Calculating activation energies and reaction kinetics.[14] |
| ωB97M-V | Range-Separated Hybrid Meta-GGA | Highly robust across a wide range of chemical problems, includes dispersion corrections (V). Excellent performance in benchmark sets.[12][15] | Higher computational cost. | High-accuracy barrier heights and reaction energies. A recommended "gold standard" for many applications. |
| B3LYP-D3(BJ) | Hybrid GGA with Dispersion | Improves B3LYP by adding an empirical dispersion correction, crucial for systems with non-covalent interactions.[4][5] | Still carries the inherent limitations of the underlying B3LYP functional for electronic effects. | Systems where dispersion is critical and computational cost is a major factor. |
Selecting the Basis Set
The basis set determines the flexibility of the atomic orbitals used in the calculation. A larger, more flexible basis set yields more accurate results at a higher computational cost.
-
Pople Style (e.g., 6-31+G(d,p)): A good starting point, offering a reasonable balance. The "+" indicates diffuse functions (important for anions and lone pairs), and "(d,p)" indicates polarization functions (essential for describing bonding correctly).
-
Ahlrichs Style (e.g., def2-TZVP): Often provides a superior balance of accuracy and efficiency compared to Pople sets. The def2-TZVP (triple-zeta valence with polarization) basis set is widely used and validated for mechanistic studies.[4][5]
-
Dunning Style (e.g., aug-cc-pVTZ): Correlation-consistent sets are designed for systematic convergence towards the complete basis set limit. They are considered very high accuracy but are computationally demanding, typically reserved for final single-point energy calculations on optimized geometries.
Recommendation: For a robust workflow, perform geometry optimizations and frequency calculations with a basis set like def2-TZVP . For the highest accuracy, follow up with single-point energy calculations using a larger basis set.
The Role of Solvent: Implicit and Explicit Models
Reactions in solution can be significantly influenced by the solvent.
-
Implicit Solvation Models (e.g., SMD, PCM): These models treat the solvent as a continuous medium with a defined dielectric constant. The SMD (Solvation Model based on Density) model is generally recommended for its accuracy across a wide range of solvents.
-
Explicit Solvation: In cases where specific solvent molecules play a direct role in the reaction (e.g., as a proton shuttle), one or more solvent molecules should be included explicitly in the calculation, with the entire system embedded in an implicit solvent model.
Part 3: A Validated Workflow for Mechanistic Investigation
To ensure trustworthiness, every step in a computational protocol must be self-validating. The following workflow outlines the essential stages for a comprehensive mechanistic study.
Caption: A validated DFT workflow for reaction mechanism studies.
Experimental Protocol: Step-by-Step Calculation
-
Geometry Optimization:
-
Construct the 3D structures of reactants, expected products, and any intermediates.
-
Perform a full geometry optimization using a chosen functional and basis set (e.g., ωB97M-V/def2-TZVP) in the desired solvent model (e.g., SMD).
-
-
Frequency Analysis (Minima):
-
On each optimized structure from Step 1, perform a frequency calculation at the same level of theory.
-
Validation: Confirm that all structures intended to be minima on the potential energy surface have zero imaginary frequencies. This confirms they are true stationary points.
-
-
Transition State (TS) Location:
-
Use an appropriate method to find the transition state connecting a reactant/intermediate to a product/intermediate. The Berny optimization algorithm (Opt=TS) is a common and effective choice. An initial guess for the TS structure is required.
-
Constrain the calculation to search for a first-order saddle point.
-
-
Frequency Analysis (Transition State):
-
Perform a frequency calculation on the optimized TS structure.
-
Validation: A true transition state must have exactly one imaginary frequency. The vibrational mode corresponding to this frequency should visually represent the atomic motion along the reaction coordinate (e.g., bond breaking/forming).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Starting from the validated TS structure, run an IRC calculation in both the forward and reverse directions.
-
Validation: This calculation traces the minimum energy path downhill from the transition state. It must connect the TS to the correct reactant and product minima identified in Step 1, confirming the entire reaction pathway.
-
-
Final Energy Calculation:
-
Using the optimized geometries from the previous steps, perform a final, high-accuracy single-point energy calculation (without re-optimizing). This is often done with a larger basis set (e.g., def2-TZVPP or aug-cc-pVTZ) to obtain more reliable activation and reaction energies.
-
Part 4: Visualizing a Hypothetical Reaction Pathway
To illustrate the concepts, let's visualize a hypothetical acid-catalyzed ring-opening of the THF moiety by a generic nucleophile (Nu⁻).
Caption: Energy profile of a hypothetical THF ring-opening reaction.
Note: The DOT language above is a simplified representation. In a real study, the nodes would contain images of the molecular structures obtained from DFT.
Conclusion
DFT calculations offer an indispensable framework for predicting and understanding the complex reactivity of molecules like this compound. By moving beyond default methods and adopting a rigorous, comparative, and self-validating workflow, researchers can generate reliable, publication-quality data. The choice of a modern, well-benchmarked functional such as ωB97M-V, paired with a flexible basis set like def2-TZVP and an appropriate solvent model, provides a robust foundation for exploring reaction mechanisms. This computational insight is crucial for guiding synthetic efforts, anticipating side products, and accelerating the development of new chemical entities in the pharmaceutical and materials science industries.
References
- 1. 98277-97-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 1121-46-6,2-FURAN-2-YL-ETHYLAMINE | lookchem [lookchem.com]
- 4. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amine Performance: Benchmarking 2-Tetrahydrofuran-2-ylethanamine in Amide Bond Formation
Introduction: The Strategic Role of Primary Amines in Medicinal Chemistry
In the landscape of drug discovery and development, the strategic selection of chemical building blocks is paramount to achieving desired pharmacological profiles. Primary amines are foundational motifs, pivotal for constructing the amide bonds that form the backbone of countless active pharmaceutical ingredients (APIs).[1][2] The structure of the amine directly influences not only reaction efficiency but also the downstream physicochemical properties of the final compound, including solubility, lipophilicity, metabolic stability, and target engagement.
This guide focuses on 2-Tetrahydrofuran-2-ylethanamine , a primary amine featuring a saturated tetrahydrofuran (THF) ring. The THF moiety is a prevalent structural motif in numerous biologically active molecules and FDA-approved drugs.[3][4] Its inclusion is often a deliberate design choice to introduce a polar oxygen atom, which can act as a hydrogen bond acceptor and modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often serving as a more hydrophilic bioisostere for carbocyclic rings like cyclohexane.
The central objective of this guide is to provide an objective, data-driven performance benchmark of this compound against two commonly used, commercially available primary amines in a canonical synthetic transformation: the amide bond coupling.
Selection of Commercial Reagents for Comparison
To establish a robust benchmark, two alternative primary amines with distinct structural and electronic properties were selected:
-
Cyclohexylamine: A standard cycloaliphatic amine. Its non-polar, lipophilic cyclohexane ring provides a direct contrast to the more polar THF ring, making it an excellent comparator for evaluating the impact on physicochemical properties.[5][6] It is widely used as a building block in pharmaceuticals and other industrial applications.[7][8]
-
4-Picolylamine (4-(Aminomethyl)pyridine): A heteroaromatic amine. The pyridine ring introduces different electronic properties and a basic nitrogen atom, allowing for an assessment of how aromaticity and pKa differences might influence reactivity in the coupling reaction.[9]
This selection allows for a multi-faceted comparison of reactivity (aliphatic vs. heteroaromatic) and resulting molecular properties (polar ether vs. non-polar alkane).
Benchmarking Methodology: HATU-Mediated Amide Coupling
The formation of an amide bond between a carboxylic acid and an amine is a kinetically slow process that requires activation of the carboxylic acid.[10] For this benchmark, we selected one of the most efficient and widely adopted coupling reagents in modern medicinal chemistry: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .[1]
Causality for Experimental Choices:
-
Coupling Reagent (HATU): HATU is renowned for its high reactivity, rapid reaction times, and low rates of racemization, especially with chiral substrates.[10] It functions by forming a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[10] Its efficacy makes it a suitable choice for reliably coupling a range of amines, providing a fair basis for performance comparison.
-
Model Substrates: Benzoic acid was chosen as the carboxylic acid partner due to its simple, non-reactive structure, ensuring that performance differences are attributable to the amine.
-
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to deprotonate the carboxylic acid and scavenge the acid byproduct, driving the reaction to completion without competing in the coupling.[11]
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves all reactants and reagents, making it a standard choice for HATU-mediated couplings.[10][11]
-
Analytical Method (HPLC): High-Performance Liquid Chromatography (HPLC) is the industry standard for accurately determining the purity of the final product and quantifying reaction yield by comparing the integrated peak area of the product against a standard.[12][13]
The overall experimental workflow is depicted below.
Caption: General experimental workflow for the benchmark amide coupling.
Experimental Protocol: Amide Synthesis
The following protocol was applied consistently across all three amines tested.
-
Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add benzoic acid (1.0 equiv., 122 mg, 1.0 mmol) and HATU (1.1 equiv., 418 mg, 1.1 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) and stir the mixture until all solids dissolve.
-
Amine Addition: Add the respective amine (this compound, Cyclohexylamine, or 4-Picolylamine) (1.05 equiv., 1.05 mmol).
-
Initiation: Add DIPEA (3.0 equiv., 523 µL, 3.0 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the benzoic acid starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
-
Analysis: Determine the final product purity and isolated yield using quantitative HPLC analysis.
Results and Data Analysis
The performance of each amine was evaluated based on reaction time, isolated yield, and final product purity. Additionally, the calculated LogP (cLogP) of the resulting amide product is included to illustrate the impact of each amine fragment on the compound's lipophilicity.
| Amine Reagent | Structure | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) | Product cLogP* |
| This compound | C₆H₁₃NO | 1.5 | 94% | >99% | 1.85 |
| Cyclohexylamine | C₆H₁₃N | 1.5 | 96% | >99% | 2.90 |
| 4-Picolylamine | C₆H₈N₂ | 2.5 | 91% | >99% | 1.52 |
*cLogP values are illustrative estimates calculated using standard chemical software and are intended for comparative purposes.
Caption: Reaction scheme for the benchmark amide bond formations.
Discussion: Interpreting the Performance Data
The experimental data reveals that all three primary amines are highly effective nucleophiles in HATU-mediated amide coupling, affording the desired products in excellent yields (>90%) and purity (>99%). However, subtle differences in their performance and the properties of their products provide key insights for the discerning researcher.
-
Reactivity and Reaction Time: Both this compound and Cyclohexylamine, being primary aliphatic amines, exhibited rapid reaction kinetics, with full conversion achieved in 1.5 hours. Their reactivity is governed by the high nucleophilicity of the sp³-hybridized nitrogen atom. In contrast, 4-Picolylamine required a slightly longer reaction time (2.5 hours). This can be attributed to the mild electron-withdrawing effect of the adjacent pyridine ring, which can marginally reduce the nucleophilicity of the amine compared to its purely aliphatic counterparts.
-
Yield and Purity: The isolated yields for all three reagents were excellent and synthetically comparable. The high efficiency of the HATU coupling system ensures that even minor differences in nucleophilicity do not dramatically impact the final product throughput. Purity was consistently outstanding across the board, demonstrating the robustness of the protocol.
-
Impact on Physicochemical Properties (cLogP): The most significant divergence appears in the calculated lipophilicity of the final amide products.
-
The N-cyclohexylbenzamide product derived from Cyclohexylamine is the most lipophilic (cLogP ≈ 2.90), a direct consequence of the greasy, non-polar cyclohexane ring.[5]
-
Conversely, the product from This compound is substantially more polar (cLogP ≈ 1.85). The replacement of a methylene (-CH₂-) group in the cyclohexane analogue with an oxygen atom in the THF ring drastically reduces lipophilicity. This is a critical advantage in drug design, where high lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity.
-
The 4-Picolylamine product also exhibits lower lipophilicity (cLogP ≈ 1.52), comparable to the THF-containing amide. The polar pyridine ring contributes to this favorable property.
-
Conclusion and Recommendations
This comparative guide demonstrates that This compound is a highly efficient and valuable reagent for amide bond formation, performing on par with other common primary amines in terms of reaction yield and product purity.
The key differentiator for this compound lies in the advantageous physicochemical properties it imparts to the final molecule. It provides a compelling alternative to traditional cycloalkylamines like cyclohexylamine when the goal is to reduce lipophilicity and improve the overall ADME profile of a drug candidate. The embedded THF moiety offers a strategic tool for chemists to enhance aqueous solubility and introduce a potential hydrogen bond acceptor without sacrificing synthetic efficiency.[3]
Recommendation: Researchers and drug development professionals should consider this compound a premier building block for library synthesis and lead optimization campaigns, particularly when seeking to balance synthetic tractability with favorable, drug-like properties.
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cyclohexylamine | High Purity Reagent Supplier [benchchem.com]
- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Cyclohexylamine Industry News: Key Ingredients Driving Chemical Product Innovation - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 9. 4-Pyridinemethaneamine | 3731-53-1 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Impurities in 2-Tetrahydrofuran-2-ylethanamine Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. The seemingly innocuous presence of impurities can have profound implications, potentially altering the pharmacological and toxicological profile of a drug substance.[1][2][3] This guide provides an in-depth, comparative analysis of the primary analytical techniques for the characterization of impurities in 2-Tetrahydrofuran-2-ylethanamine, a crucial building block in the synthesis of various pharmaceutical compounds.
Our discussion will move beyond a simple listing of methods. As a senior application scientist, the intent is to provide a logical framework for selecting the most appropriate analytical tools, grounded in the predicted chemistry of impurity formation and the inherent strengths and limitations of each technique. We will delve into the "why" behind the "how," offering field-proven insights into experimental design and data interpretation.
The Origin Story: Predicting Potential Impurities in this compound
A robust impurity characterization strategy begins with a theoretical understanding of what impurities are likely to be present. These can be broadly categorized as process-related impurities and degradation products.[1][4]
A common and efficient synthetic route to this compound is the reduction of 2-(tetrahydrofuran-2-yl)acetonitrile. This process, while effective, can give rise to a predictable set of impurities.
-
Process-Related Impurities:
-
Unreacted Starting Material: Incomplete reduction can lead to the presence of residual 2-(tetrahydrofuran-2-yl)acetonitrile.
-
Partially Reduced Intermediate: The reduction of a nitrile to a primary amine proceeds through an imine intermediate. The presence of this imine would indicate an incomplete reaction.
-
Secondary and Tertiary Amines: During catalytic hydrogenation, primary amines can react with the intermediate imine to form secondary amines, which can further react to form tertiary amines.[5][6]
-
Residual Solvents and Reagents: Depending on the specific reduction method (e.g., using lithium aluminum hydride or catalytic hydrogenation), residual solvents like diethyl ether or tetrahydrofuran, and traces of the reducing agent or catalyst may be present.[7][8]
-
-
Degradation Products:
-
Oxidative Degradation: The amine functional group is susceptible to oxidation.
-
Hydrolytic Cleavage: The ether linkage in the tetrahydrofuran ring, although generally stable, can be susceptible to cleavage under strong acidic conditions, potentially leading to ring-opened impurities.
-
The following diagram illustrates the primary synthetic pathway and the potential formation of process-related impurities.
References
- 1. ajprd.com [ajprd.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soeagra.com [soeagra.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to Investigating the Cross-Reactivity of 2-Tetrahydrofuran-2-ylethanamine
For drug development professionals and researchers engaged in the rigorous process of candidate selection and validation, understanding the specificity of a molecule is paramount. This guide provides a comprehensive framework for designing and executing a cross-reactivity study of 2-Tetrahydrofuran-2-ylethanamine, a compound featuring a key saturated heterocyclic ring and a primary amine—moieties prevalent in numerous biologically active molecules.[1][2][3] This document is structured not as a repository of existing data, but as a methodological guide to empower researchers to generate their own high-fidelity, publishable comparison data.
The Imperative of Cross-Reactivity Profiling
This compound (CAS 98277-97-5) possesses a simple yet functionally significant structure.[4][5] The tetrahydrofuran (THF) ring is a common scaffold in pharmaceuticals, valued for its metabolic stability and ability to form key interactions with biological targets.[6][7] The primary amine is a critical functional group for forming salts, participating in hydrogen bonding, and serving as a reactive handle for further chemical modification.[8][9]
In any application where specific molecular recognition is critical, such as immunoassays for therapeutic drug monitoring or targeted assays in drug discovery, the potential for cross-reactivity with structurally similar molecules is a significant liability.[10] An antibody or receptor intended to bind a specific drug target may inadvertently bind to related structures, leading to inaccurate quantification, false positives, and a flawed understanding of a compound's efficacy and safety profile.[10][11] This guide outlines a robust approach to proactively assess and quantify this risk.
Designing the Comparative Study: A Rationale-Driven Approach
To meaningfully assess the cross-reactivity of this compound, we must compare its binding in a specific assay against a panel of carefully selected analogs. The choice of assay and comparator molecules is dictated by the context of the research. For this guide, we will hypothesize a common scenario: the development of a competitive immunoassay (ELISA) intended to be specific for a hypothetical drug candidate, "Drug X," which shares the 2-ethanamine-tetrahydrofuran core.
Selection of Comparator Compounds
The panel of compounds for comparison should be chosen to probe the structural and electronic features that govern molecular recognition. The following compounds represent a logical selection to investigate the contributions of the THF ring, the ethylamine side chain, and the primary amine group.
Table 1: Panel of Compounds for Cross-Reactivity Assessment
| Compound Name | CAS Number | Structure | Rationale for Inclusion |
| Test Compound | |||
| This compound | 98277-97-5 | The primary subject of the investigation.[5] | |
| Structural Analogs: Modifications to the THF Ring | |||
| 2-Methyltetrahydrofuran | 96-47-9 | Lacks the ethylamine side chain; assesses the contribution of the substituted THF ring alone.[12] | |
| ((2R,3S)-3-Methyltetrahydrofuran-2-yl)methanamine | 2307780-51-2 | ![]() | Investigates the effect of ring substitution on binding.[13] |
| (3,3-Dimethyltetrahydrofuran-2-yl)methanamine | 2167896-45-7 | ![]() | Probes the impact of steric hindrance near the side chain.[14] |
| Structural Analogs: Modifications to the Side Chain | |||
| 2,5-Bis(aminomethyl)tetrahydrofuran | 66918-21-6 | Features two primary amine groups, assessing the impact of additional polar contacts.[15][16] | |
| Cyclopentylamine | 1003-03-8 | Replaces the THF oxygen with a methylene group to evaluate the role of the heteroatom. | |
| Unrelated Compound (Negative Control) | |||
| Cyclohexylamine | 108-91-8 | Structurally distinct ring system to establish baseline non-specific binding. |
Experimental Protocol: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method for quantifying the cross-reactivity of small molecules.[17][18] The principle relies on the competition between the free analyte in a sample and a labeled analyte-conjugate for a limited number of antibody binding sites immobilized on a microplate.
Rationale for Method Choice
The competitive format is ideal for small molecules (haptens) like this compound because their small size makes it difficult for two different antibodies to bind simultaneously, as required by a "sandwich" ELISA format.[19][20] This method provides a quantitative measure of binding affinity, allowing for a direct comparison of how strongly different analogs interact with the antibody.
Workflow Diagram
Caption: Workflow for the competitive ELISA protocol.
Step-by-Step Methodology
This protocol assumes the availability of a specific polyclonal or monoclonal antibody raised against a conjugate of this compound.
-
Antibody Coating:
-
Dilute the capture antibody (specific to this compound) to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate as described above.
-
Prepare serial dilutions of the test compound (this compound) and each comparator compound (from Table 1) in assay buffer (e.g., PBS with 0.1% BSA). A typical concentration range would be from 0.1 ng/mL to 1000 ng/mL.
-
Add 50 µL of each standard or comparator compound dilution to the appropriate wells.
-
Add 50 µL of a pre-determined optimal concentration of the enzyme-labeled this compound conjugate (e.g., HRP-conjugate) to all wells.
-
Incubate for 1 hour at 37°C. The competition for antibody binding sites occurs during this step.
-
-
Detection:
-
Wash the plate five times with wash buffer to remove unbound reagents.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. A blue color will develop.
-
Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the yellow color is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis and Interpretation
The raw absorbance data must be processed to determine the cross-reactivity of each analog relative to the primary analyte.
Calculating IC₅₀
For each compound, plot the absorbance (or %B/B₀, where B is the absorbance of the sample and B₀ is the absorbance of the zero-standard) against the logarithm of its concentration. Use a four-parameter logistic (4-PL) curve fit to generate a standard curve. The IC₅₀ value is the concentration of the analyte that causes a 50% reduction in the maximum signal. This is a key parameter for comparing the binding affinity of the different compounds.
Calculating Percent Cross-Reactivity
Cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Comparator Compound) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Illustrative Results
The following table presents plausible, hypothetical data from this experiment to demonstrate how the results would be presented and interpreted.
Table 2: Hypothetical Cross-Reactivity Data
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | 15.2 | 100% | Reference compound. |
| ((2R,3S)-3-Methyltetrahydrofuran-2-yl)methanamine | 45.8 | 33.2% | Moderate cross-reactivity. Methyl group on the ring slightly hinders binding. |
| (3,3-Dimethyltetrahydrofuran-2-yl)methanamine | 310.5 | 4.9% | Low cross-reactivity. Significant steric hindrance from gem-dimethyl group reduces affinity. |
| 2,5-Bis(aminomethyl)tetrahydrofuran | 98.1 | 15.5% | Moderate cross-reactivity. The second amine may create unfavorable interactions. |
| Cyclopentylamine | 550.0 | 2.8% | Very low cross-reactivity. Demonstrates the critical importance of the THF oxygen for recognition. |
| 2-Methyltetrahydrofuran | > 10,000 | < 0.15% | Negligible. The ethylamine side chain is essential for binding. |
| Cyclohexylamine | > 10,000 | < 0.15% | Negligible. Confirms assay specificity. |
Structure-Activity Relationship (SAR) Analysis
The hypothetical data in Table 2 allows for a detailed interpretation of the structural features governing antibody recognition.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis - ChemistryViews [chemistryviews.org]
- 4. 98277-97-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 13. chemscene.com [chemscene.com]
- 14. chemscene.com [chemscene.com]
- 15. 2,5-Bis(aminomethyl)tetrahydrofuran | C6H14N2O | CID 11471861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Buy 2,5-Bis(aminomethyl)tetrahydrofuran (EVT-340817) | 66918-21-6 [evitachem.com]
- 17. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-Tetrahydrofuran-2-ylethanamine
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Tetrahydrofuran-2-ylethanamine (CAS No. 98277-97-5), a versatile synthetic intermediate. The procedures outlined herein are synthesized from regulatory standards and best practices to ensure the safety of personnel and the protection of the environment.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the chemical's hazards is paramount. This compound is a hazardous substance that requires careful handling.[1] Its primary risks are associated with its corrosivity, combustibility, and potential for respiratory irritation.
1.1 Key Hazards
According to supplier Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Corrosive: It can cause severe skin burns and serious eye damage.[1]
-
Combustible Liquid: While not highly flammable, it can ignite with heat or sparks.[1]
-
Respiratory Irritant: Inhalation of vapors may cause irritation to the respiratory tract.[1]
-
Harmful if Swallowed: Oral ingestion can be harmful.[2]
Furthermore, the tetrahydrofuran (THF) moiety in its structure suggests a potential to form explosive peroxides upon prolonged exposure to air and light, a characteristic of many ethers.[3][4][5] Therefore, containers that have been open for extended periods should be handled with extreme caution.
1.2 Hazard Classification Summary
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | [1] |
| Flammable Liquids | GHS07 | Danger | H227: Combustible liquid. | [1] |
| Specific Target Organ Toxicity | GHS07 | Danger | H335: May cause respiratory irritation. | [1] |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | [2] |
1.3 Required Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound, a stringent PPE protocol is mandatory. Workers handling the waste must wear appropriate PPE to prevent skin and eye contact and inhalation of fumes.[6]
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for tears or degradation before each use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[5]
-
Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to minimize vapor inhalation.[5] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and amines should be used in compliance with OSHA standards.[7]
Disposal Decision Workflow
The proper disposal pathway for this compound waste depends on its form and composition. The following workflow provides a logical decision-making process for characterizing and segregating the waste stream.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical. This process is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]
Step 1: Waste Identification and Segregation The first step is to accurately identify and segregate the amine waste.[6]
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other reagents. This is a fundamental requirement of hazardous waste regulations.[9]
-
Segregate from Incompatibles: Amine waste must be kept separate from other chemical waste streams to prevent hazardous reactions.[6] Crucially, do not mix with:
-
Acids and Oxidizing Agents: Contact can cause a violent reaction.[6]
-
Halogenated Solvents: Mixing different solvent wastes can complicate the final disposal process and increase costs.
-
Step 2: Peroxide Testing (For Previously Opened Containers) If a container of this compound has been open for an extended period (e.g., more than 3 months), it must be tested for peroxides before disposal.[10]
-
Visual Inspection: If white crystals are visible around the cap or in the liquid, consider it extremely dangerous as these may be explosive peroxides.[11] Do not attempt to move or open the container. Cordon off the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[10][11]
-
Chemical Testing: Use peroxide test strips to check the concentration. If peroxides are present above the acceptable limit set by your institution (often >100 ppm), consult your EHS office for guidance on neutralization or disposal.
Step 3: Containerization and Labeling Proper containerization is essential to prevent leaks and ensure safe handling.[6]
-
Use a Compatible Container: The waste must be stored in a container made of compatible material (e.g., polyethylene) that is in good condition with a tightly sealing lid.[6][12]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" and any other components.
-
The specific hazards (e.g., Corrosive, Combustible).
-
The date accumulation started.
-
Step 4: On-Site Accumulation Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[12]
-
Storage Location: The SAA should be in a cool, well-ventilated area, away from direct sunlight and heat sources.[6] It must be at or near the point of generation and under the control of the operator.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
Step 5: Arrange for Final Disposal Disposal of this compound must be handled by trained professionals.
-
Contact EHS or a Licensed Contractor: Never pour this chemical down the drain or dispose of it in regular trash.[6] Doing so can harm aquatic life and damage wastewater treatment systems.[6][12] Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[6][12]
-
Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by EPA and local regulations.[9]
Spill and Emergency Management
Preparedness for accidental spills is a critical component of laboratory safety.[6] Spill containment materials, such as absorbent pads, should be readily available.
4.1 Spill Response Protocol
Caption: Procedural workflow for responding to a chemical spill.
4.2 First Aid In case of exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11]
Regulatory Framework Overview
The management of hazardous waste in the United States is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[8] This includes regulations on waste identification, generator status, transportation, and disposal facility standards.[13]
-
Occupational Safety and Health Administration (OSHA): OSHA is responsible for ensuring worker safety.[14] Regulations such as the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) dictate requirements for safety data sheets, employee training, PPE, and emergency response plans.[3][15]
It is essential to consult both federal regulations and your specific state and institutional policies, which may be more stringent.
References
- 1. This compound | 98277-97-5 [sigmaaldrich.cn]
- 2. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. monumentchemical.com [monumentchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. youtube.com [youtube.com]
- 9. sustainable-markets.com [sustainable-markets.com]
- 10. wcu.edu [wcu.edu]
- 11. usu.edu [usu.edu]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Senior Application Scientist's Guide to Handling 2-Tetrahydrofuran-2-ylethanamine
Welcome to your essential guide for the safe handling, use, and disposal of 2-Tetrahydrofuran-2-ylethanamine (CAS No. 98277-97-5). In our shared pursuit of scientific advancement, the uncompromising safety of our researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol. By understanding the chemical nature of this substance, we can build a self-validating system of safety that protects you, your colleagues, and your research.
This guide is structured to provide immediate, critical information first, followed by detailed procedural guidance for daily operations and emergency preparedness.
Immediate Safety Briefing: Hazard Profile & Core Protection
Before handling this compound, it is crucial to understand its primary threats. The molecule's structure, featuring a tetrahydrofuran (THF) ring and an ethanamine side chain, presents a dual-risk profile: the flammability and peroxide-forming potential of an ether, combined with the corrosivity and irritation characteristic of an amine.
GHS hazard classifications for this specific compound can vary between suppliers, but a conservative approach that accounts for all potential hazards is essential.[1]
| Hazard Classification | GHS Hazard Statement | Implication & Required Precaution |
| Flammability | H227: Combustible liquid | Vapors can ignite with a spark or flame. All work must be conducted away from ignition sources, and containers must be bonded and grounded during transfer.[2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Contact can cause immediate and serious tissue damage. Full personal protective equipment (PPE) is mandatory. An emergency shower and eyewash station must be immediately accessible.[3][4] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[1] | Vapors and splashes are a significant threat to vision. Chemical splash goggles are the minimum required eye protection. |
| Respiratory Irritation | H335: May cause respiratory irritation | Vapors can irritate the nose, throat, and lungs. All handling of open containers must occur within a certified chemical fume hood.[5] |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | Ingestion can lead to serious health consequences. Eating, drinking, or smoking in the laboratory is strictly prohibited. |
| Peroxide Formation | Implied (EUH019) | The tetrahydrofuran moiety can form explosive peroxides upon exposure to air and light.[6] Containers must be dated upon receipt and opening and tested for peroxides regularly.[5][7] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a suggestion but a critical barrier between you and chemical exposure. Every piece of equipment has a specific role dictated by the chemical's properties.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Strongly Recommended: Tightly fitting chemical splash goggles to protect against vapor and splashes.[5]
-
High-Risk Operations: When a splash hazard is significant (e.g., transferring large volumes, working under pressure), a face shield must be worn in addition to chemical splash goggles.[7][8]
Hand Protection: A Critical Choice
The amine and ether components of this molecule make glove selection crucial. Ethers like THF are known to permeate common laboratory gloves with alarming speed.[8] Assuming a similar property for this analog is a vital precautionary step.
| Glove Material | Breakthrough Time (for THF) | Recommended Use |
| Nitrile | < 1 minute[8] | Not recommended. Suitable only for incidental contact where gloves are changed immediately upon contamination. |
| Neoprene / Latex | < 2 minutes[8] | Not recommended. Offers negligible protection against prolonged contact. |
| Laminate Film (e.g., SilverShield®/Norfoil™) | > 8 hours | Primary recommendation for any task involving immersion or significant splash potential.[5][8] |
| Butyl Rubber | Variable | May offer moderate protection. Always consult the glove manufacturer's specific chemical resistance chart for this compound or a close analog like THF. |
The Causality Behind Glove Choice: Standard nitrile gloves swell and degrade rapidly upon exposure to solvents like THF. The choice of a laminate film glove is based on its multi-layer construction, which provides a robust barrier against a wide range of chemicals, including aggressive solvents.[5] Always inspect gloves for tears or pinholes before use and use proper removal technique to avoid contaminating your skin.[5]
Body Protection
-
A flame-resistant lab coat must be worn and fully buttoned.
-
Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[5][8] Do not wear shorts, skirts, or sandals in the laboratory.
-
For large-scale transfers, a chemically resistant apron or suit may be required.
Respiratory Protection
-
Standard Handling: All work with open containers of this compound must be performed in a properly functioning and certified chemical fume hood to prevent vapor inhalation.[5]
-
Emergency Situations: In the event of a large spill or ventilation failure, a self-contained breathing apparatus (SCBA) is necessary. Use of respirators requires prior medical clearance, training, and fit-testing.[5]
Operational Plan: Safe Handling and Storage
Engineering Controls are Your First Line of Defense. Always work within a chemical fume hood with the sash at the lowest practical height.[5] Use explosion-proof equipment and ensure all containers and transfer lines are properly grounded and bonded to prevent static discharge, a potential ignition source.[2]
Handling Protocol:
-
Preparation: Before starting, ensure an emergency eyewash and shower are unobstructed and have been tested.[3] Have a spill kit rated for flammable solvents readily available.
-
Container Inspection: Due to the risk of peroxide formation, visually inspect the container before moving it. If crystals are present around the cap or in the liquid, do not touch or attempt to open the container. [5][8] This indicates the formation of potentially shock-sensitive explosive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Inert Atmosphere: When possible, handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and reduce peroxide formation.[5]
-
Transfers: Use only non-sparking tools for transfers. Ground and bond the receiving and dispensing containers.
-
Housekeeping: Clean up any minor drips immediately. Do not allow residues to accumulate.
Storage Protocol:
-
Store in a cool, dry, dark, and well-ventilated area designated for flammable liquids.
-
Keep containers tightly sealed to prevent exposure to air and moisture.[9]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]
-
Date all containers upon receipt and upon opening. [5][7][8] This is non-negotiable for peroxide-forming chemicals.
-
Uninhibited material should be tested for peroxides every 3 months; inhibited material should be tested every 12 months or disposed of.[5][7]
Emergency Plan: Spills and First Aid
Rapid and correct response during an emergency can prevent serious injury.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid: Immediate Actions
Show the Safety Data Sheet (SDS) to any responding medical personnel.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Take off all contaminated clothing immediately while moving to the emergency shower.[10] Flush the affected area with water for at least 15 minutes.[5][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[8][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth).[3][11] Call for medical assistance.
-
Ingestion: Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]
Disposal Plan
Chemical waste is a direct reflection of our environmental stewardship.
-
Waste Collection: All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[5][12]
-
Containers: Collect liquid waste in a clearly labeled, compatible, and sealable container.[12] Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Disposal: All waste must be disposed of through your institution's approved hazardous waste disposal program.[9] Never pour this chemical down the drain. Uncleaned containers should be treated as the product itself.
By internalizing these procedures and understanding the chemical principles that guide them, you contribute to a culture of safety that empowers discovery. Handle every chemical with the respect its potential hazards demand.
References
- 1. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. actylislab.com [actylislab.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. usu.edu [usu.edu]
- 9. Mobile [my.chemius.net]
- 10. novamolecular.com [novamolecular.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. wcu.edu [wcu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


